Product packaging for Diethyl (2,6-dichlorobenzyl)phosphonate(Cat. No.:CAS No. 63909-56-8)

Diethyl (2,6-dichlorobenzyl)phosphonate

Cat. No.: B1306200
CAS No.: 63909-56-8
M. Wt: 297.11 g/mol
InChI Key: WMVJGOZIAJRFLQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

Diethyl (2,6-dichlorobenzyl)phosphonate is a useful research compound. Its molecular formula is C11H15Cl2O3P and its molecular weight is 297.11 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C11H15Cl2O3P B1306200 Diethyl (2,6-dichlorobenzyl)phosphonate CAS No. 63909-56-8

Properties

IUPAC Name

1,3-dichloro-2-(diethoxyphosphorylmethyl)benzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H15Cl2O3P/c1-3-15-17(14,16-4-2)8-9-10(12)6-5-7-11(9)13/h5-7H,3-4,8H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WMVJGOZIAJRFLQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOP(=O)(CC1=C(C=CC=C1Cl)Cl)OCC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H15Cl2O3P
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80383626
Record name Diethyl [(2,6-dichlorophenyl)methyl]phosphonate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80383626
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

297.11 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

63909-56-8
Record name Phosphonic acid, [(2,6-dichlorophenyl)methyl]-, diethyl ester
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=63909-56-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Diethyl [(2,6-dichlorophenyl)methyl]phosphonate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80383626
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of Diethyl (2,6-dichlorobenzyl)phosphonate

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the primary synthesis pathway for Diethyl (2,6-dichlorobenzyl)phosphonate, a compound of interest in various chemical and pharmaceutical research domains. This document outlines the core synthetic methodology, presents relevant quantitative data, and offers a detailed experimental protocol.

Introduction

This compound is an organophosphorus compound characterized by a phosphonate group attached to a 2,6-dichlorinated benzyl moiety. Organophosphonates are a versatile class of compounds with applications ranging from medicinal chemistry to materials science. The specific substitution pattern of this molecule makes it a valuable building block and a target for further functionalization in drug discovery and development. The primary and most efficient route for the synthesis of this and similar benzyl phosphonates is the Michaelis-Arbuzov reaction.[1][2]

Core Synthesis Pathway: The Michaelis-Arbuzov Reaction

The synthesis of this compound is effectively achieved through the Michaelis-Arbuzov reaction.[1][2] This well-established reaction involves the nucleophilic attack of a trialkyl phosphite, in this case, triethyl phosphite, on an alkyl halide, here 2,6-dichlorobenzyl halide. The reaction proceeds via a phosphonium salt intermediate, which then undergoes dealkylation to yield the final phosphonate product.[1]

The overall reaction is as follows:

2,6-Dichlorobenzyl halide + Triethyl phosphite → this compound + Ethyl halide

The choice of the halide in the starting benzyl derivative can influence the reaction rate, with the reactivity order being I > Br > Cl.[2] For practical purposes, 2,6-dichlorobenzyl bromide or chloride are common starting materials.

Quantitative Data Summary

The following table summarizes the key quantitative data pertinent to the synthesis of this compound and related compounds, based on typical Michaelis-Arbuzov reaction conditions.

ParameterValueNotes
Reactants 2,6-Dichlorobenzyl halide, Triethyl phosphite
Typical Solvent Toluene or neat (solvent-less)The reaction can often be run without a solvent.
Reaction Temperature 90 - 160 °CHigher temperatures are common for less reactive chlorides.[1]
Reaction Time 4 - 24 hoursDependent on the reactivity of the halide and reaction temperature.
Reported Yields (for similar benzyl phosphonates) 80 - 98%High yields are characteristic of the Michaelis-Arbuzov reaction.[3][4]
Purification Method Vacuum distillation or column chromatographyTo remove excess triethyl phosphite and byproducts.[4]

Detailed Experimental Protocol

This protocol is a representative procedure for the synthesis of this compound via the Michaelis-Arbuzov reaction, adapted from procedures for similar benzyl phosphonates.[4]

Materials:

  • 2,6-Dichlorobenzyl bromide (or chloride)

  • Triethyl phosphite

  • Toluene (optional, anhydrous)

  • Standard laboratory glassware (round-bottom flask, condenser, etc.)

  • Heating mantle and magnetic stirrer

  • Vacuum distillation setup or column chromatography supplies (silica gel, solvents)

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stir bar, add 2,6-dichlorobenzyl bromide (1.0 equivalent).

  • Addition of Reagent: Add an excess of triethyl phosphite (1.5 to 5.0 equivalents). The reaction can be run neat or with an anhydrous solvent like toluene.

  • Reaction Conditions: Heat the reaction mixture to a temperature between 120-160°C with vigorous stirring. The optimal temperature will depend on the specific halide used. Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography (GC). The reaction is typically complete within 4 to 19 hours.[4]

  • Work-up: After the reaction is complete, allow the mixture to cool to room temperature.

  • Purification:

    • Vacuum Distillation: Remove the excess triethyl phosphite and the ethyl halide byproduct by distillation under reduced pressure. The desired this compound can then be purified by vacuum distillation.

    • Column Chromatography: Alternatively, the crude product can be purified by column chromatography on silica gel, typically using a solvent system such as hexane/ethyl acetate.[4]

  • Characterization: The purified product should be characterized by spectroscopic methods (¹H NMR, ¹³C NMR, ³¹P NMR, and MS) to confirm its identity and purity.

Visualization of the Synthesis Pathway

The following diagrams illustrate the logical flow of the synthesis and the experimental workflow.

Synthesis_Pathway 2_6_Dichlorobenzyl_halide 2,6-Dichlorobenzyl halide Reaction Michaelis-Arbuzov Reaction 2_6_Dichlorobenzyl_halide->Reaction Triethyl_phosphite Triethyl phosphite Triethyl_phosphite->Reaction Product This compound Reaction->Product Byproduct Ethyl halide Reaction->Byproduct

Caption: Michaelis-Arbuzov synthesis of this compound.

Experimental_Workflow Start Start Mix_Reactants Mix 2,6-Dichlorobenzyl halide and Triethyl phosphite Start->Mix_Reactants Heat_Reaction Heat mixture (120-160°C) Mix_Reactants->Heat_Reaction Monitor_Progress Monitor by TLC/GC Heat_Reaction->Monitor_Progress Monitor_Progress->Heat_Reaction Incomplete Cool_Down Cool to room temperature Monitor_Progress->Cool_Down Complete Purification Purify by distillation or chromatography Cool_Down->Purification Characterization Characterize product (NMR, MS) Purification->Characterization End End Characterization->End

Caption: Experimental workflow for the synthesis of this compound.

References

Diethyl (2,6-dichlorobenzyl)phosphonate: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

CAS Number: 63909-56-8

This technical guide provides an in-depth overview of Diethyl (2,6-dichlorobenzyl)phosphonate, catering to researchers, scientists, and professionals in the field of drug development. The document outlines the physicochemical properties, synthesis protocols, and potential biological relevance of this organophosphorus compound.

Compound Data

Quantitative data for this compound is summarized below. It is important to note that while some physical properties are available, detailed experimental spectral data for this specific compound is not widely published. For comparative purposes, data for the analogous compound, Diethyl benzylphosphonate, is also provided where available.

Table 1: Physicochemical Properties

PropertyThis compoundDiethyl benzylphosphonate (CAS: 1080-32-6)
CAS Number 63909-56-8[1][2]1080-32-6
Molecular Formula C₁₁H₁₅Cl₂O₃P[1][2]C₁₁H₁₇O₃P
Molecular Weight 297.11 g/mol [1][2]228.22 g/mol
Boiling Point 199 °C[3]106-108 °C / 1 mmHg
Density Data not available1.095 g/mL at 25 °C
Refractive Index Data not availablen20/D 1.497

Table 2: Spectroscopic Data

Spectrum TypeThis compoundDiethyl benzylphosphonate (Reference)
¹H NMR Data not publicly available.(400 MHz, CDCl₃) δ 7.29 (m, 5H), 4.00 (dq, 4H), 3.14 (d, J=22.0 Hz, 2H), 1.22 (t, 6H)[4]
¹³C NMR Data not publicly available.(101 MHz, DMSO-d₆) δ 132.3 (d, JC-P = 9.0 Hz), 129.7 (d, JC-P = 6.6 Hz), 128.2 (d, JC-P = 3.0 Hz), 126.4 (d, JC-P = 3.4 Hz), 61.3 (d, JC-P = 6.5 Hz), 32.3 (d, JC-P = 135.1 Hz), 16.1 (d, JC-P = 5.8 Hz)
³¹P NMR Data not publicly available.(162 MHz, DMSO-d₆) δ 26.5[5]

Experimental Protocols

The synthesis of this compound can be primarily achieved through two well-established methods in organophosphorus chemistry: the Michaelis-Arbuzov reaction and a Palladium-catalyzed cross-coupling reaction.

Michaelis-Arbuzov Reaction

This classical method involves the reaction of a trialkyl phosphite with an alkyl halide. For the synthesis of this compound, this would involve the reaction of triethyl phosphite with 2,6-dichlorobenzyl bromide.

Protocol: (Adapted from a general procedure for benzylphosphonates[6])

  • Reaction Setup: To a round-bottomed flask equipped with a reflux condenser and a magnetic stirrer, add 2,6-dichlorobenzyl bromide (1 equivalent).

  • Reagent Addition: Add an excess of triethyl phosphite (e.g., 10-15 equivalents). The large excess of triethyl phosphite also serves as the reaction solvent.

  • Reaction Conditions: Heat the reaction mixture to reflux (typically 90-150 °C) under an inert atmosphere (e.g., nitrogen or argon).

  • Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or gas chromatography (GC). The reaction is typically complete within several hours.

  • Work-up: After the reaction is complete, allow the mixture to cool to room temperature. Remove the excess triethyl phosphite by distillation under reduced pressure.

  • Purification: The crude product can be purified by vacuum distillation or flash column chromatography on silica gel, typically using a solvent system such as hexane/ethyl acetate.

Palladium-Catalyzed Cross-Coupling Reaction

A more modern and often milder approach involves the palladium-catalyzed cross-coupling of a benzyl halide with a dialkyl phosphite.

Protocol: (Based on a general method for benzylphosphonate synthesis[7][8])

  • Catalyst Preparation: In a Schlenk flask under an inert atmosphere, dissolve Palladium(II) acetate (Pd(OAc)₂, e.g., 2 mol%) and a suitable phosphine ligand such as Xantphos (e.g., 4 mol%) in an anhydrous solvent like dioxane or toluene.

  • Reagent Addition: To this catalyst solution, add 2,6-dichlorobenzyl bromide (1 equivalent), diethyl phosphite (1.2 equivalents), and a non-nucleophilic base such as triethylamine or diisopropylethylamine (2 equivalents).

  • Reaction Conditions: Heat the reaction mixture to a temperature ranging from 80 to 110 °C.

  • Monitoring: Monitor the reaction by TLC or GC-MS until the starting material is consumed.

  • Work-up: Upon completion, cool the reaction mixture and filter it through a pad of Celite to remove the palladium catalyst. Wash the filter cake with the reaction solvent.

  • Extraction: Concentrate the filtrate under reduced pressure. Dissolve the residue in a suitable organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo. Purify the resulting crude product by flash column chromatography.

Synthesis Workflows

The following diagrams illustrate the logical flow of the two primary synthetic routes to this compound.

Michaelis_Arbuzov reagent1 2,6-Dichlorobenzyl Bromide intermediate Phosphonium Salt Intermediate reagent1->intermediate SN2 Attack reagent2 Triethyl Phosphite reagent2->intermediate product This compound intermediate->product Dealkylation byproduct Ethyl Bromide intermediate->byproduct Pd_Catalyzed_Coupling cluster_cat Catalytic Cycle Pd0 Pd(0)L_n Pd_complex [Pd(II)(BnCl2)(L_n)]Br Pd0->Pd_complex Oxidative Addition Pd_P_complex [Pd(II)(BnCl2)(P(O)(OEt)2)L_n] Pd_complex->Pd_P_complex Transmetalation Pd_P_complex->Pd0 Reductive Elimination product This compound Pd_P_complex->product reagent1 2,6-Dichlorobenzyl Bromide reagent1->Pd_complex reagent2 Diethyl Phosphite reagent2->Pd_P_complex

References

Technical Guide: The Postulated Mechanism of Action of Diethyl (2,6-dichlorobenzyl)phosphonate

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: Direct experimental data on the mechanism of action of Diethyl (2,6-dichlorobenzyl)phosphonate is not currently available in peer-reviewed literature. This document provides a detailed overview of the postulated mechanism of action based on the known biological activities of structurally related diethyl benzylphosphonate derivatives. The experimental data and specific pathways described herein are illustrative and intended to guide future research.

Introduction: The Therapeutic Potential of Benzylphosphonates

Organophosphonates are a versatile class of compounds that have garnered significant interest in medicinal chemistry due to their structural similarity to phosphates. This analogy allows them to act as competitive inhibitors or modulators of various enzymes and signaling pathways that are fundamental to cellular processes. Benzylphosphonate derivatives, in particular, have demonstrated a range of biological activities, including antimicrobial, anticancer, and enzyme-inhibitory effects.[1][2] The presence of substituents on the benzyl ring can significantly influence the potency and selectivity of these compounds, making them attractive scaffolds for drug discovery.

The focus of this guide, this compound, is a member of this promising class. While specific studies on this molecule are lacking, research on analogous compounds provides a strong foundation for postulating its mechanism of action, particularly in the context of antimicrobial activity.

Postulated Core Mechanism of Action: Antimicrobial Activity

Based on studies of various substituted diethyl benzylphosphonates, it is hypothesized that this compound exerts its biological effect primarily through antimicrobial action. The proposed mechanism is multi-faceted, involving the disruption of bacterial cell integrity and interference with essential cellular processes.

The primary postulated effects are:

  • Cell Membrane Disruption: The lipophilic nature of the 2,6-dichlorobenzyl group is thought to facilitate the compound's insertion into the bacterial cell membrane. This integration could disrupt the lipid bilayer's structure and function, leading to increased permeability, leakage of intracellular components, and ultimately, cell lysis.

  • DNA Damage: It is proposed that this compound, or its intracellular metabolites, may induce DNA damage within the bacterial cell. This could occur through direct interaction with DNA or by promoting the generation of reactive oxygen species (ROS) that subsequently damage the genetic material.[1][2]

The following diagram illustrates the postulated signaling pathway for the antimicrobial action of this compound.

G cluster_extracellular Extracellular Space cluster_membrane Bacterial Cell Membrane cluster_intracellular Intracellular Space DEBCP This compound Membrane Membrane Disruption DEBCP->Membrane ROS Reactive Oxygen Species (ROS) Generation DEBCP->ROS Cell_Death Cell Death Membrane->Cell_Death DNA_Damage DNA Damage DNA_Damage->Cell_Death ROS->DNA_Damage G Start Prepare serial dilutions of This compound in 96-well plates Inoculate Inoculate wells with a standardized bacterial suspension Start->Inoculate Incubate Incubate plates at 37°C for 18-24 hours Inoculate->Incubate Read_MIC Determine MIC: Lowest concentration with no visible growth Incubate->Read_MIC Plate_MBC Plate aliquots from clear wells onto agar plates Read_MIC->Plate_MBC Incubate_Agar Incubate agar plates at 37°C for 24 hours Plate_MBC->Incubate_Agar Read_MBC Determine MBC: Lowest concentration that kills 99.9% of bacteria Incubate_Agar->Read_MBC

References

An In-depth Technical Guide to Diethyl (2,6-dichlorobenzyl)phosphonate and its Analogs

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

Organophosphonates are a versatile class of compounds with significant applications in medicinal chemistry and drug development. Their structural similarity to phosphates, combined with the hydrolytic stability of the carbon-phosphorus bond, makes them effective mimics of natural phosphates, carboxylates, and transition states of enzymatic reactions. Diethyl benzylphosphonate and its derivatives have garnered attention for their potential as antimicrobial and cytotoxic agents.[1][2] This technical guide focuses on the synthesis, chemical properties, and biological evaluation of diethyl benzylphosphonates, with a specific emphasis on what can be extrapolated for the 2,6-dichloro substituted analog.

Synthesis and Chemical Properties

The synthesis of diethyl benzylphosphonates is well-established, with several reliable methods available to researchers. The choice of method often depends on the availability of starting materials and the desired scale of the reaction.

1. Michaelis-Arbuzov Reaction:

This is a classic and widely used method for the formation of carbon-phosphorus bonds.[3][4] The reaction involves the nucleophilic attack of a trialkyl phosphite, such as triethyl phosphite, on an alkyl halide. For the synthesis of Diethyl (2,6-dichlorobenzyl)phosphonate, the corresponding 2,6-dichlorobenzyl halide (bromide or chloride) would be the required starting material. The reaction typically requires elevated temperatures.[3]

2. Palladium-Catalyzed Cross-Coupling Reactions:

More modern approaches utilize palladium catalysis to couple benzyl halides with H-phosphonate diesters.[5][6] These methods often proceed under milder conditions and can exhibit broader functional group tolerance compared to the Michaelis-Arbuzov reaction.[6] Catalytic systems such as Pd(OAc)₂ with ligands like Xantphos have been shown to be effective.[6]

3. Other Synthetic Routes:

Alternative methods include the reaction of benzylphosphonic acid with triethyl orthoacetate and palladium-catalyzed α,β-homodiarylation of vinyl esters for more complex derivatives.[7] A zinc-iodide-mediated reaction of benzylic alcohols with triethyl phosphite also provides an efficient route.[8]

Table 1: Physical and Spectroscopic Data of Diethyl benzylphosphonate

PropertyValueReference
Molecular FormulaC₁₁H₁₇O₃P[9]
Molecular Weight228.22 g/mol [9]
AppearanceColorless liquid[10]
Boiling Point106-108 °C @ 1 mmHg[11]
Density1.095 g/mL at 25 °C[10]
Refractive Indexn20/D 1.497[10]
¹H NMR (DMSO-d₆) δ 7.39–7.14 (m, 5H), 3.94 (dq, JH-P = 7.9, JH-H = 7.0, 4H), 3.21 (d, JH-P = 21.6 Hz, 2H), 1.16 (t, JH-H = 7.0 Hz, 6H)[11]
¹³C NMR (DMSO-d₆) δ 132.3 (d, JC-P = 9.0 Hz), 129.7 (d, JC-P = 6.6 Hz), 128.2 (d, JC-P = 3.0 Hz), 126.4 (d, JC-P = 3.4 Hz), 61.3 (d, JC-P = 6.5 Hz), 32.3 (d, JC-P = 135.1 Hz), 16.1 (d, JC-P = 5.8 Hz)[11]
³¹P NMR (DMSO-d₆) δ 26.5[11][12]

Expected Spectroscopic Features of this compound:

  • ¹H NMR: The aromatic region would show a more complex splitting pattern due to the symmetrical substitution, likely a triplet and a doublet. The benzylic protons (CH₂P) might experience a slight downfield shift due to the inductive effect of the chlorine atoms.

  • ¹³C NMR: The aromatic carbon signals would be significantly affected by the chlorine substituents. The carbon bearing the chlorine atoms (C2 and C6) would be shifted downfield, while the other aromatic carbons would also show shifts predictable by additive rules.

  • ³¹P NMR: The phosphorus chemical shift is not expected to change dramatically from the parent compound.

Experimental Protocols

General Procedure for Michaelis-Arbuzov Synthesis of Diethyl benzylphosphonate:

A mixture of the appropriate benzyl halide (e.g., 2,6-dichlorobenzyl bromide, 1 equivalent) and freshly distilled triethyl phosphite (1 equivalent) is heated with stirring at 100-110 °C.[13] The reaction progress is monitored by observing the cessation of ethyl bromide distillation. After completion, excess volatile by-products and unreacted triethyl phosphite are removed under vacuum. The resulting crude product is then purified by column chromatography on silica gel.[13]

General Procedure for Palladium-Catalyzed Synthesis:

In a reaction vessel, the benzyl halide (1 equivalent), H-phosphonate diester (1-1.2 equivalents), a palladium source such as Pd(OAc)₂ (typically 2-5 mol%), and a suitable ligand like Xantphos (typically 2-5 mol%) are combined in an appropriate solvent (e.g., toluene, dioxane).[6] A base (e.g., K₂CO₃, Et₃N) is added, and the mixture is heated under an inert atmosphere until the starting material is consumed (as monitored by TLC or GC). The reaction mixture is then cooled, filtered, and the solvent is evaporated. The residue is purified by column chromatography.

Biological Activity

Studies on various substituted diethyl benzylphosphonates have revealed significant cytotoxic and antimicrobial activities.[1][7] The nature and position of the substituent on the phenyl ring play a crucial role in determining the biological efficacy.

Antimicrobial Activity:

Several diethyl benzylphosphonate derivatives have been tested against various bacterial strains, including Escherichia coli.[2][7] The cytotoxic effects appear to be related to the induction of oxidative stress within the bacterial cells, leading to DNA damage.[14] The presence of certain substituents, such as boronic acid, has been shown to enhance antimicrobial activity.[2] While no direct data exists for the 2,6-dichloro derivative, other halogenated analogs have shown biological activity.

Cytotoxic Activity:

The cytotoxic effects of benzylphosphonate derivatives have been evaluated against various cancer cell lines.[15][16][17] For instance, certain α-aminophosphonate derivatives have shown pronounced cytostatic effects on cell lines such as A431 (epidermoid carcinoma).[16] The introduction of additional phenyl rings or other functional groups can significantly impact cytotoxicity.[17]

Table 2: Summary of Biological Activities of Substituted Diethyl benzylphosphonates

Compound/DerivativeBiological ActivityCell Line/OrganismKey FindingsReference
Diethyl benzylphosphonateCytotoxicE. coli K12, R2-R4Exhibits cytotoxic effects.[7]
Diethyl (4-boronic acid)benzylphosphonateAntimicrobialE. coliImproved antimicrobial activity and selectivity compared to the unsubstituted analog.[2]
α-Aminophosphonate derivativesCytostaticA431, Ebc-1, MDA-MB 231, PC-3Some derivatives showed significant cytostatic effects.[16]
Acylated α-hydroxy-benzylphosphonatesAnticancerVarious human tumor cell linesBenzoylation of the α-hydroxy group increased anticancer cytotoxicity.[17]

Visualizations

Synthesis_Workflow cluster_start Starting Materials cluster_reaction Reaction cluster_workup Workup & Purification cluster_product Final Product 2_6_dichlorobenzyl_halide 2,6-Dichlorobenzyl Halide Reaction_Vessel Michaelis-Arbuzov Reaction (Heat, 100-110°C) 2_6_dichlorobenzyl_halide->Reaction_Vessel Triethyl_phosphite Triethyl Phosphite Triethyl_phosphite->Reaction_Vessel Vacuum_distillation Vacuum Distillation Reaction_Vessel->Vacuum_distillation Removal of volatiles Column_chromatography Column Chromatography Vacuum_distillation->Column_chromatography Crude Product Final_Product This compound Column_chromatography->Final_Product Purified Product

Caption: General workflow for the synthesis of this compound via the Michaelis-Arbuzov reaction.

Antimicrobial_Mechanism Benzylphosphonate Diethyl Benzylphosphonate Derivative Bacterial_Cell Bacterial Cell Benzylphosphonate->Bacterial_Cell Enters cell Oxidative_Stress Induction of Oxidative Stress Bacterial_Cell->Oxidative_Stress DNA_Damage Bacterial DNA Damage Oxidative_Stress->DNA_Damage Cell_Death Cell Death DNA_Damage->Cell_Death

Caption: Postulated mechanism of antimicrobial action for diethyl benzylphosphonate derivatives.

Conclusion

While specific data on this compound is sparse, the extensive literature on its parent compound and other derivatives provides a strong foundation for predicting its chemical behavior and potential biological activity. The established synthetic routes, such as the Michaelis-Arbuzov reaction and palladium-catalyzed cross-coupling, are expected to be applicable for its preparation. Based on the activity of other halogenated analogs, it is plausible that this compound would exhibit interesting antimicrobial and cytotoxic properties. Further research is warranted to synthesize this specific compound and evaluate its biological profile to confirm these hypotheses.

References

An In-depth Technical Guide to Diethyl (2,6-dichlorobenzyl)phosphonate

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Diethyl (2,6-dichlorobenzyl)phosphonate is an organophosphorus compound belonging to the class of benzylphosphonates. This technical guide provides a comprehensive overview of its chemical properties, synthesis, and potential biological activities, collating available data for researchers and professionals in drug development and related scientific fields.

Chemical Properties

While specific experimental data for this compound is limited in publicly available literature, the fundamental properties can be summarized.

PropertyValueReference
CAS Number 63909-56-8
Molecular Formula C₁₁H₁₅Cl₂O₃P
Molecular Weight 297.11 g/mol
Boiling Point 199 °C (at ambient pressure)

Synthesis

The primary method for the synthesis of this compound is the Michaelis-Arbuzov reaction.[1] This reaction involves the treatment of a trialkyl phosphite with an alkyl halide.[1] In this specific case, triethyl phosphite is reacted with 2,6-dichlorobenzyl halide (e.g., bromide or chloride).

Experimental Protocol: Michaelis-Arbuzov Synthesis

A general procedure, adapted from known syntheses of related benzylphosphonates, is as follows:

  • Reaction Setup: A round-bottom flask is charged with a stoichiometric excess of triethyl phosphite. The flask is equipped with a reflux condenser and a dropping funnel containing 2,6-dichlorobenzyl halide. The reaction is typically performed under an inert atmosphere (e.g., nitrogen or argon).

  • Reaction Execution: The triethyl phosphite is heated to a temperature typically ranging from 120 to 160 °C.[1] The 2,6-dichlorobenzyl halide is then added dropwise to the heated triethyl phosphite.

  • Reaction Monitoring: The progress of the reaction can be monitored by techniques such as Thin Layer Chromatography (TLC) or ³¹P NMR spectroscopy.

  • Work-up and Purification: Upon completion, the reaction mixture is cooled to room temperature. The excess triethyl phosphite and the ethyl halide byproduct are removed under reduced pressure. The crude product is then purified, typically by vacuum distillation or column chromatography on silica gel, to yield this compound.

Michaelis_Arbuzov_Synthesis reagents Triethyl Phosphite + 2,6-Dichlorobenzyl Halide reaction_conditions Heat (120-160 °C) Inert Atmosphere reagents->reaction_conditions 1. React product This compound reaction_conditions->product 2. Form purification Purification (Vacuum Distillation or Column Chromatography) product->purification 3. Isolate Antimicrobial_Mechanism compound This compound bacterial_cell Bacterial Cell compound->bacterial_cell Penetration enzyme Essential Bacterial Enzyme (e.g., involved in cell wall synthesis) compound->enzyme Binding (as phosphate mimic) bacterial_cell->enzyme inhibition Inhibition of Enzyme Activity enzyme->inhibition disruption Disruption of Cellular Processes inhibition->disruption cell_death Bacterial Cell Death disruption->cell_death

References

Unveiling Diethyl (2,6-dichlorobenzyl)phosphonate: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Diethyl (2,6-dichlorobenzyl)phosphonate, a halogenated organophosphorus compound, has garnered interest within the scientific community. This technical guide provides a comprehensive overview of its discovery, history, physicochemical properties, and synthesis. While specific biological data and signaling pathways remain largely unexplored in publicly available literature, this document lays the groundwork for future research by presenting established synthetic protocols for analogous compounds and outlining potential avenues for investigation, particularly in the realm of antimicrobial discovery.

Introduction: Discovery and History

The specific discovery and detailed historical account of this compound are not well-documented in readily accessible scientific literature. Its existence is confirmed through its Chemical Abstracts Service (CAS) number, 63909-56-8, and its availability from various chemical suppliers. The development of this compound likely stems from broader research into the synthesis and biological activities of substituted benzylphosphonates. Organophosphonates, as a class of compounds, have been extensively studied for their diverse applications in medicinal chemistry and agrochemicals.[1] The introduction of halogen substituents on the benzyl ring is a common strategy in drug discovery to modulate a compound's physicochemical properties and biological activity. Therefore, it is plausible that this compound was first synthesized as part of a larger library of halogenated benzylphosphonates for screening purposes.

Physicochemical Properties

The known physicochemical properties of this compound are summarized in the table below. These properties are essential for its handling, formulation, and analysis.

PropertyValueReference
CAS Number 63909-56-8
Molecular Formula C₁₁H₁₅Cl₂O₃P
Molecular Weight 297.11 g/mol
Appearance Not specified (likely a colorless liquid)
Boiling Point Not specified
Melting Point Not specified
Density Not specified
Solubility Not specified

Note: Experimental data for a number of physical constants are not available in the reviewed literature.

Synthesis of this compound

While a specific, detailed experimental protocol for the synthesis of this compound is not explicitly described in the surveyed literature, its synthesis can be reliably achieved through the well-established Michaelis-Arbuzov reaction .[2][3][4][5] This reaction involves the nucleophilic attack of a trialkyl phosphite, in this case, triethyl phosphite, on an alkyl halide, here 2,6-dichlorobenzyl bromide.

General Experimental Protocol (Inferred)

The following is a generalized, inferred protocol based on the Michaelis-Arbuzov reaction for the synthesis of analogous benzylphosphonates.[6]

Materials:

  • 2,6-dichlorobenzyl bromide

  • Triethyl phosphite

  • Anhydrous toluene (or another suitable high-boiling solvent)

  • Inert gas (e.g., Nitrogen or Argon)

Procedure:

  • A reaction flask equipped with a reflux condenser, a magnetic stirrer, and an inert gas inlet is charged with an excess of triethyl phosphite.

  • 2,6-dichlorobenzyl bromide, dissolved in a minimal amount of anhydrous toluene, is added dropwise to the triethyl phosphite at room temperature under an inert atmosphere.

  • The reaction mixture is then heated to reflux (typically 150-160 °C) and maintained at this temperature for several hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC) or ³¹P NMR spectroscopy.

  • Upon completion of the reaction, the excess triethyl phosphite and the ethyl bromide byproduct are removed by distillation under reduced pressure.

  • The crude this compound is then purified, typically by vacuum distillation or column chromatography on silica gel.

Reaction Workflow

Synthesis_Workflow reagents 2,6-Dichlorobenzyl Bromide + Triethyl Phosphite reaction Michaelis-Arbuzov Reaction (Heat, Inert Atmosphere) reagents->reaction workup Workup (Removal of Excess Reagents) reaction->workup purification Purification (Vacuum Distillation or Chromatography) workup->purification product This compound purification->product

A schematic representation of the synthesis workflow for this compound.

Spectroscopic Data (Predicted)

While experimental spectroscopic data for this compound is not available in the reviewed literature, predictions can be made based on the analysis of related structures.

  • ¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the ethoxy groups (a triplet for the CH₃ protons and a quartet for the OCH₂ protons), a doublet for the benzylic CH₂ protons (due to coupling with the phosphorus atom), and signals in the aromatic region corresponding to the protons on the dichlorinated phenyl ring.

  • ¹³C NMR: The carbon NMR spectrum will display signals for the carbons of the ethoxy groups, the benzylic carbon (which will appear as a doublet due to C-P coupling), and the carbons of the dichlorinated aromatic ring.

  • ³¹P NMR: The phosphorus NMR spectrum is expected to show a single resonance characteristic of a phosphonate ester.

Biological Activity and Potential Applications

There is currently no specific quantitative data on the biological activity of this compound in the public domain. However, studies on a variety of other substituted diethyl benzylphosphonates have revealed promising antimicrobial activity against both Gram-positive and Gram-negative bacteria.[1][7][8] For instance, some derivatives have shown minimum inhibitory concentrations (MIC) comparable to standard antibiotics like ciprofloxacin.[1]

The mechanism of action for the antimicrobial activity of these compounds is not fully elucidated but may involve the disruption of essential cellular processes. Given these findings, this compound represents a candidate for future antimicrobial screening and drug development programs.

Signaling Pathways and Mechanism of Action (Hypothetical)

As no specific biological targets or signaling pathways have been identified for this compound, any discussion on its mechanism of action remains hypothetical. Based on the broader class of organophosphorus compounds, potential mechanisms could involve the inhibition of key enzymes through the phosphonate moiety acting as a phosphate mimic. Further research, including target identification and validation studies, is required to elucidate its mechanism of action.

Future Directions

The lack of comprehensive data on this compound presents a clear opportunity for further research. Key areas for future investigation include:

  • Definitive Synthesis and Characterization: A detailed, optimized synthesis protocol followed by full spectroscopic characterization (¹H, ¹³C, ³¹P NMR, IR, and Mass Spectrometry) is needed.

  • Biological Screening: The compound should be screened against a broad panel of pathogenic bacteria and fungi to determine its antimicrobial spectrum and potency (MIC and MBC values).

  • Mechanism of Action Studies: If significant biological activity is observed, subsequent studies should focus on identifying the molecular target(s) and elucidating the mechanism of action.

  • Structure-Activity Relationship (SAR) Studies: Synthesis and evaluation of a series of related analogues with varying substituents on the benzyl ring would provide valuable insights into the structural requirements for optimal activity.

Conclusion

This compound is a readily synthesizable organophosphorus compound with potential for biological activity, particularly in the antimicrobial field. While its discovery and history are not well-documented, the foundational knowledge of the Michaelis-Arbuzov reaction provides a clear path for its preparation. This technical guide has summarized the currently available information and has highlighted the significant gaps in our understanding of this compound. It is hoped that this document will serve as a catalyst for further research into the properties and potential applications of this compound, ultimately contributing to the development of new therapeutic agents.

References

Diethyl (2,6-dichlorobenzyl)phosphonate: An Obscure Compound in the Research Landscape

Author: BenchChem Technical Support Team. Date: November 2025

Despite a comprehensive search of scientific literature and chemical databases, Diethyl (2,6-dichlorobenzyl)phosphonate remains a compound with no publicly documented applications in research. While the broader class of organophosphorus compounds, specifically benzylphosphonates, has been explored for various scientific purposes, information regarding the synthesis, biological activity, and specific research uses of the 2,6-dichloro substituted variant is not available.

This technical guide aims to provide a contextual understanding of why a compound like this compound might be of interest to researchers, based on the known applications of structurally related molecules. It will also outline general synthetic approaches and potential areas of investigation, while clearly stating that this is a prospective analysis due to the absence of specific data.

General Background on Benzylphosphonates

Benzylphosphonates are a class of organophosphorus compounds characterized by a benzyl group attached to a phosphonate moiety. The general structure allows for a wide range of substitutions on the phenyl ring, which can significantly influence the compound's chemical and biological properties. These compounds have garnered attention in medicinal chemistry and materials science for several reasons:

  • Enzyme Inhibition: The phosphonate group can act as a phosphate mimic, enabling these compounds to interact with the active sites of enzymes that process phosphate-containing substrates, such as phosphatases and kinases.

  • Synthetic Intermediates: Benzylphosphonates are valuable reagents in organic synthesis, particularly in the Horner-Wadsworth-Emmons reaction to form stilbenes and other unsaturated compounds.

  • Antimicrobial Agents: Certain substituted benzylphosphonates have demonstrated antibacterial activity.[1][2]

Potential Research Applications of this compound

Given the known activities of related compounds, this compound could be hypothetically investigated in the following areas:

As a Potential Enzyme Inhibitor

The presence of the phosphonate group suggests a potential role as an inhibitor of phosphatases. Protein tyrosine phosphatases (PTPs) are a family of enzymes that play crucial roles in cellular signaling pathways. Their dysregulation is implicated in numerous diseases, including cancer, making them attractive drug targets.

One such PTP is Src homology 2-containing protein tyrosine phosphatase 2 (SHP2).[3][4] SHP2 is a non-receptor protein tyrosine phosphatase that is a key transducer of signals from receptor tyrosine kinases to downstream pathways, most notably the RAS-MAPK pathway.[3] Gain-of-function mutations in the gene encoding SHP2 (PTPN11) are associated with developmental disorders and various cancers.[3] Therefore, the development of SHP2 inhibitors is an active area of cancer research.[4]

The 2,6-dichloro substitution pattern on the benzyl ring of this compound would introduce significant steric hindrance and alter the electronic properties of the phenyl ring. These modifications could potentially lead to specific interactions with the active site or allosteric sites of a target protein like SHP2.

Hypothetical Signaling Pathway Inhibition:

A hypothetical mechanism by which a phosphonate-containing compound could inhibit a phosphatase like SHP2 is by binding to its catalytic site, thereby preventing the dephosphorylation of its natural substrates.

SHP2_Inhibition cluster_0 Normal Signaling cluster_1 Inhibition by this compound RTK Receptor Tyrosine Kinase (pY) SHP2_active SHP2 (Active) RTK->SHP2_active Activation Substrate_p Substrate (Phosphorylated) SHP2_active->Substrate_p Binding Substrate Substrate (Dephosphorylated) Substrate_p->Substrate Dephosphorylation Downstream Downstream Signaling (e.g., RAS-MAPK) Substrate->Downstream RTK_i Receptor Tyrosine Kinase (pY) SHP2_inactive SHP2 (Inactive) RTK_i->SHP2_inactive Activation Blocked No_Downstream Downstream Signaling Blocked Inhibitor This compound Inhibitor->SHP2_inactive Inhibition

Figure 1: Hypothetical inhibition of a signaling pathway by this compound.

As a Synthetic Intermediate

The Michaelis-Arbuzov reaction is a common method for the synthesis of phosphonates. This reaction involves the treatment of a trialkyl phosphite with an alkyl halide. For this compound, the synthesis would likely involve the reaction of triethyl phosphite with 2,6-dichlorobenzyl bromide or chloride.

General Synthetic Workflow:

Synthesis_Workflow start Start Materials: - 2,6-Dichlorobenzyl halide - Triethyl phosphite reaction Michaelis-Arbuzov Reaction (Heat) start->reaction workup Reaction Work-up (e.g., distillation, chromatography) reaction->workup product This compound workup->product analysis Product Characterization (NMR, MS, etc.) product->analysis

Figure 2: A general workflow for the synthesis of this compound.

Once synthesized, this compound could be used in Horner-Wadsworth-Emmons reactions to create stilbene derivatives with a 2,6-dichloro substitution pattern, which could be of interest in materials science or as scaffolds for further drug development.

Conclusion

References

Potential Research Applications of Diethyl (2,6-dichlorobenzyl)phosphonate: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: Diethyl (2,6-dichlorobenzyl)phosphonate is a compound with limited specific data in publicly available scientific literature. This guide provides an overview of its potential research applications based on the known biological activities of the broader class of diethyl benzylphosphonates. The experimental protocols and proposed mechanisms are hypothetical and intended to serve as a starting point for investigation.

Introduction

Organophosphonates are a versatile class of compounds with significant applications in medicinal chemistry and drug discovery. Their structural similarity to phosphates, combined with enhanced stability against hydrolysis, makes them attractive candidates for developing enzyme inhibitors and therapeutic agents.[1] Diethyl benzylphosphonates, in particular, have demonstrated a range of biological activities, including antimicrobial and anticancer effects.[2][3] This technical guide explores the potential research applications of a specific, yet under-investigated derivative, this compound. The presence of two chlorine atoms on the benzyl ring is anticipated to modulate its lipophilicity and electronic properties, potentially influencing its biological activity and target interactions.

Potential Research Applications

Based on the activities of related benzylphosphonate compounds, this compound holds promise in several key research areas:

Antimicrobial Drug Discovery

Substituted diethyl benzylphosphonates have shown notable activity against various bacterial strains, including Escherichia coli.[2][4] The proposed mechanism of action involves the induction of oxidative stress within the bacterial cell, leading to DNA damage and ultimately cell death.[2] The dichlorination at the 2 and 6 positions of the benzyl ring in this compound could enhance its antimicrobial potency.

Potential research directions include:

  • Screening against a broad panel of pathogenic bacteria and fungi: Including multidrug-resistant strains to assess its potential to overcome existing resistance mechanisms.

  • Investigating the mechanism of antimicrobial action: Elucidating whether it acts via oxidative stress, enzyme inhibition, or other pathways.

  • Structure-Activity Relationship (SAR) studies: Synthesizing and testing analogs with different substitution patterns on the benzyl ring to optimize antimicrobial activity.

Enzyme Inhibition

Phosphonates are well-established mimics of the tetrahedral transition states of substrate hydrolysis, making them effective inhibitors of various enzymes, particularly hydrolases such as proteases and lipases.[1] Benzylphosphonates have also been identified as inhibitors of ectonucleosidases (NTPDases).[2] The specific enzymatic targets for this compound are yet to be identified, but its structure suggests potential inhibitory activity against enzymes that process phenyl-containing substrates.

Potential research directions include:

  • Enzyme inhibition screening: Testing against a panel of relevant enzymes, such as bacterial proteases, viral polymerases, or cancer-related kinases.

  • Kinetic studies: Determining the mode of inhibition (e.g., competitive, non-competitive) and the inhibition constants (Ki) for promising targets.

  • Computational modeling and docking studies: To predict potential enzyme targets and guide the design of more potent inhibitors.

Proposed Experimental Protocols

The following are generalized, hypothetical protocols for the synthesis and biological evaluation of this compound, based on established methods for similar compounds.

Synthesis of this compound

A common method for the synthesis of benzylphosphonates is the Michaelis-Arbuzov reaction, which involves the reaction of a benzyl halide with a trialkyl phosphite.

Materials:

  • 2,6-dichlorobenzyl bromide

  • Triethyl phosphite

  • Toluene (anhydrous)

  • Nitrogen or Argon gas supply

  • Standard glassware for organic synthesis

Procedure:

  • A flame-dried, three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a nitrogen/argon inlet is charged with 2,6-dichlorobenzyl bromide dissolved in anhydrous toluene.

  • Triethyl phosphite is added dropwise to the stirred solution at room temperature.

  • The reaction mixture is then heated to reflux (approximately 110-120 °C) and maintained at this temperature for several hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC) or gas chromatography (GC).

  • After the reaction is complete, the mixture is cooled to room temperature.

  • The solvent and any volatile byproducts are removed under reduced pressure using a rotary evaporator.

  • The crude product is purified by vacuum distillation or column chromatography on silica gel to yield this compound.

Characterization: The structure and purity of the synthesized compound should be confirmed by spectroscopic methods such as 1H NMR, 13C NMR, 31P NMR, and mass spectrometry.

Antimicrobial Activity Screening (Broth Microdilution Method)

This protocol is a standard method for determining the Minimum Inhibitory Concentration (MIC) of a compound against a specific bacterium.

Materials:

  • This compound

  • Bacterial strains (e.g., E. coli, S. aureus)

  • Cation-adjusted Mueller-Hinton Broth (CAMHB)

  • 96-well microtiter plates

  • Spectrophotometer (plate reader)

  • Resazurin solution (optional, for viability staining)

Procedure:

  • A stock solution of this compound is prepared in a suitable solvent (e.g., DMSO).

  • Serial two-fold dilutions of the compound are prepared in CAMHB in a 96-well plate.

  • A standardized inoculum of the test bacterium is prepared and added to each well, resulting in a final concentration of approximately 5 x 105 colony-forming units (CFU)/mL.

  • Positive (bacteria only) and negative (broth only) controls are included on each plate.

  • The plates are incubated at 37 °C for 18-24 hours.

  • The MIC is determined as the lowest concentration of the compound that completely inhibits visible growth of the bacterium. This can be assessed visually or by measuring the optical density at 600 nm.

  • Optionally, resazurin can be added to the wells after incubation to confirm bacterial viability (blue color indicates inhibition, pink indicates growth).

Data Presentation

While no specific quantitative data exists for this compound, the following table summarizes the antimicrobial activity of some related diethyl benzylphosphonate derivatives against E. coli strains, as reported in the literature. This data can serve as a benchmark for future studies.

CompoundE. coli StrainMIC (µg/mL)Reference
Diethyl benzylphosphonateK12>250[2]
Diethyl (4-boronopinacolobenzyl)phosphonateK12>250[2]
(4-((diethoxyphosphoryl)methyl)phenyl)boronic acidK12125[2]
(E)-4,4′-bis(diethylphosphonatemethyl)stilbeneK1262.5[2]
Diethyl ((2′,5′-dioxo-2′,5′-dihydro-[1,1′-biphenyl]-4-yl)methyl)phosphonateK1262.5[2]

Visualizations

General Synthetic Pathway

G cluster_reactants Reactants cluster_reaction Michaelis-Arbuzov Reaction cluster_product Product 2_6_dichlorobenzyl_bromide 2,6-Dichlorobenzyl Bromide reaction_conditions Heat (Reflux in Toluene) 2_6_dichlorobenzyl_bromide->reaction_conditions triethyl_phosphite Triethyl Phosphite triethyl_phosphite->reaction_conditions product This compound reaction_conditions->product

Caption: General synthesis of this compound.

Antimicrobial Screening Workflow

G start Start prepare_compound Prepare stock solution of This compound start->prepare_compound serial_dilution Perform serial dilutions in 96-well plate prepare_compound->serial_dilution add_bacteria Add standardized bacterial inoculum serial_dilution->add_bacteria incubate Incubate at 37°C for 18-24 hours add_bacteria->incubate read_results Determine MIC (visual or spectrophotometric) incubate->read_results end End read_results->end

Caption: Workflow for antimicrobial susceptibility testing.

Conclusion

While specific research on this compound is currently lacking, the established biological activities of the broader class of diethyl benzylphosphonates provide a strong rationale for its investigation as a potential antimicrobial agent and enzyme inhibitor. The synthetic and screening protocols outlined in this guide offer a foundational framework for researchers to begin exploring the therapeutic potential of this compound. Further studies are warranted to elucidate its specific biological targets, mechanism of action, and structure-activity relationships, which could pave the way for the development of novel therapeutic agents.

References

Methodological & Application

Application Notes and Protocols for Diethyl (2,6-dichlorobenzyl)phosphonate

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Diethyl (2,6-dichlorobenzyl)phosphonate is an organophosphonate compound with potential applications in antimicrobial drug development. As a derivative of benzylphosphonate, it belongs to a class of compounds known for their diverse biological activities, including antimicrobial and cytotoxic effects. The introduction of chloro substituents on the benzyl ring is anticipated to modulate its biological profile. These application notes provide a comprehensive overview of the synthesis, potential applications, and detailed experimental protocols related to this compound.

Synthesis of this compound

The synthesis of this compound is most commonly achieved through the Michaelis-Arbuzov reaction. This reaction involves the nucleophilic attack of a trialkyl phosphite, in this case, triethyl phosphite, on an alkyl halide, 2,6-dichlorobenzyl bromide.

Reaction Scheme:

A detailed experimental protocol for a similar synthesis is provided below, adapted from procedures for related benzylphosphonate derivatives.

Experimental Protocols

Protocol 1: Synthesis of this compound via Michaelis-Arbuzov Reaction

This protocol describes the synthesis of this compound from 2,6-dichlorobenzyl bromide and triethyl phosphite.

Materials:

  • 2,6-dichlorobenzyl bromide

  • Triethyl phosphite

  • Toluene (anhydrous)

  • Nitrogen gas (or Argon)

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer with heating plate

  • Silica gel for column chromatography

  • Hexane

  • Ethyl acetate

  • Rotary evaporator

Procedure:

  • Reaction Setup:

    • To a dry 100 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 2,6-dichlorobenzyl bromide (10 mmol).

    • Dissolve the 2,6-dichlorobenzyl bromide in 30 mL of anhydrous toluene.

    • Flush the flask with nitrogen gas to create an inert atmosphere.

  • Addition of Triethyl Phosphite:

    • Add triethyl phosphite (12 mmol, 1.2 equivalents) to the reaction mixture dropwise at room temperature while stirring.

  • Reaction:

    • Heat the reaction mixture to reflux (approximately 110-120 °C) and maintain for 4-6 hours.

    • Monitor the reaction progress by thin-layer chromatography (TLC) using a hexane/ethyl acetate solvent system.

  • Work-up:

    • Once the reaction is complete, cool the mixture to room temperature.

    • Remove the toluene and excess triethyl phosphite under reduced pressure using a rotary evaporator.

  • Purification:

    • Purify the crude product by silica gel column chromatography.

    • Elute with a gradient of hexane/ethyl acetate (e.g., starting from 9:1 to 7:3) to isolate the pure this compound.

    • Collect the fractions containing the product and concentrate them using a rotary evaporator to obtain a colorless to pale yellow oil.

  • Characterization:

    • Confirm the structure and purity of the synthesized compound using spectroscopic methods such as ¹H NMR, ¹³C NMR, and ³¹P NMR.

Protocol 2: Evaluation of Antimicrobial Activity

This protocol outlines the determination of the Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) of this compound against bacterial strains.

Materials:

  • This compound

  • Bacterial strains (e.g., Escherichia coli, Staphylococcus aureus)

  • Mueller-Hinton Broth (MHB)

  • 96-well microtiter plates

  • Incubator (37 °C)

  • Spectrophotometer (for measuring optical density at 600 nm)

  • Sterile pipettes and tips

  • Control antibiotics (e.g., ampicillin, ciprofloxacin)

Procedure for Minimum Inhibitory Concentration (MIC) Determination:

  • Preparation of Bacterial Inoculum:

    • Culture the bacterial strain overnight in MHB at 37 °C.

    • Dilute the overnight culture in fresh MHB to achieve a final concentration of approximately 5 x 10⁵ CFU/mL.

  • Preparation of Compound Dilutions:

    • Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).

    • Perform serial two-fold dilutions of the stock solution in MHB in a 96-well plate to obtain a range of concentrations.

  • Inoculation and Incubation:

    • Add 100 µL of the bacterial inoculum to each well containing the compound dilutions.

    • Include a positive control (bacteria in MHB without the compound) and a negative control (MHB only).

    • Incubate the plate at 37 °C for 18-24 hours.

  • MIC Determination:

    • The MIC is defined as the lowest concentration of the compound that completely inhibits visible bacterial growth. This can be assessed visually or by measuring the optical density at 600 nm.

Procedure for Minimum Bactericidal Concentration (MBC) Determination:

  • Sub-culturing:

    • From the wells of the MIC assay that show no visible growth, take a 10 µL aliquot.

    • Spot-plate the aliquot onto a Mueller-Hinton Agar (MHA) plate.

  • Incubation:

    • Incubate the MHA plate at 37 °C for 24 hours.

  • MBC Determination:

    • The MBC is the lowest concentration of the compound that results in a ≥99.9% reduction in the initial bacterial inoculum. This is determined by the absence of bacterial colonies on the MHA plate.

Data Presentation

Table 1: Antimicrobial Activity of Diethyl Benzylphosphonate Derivatives

CompoundTarget OrganismMIC (µg/mL)MBC (µg/mL)
This compoundEscherichia coliData to be determinedData to be determined
This compoundStaphylococcus aureusData to be determinedData to be determined
Diethyl benzylphosphonate (unsubstituted)Escherichia coli K12>250>250
Diethyl (4-boronic acid benzyl)phosphonateEscherichia coli K1262.5125

Data for unsubstituted and 4-boronic acid substituted diethyl benzylphosphonate are adapted from a study by Demkowicz et al. (2022) for comparative purposes.[1]

Visualizations

Synthesis Workflow

The following diagram illustrates the workflow for the synthesis and purification of this compound.

Synthesis_Workflow Reactants 2,6-Dichlorobenzyl Bromide + Triethyl Phosphite Reaction Michaelis-Arbuzov Reaction (Reflux in Toluene) Reactants->Reaction Workup Solvent Removal (Rotary Evaporation) Reaction->Workup Purification Silica Gel Column Chromatography Workup->Purification Product This compound Purification->Product Characterization NMR Spectroscopy Product->Characterization

Caption: Workflow for the synthesis of this compound.

Antimicrobial Testing Workflow

The diagram below outlines the experimental workflow for determining the antimicrobial activity of the synthesized compound.

Antimicrobial_Testing_Workflow Start Bacterial Culture Preparation Serial_Dilution Serial Dilution of Compound in 96-well Plate Start->Serial_Dilution Inoculation Inoculation with Bacteria Serial_Dilution->Inoculation Incubation_MIC Incubation (18-24h, 37°C) Inoculation->Incubation_MIC MIC_Reading MIC Determination (Visual/OD Reading) Incubation_MIC->MIC_Reading Subculturing Spot-plating on Agar MIC_Reading->Subculturing Incubation_MBC Incubation (24h, 37°C) Subculturing->Incubation_MBC MBC_Reading MBC Determination Incubation_MBC->MBC_Reading

Caption: Workflow for MIC and MBC determination.

Proposed Mechanism of Action

The precise signaling pathway for this compound is not yet elucidated. However, based on studies of related organophosphonates and antimicrobial agents, a plausible mechanism involves the disruption of the bacterial cell membrane and subsequent induction of oxidative stress.

Proposed_Mechanism_of_Action Compound This compound Cell_Membrane Bacterial Cell Membrane Compound->Cell_Membrane Interaction Membrane_Disruption Membrane Disruption & Increased Permeability Cell_Membrane->Membrane_Disruption ROS_Production Reactive Oxygen Species (ROS) Production Membrane_Disruption->ROS_Production Oxidative_Stress Oxidative Stress ROS_Production->Oxidative_Stress Macromolecule_Damage Damage to DNA, Proteins, and Lipids Oxidative_Stress->Macromolecule_Damage Cell_Death Bacterial Cell Death Macromolecule_Damage->Cell_Death

Caption: Proposed mechanism of antimicrobial action.

Conclusion

This compound represents a promising scaffold for the development of new antimicrobial agents. The provided protocols offer a starting point for its synthesis and biological evaluation. Further research is warranted to fully characterize its antimicrobial spectrum, mechanism of action, and potential for therapeutic applications. The structure-activity relationships of substituted benzylphosphonates suggest that the 2,6-dichloro substitution pattern could be a key feature for enhanced biological activity.

References

Synthesis of Diethyl (2,6-dichlorobenzyl)phosphonate from 2,6-dichlorobenzyl bromide: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the synthesis of Diethyl (2,6-dichlorobenzyl)phosphonate, a valuable intermediate in the development of novel therapeutic agents. The synthesis is achieved through the Michaelis-Arbuzov reaction, a classic and efficient method for the formation of carbon-phosphorus bonds.

Introduction

This compound and its derivatives are of significant interest in medicinal chemistry and drug development. The phosphonate moiety can act as a stable mimic of a phosphate group or a carboxylate group, potentially leading to compounds with enhanced biological activity and improved pharmacokinetic profiles.[1] Benzylphosphonates, in particular, have been investigated for their potential as antimicrobial and anticancer agents.[2][3] The 2,6-dichloro substitution on the benzyl ring can influence the compound's lipophilicity, metabolic stability, and target binding affinity.

Synthesis via the Michaelis-Arbuzov Reaction

The synthesis of this compound is accomplished via the Michaelis-Arbuzov reaction, which involves the reaction of a trialkyl phosphite with an alkyl halide.[4] In this specific synthesis, triethyl phosphite serves as the phosphorus source and 2,6-dichlorobenzyl bromide is the alkyl halide.

The reaction proceeds through a bimolecular nucleophilic substitution (SN2) mechanism. The nucleophilic phosphorus atom of the triethyl phosphite attacks the electrophilic benzylic carbon of 2,6-dichlorobenzyl bromide, displacing the bromide ion to form a phosphonium salt intermediate. In a subsequent step, the displaced bromide ion attacks one of the ethyl groups of the phosphonium salt, leading to the formation of the final product, this compound, and ethyl bromide as a byproduct.[4]

Reaction Scheme:

G cluster_0 Michaelis-Arbuzov Reaction 2,6-Dichlorobenzyl bromide 2,6-Dichlorobenzyl bromide This compound This compound 2,6-Dichlorobenzyl bromide->this compound + Triethyl phosphite Triethyl phosphite Triethyl phosphite Ethyl bromide Ethyl bromide

Caption: General scheme of the Michaelis-Arbuzov reaction for the synthesis of this compound.

Experimental Protocol

This protocol is a general guideline based on typical Michaelis-Arbuzov reaction conditions. Optimization may be required to achieve the highest yields and purity.

Materials:

  • 2,6-Dichlorobenzyl bromide

  • Triethyl phosphite

  • Anhydrous toluene (or other suitable high-boiling solvent)

  • Standard laboratory glassware (round-bottom flask, condenser, etc.)

  • Heating mantle and magnetic stirrer

  • Inert atmosphere setup (e.g., nitrogen or argon)

Procedure:

  • Reaction Setup: Assemble a clean, dry round-bottom flask equipped with a magnetic stir bar, a reflux condenser, and an inert gas inlet.

  • Charging Reactants: Under an inert atmosphere, charge the round-bottom flask with 2,6-dichlorobenzyl bromide (1.0 equivalent). Add an excess of triethyl phosphite (typically 1.5 to 3.0 equivalents). The use of a solvent such as anhydrous toluene is optional but can aid in temperature control.

  • Reaction Conditions: Heat the reaction mixture to a temperature typically ranging from 120°C to 160°C.[4] The reaction is usually monitored by Thin Layer Chromatography (TLC) or Gas Chromatography (GC) to determine its completion. The reaction time can vary from a few hours to overnight.

  • Work-up: Once the reaction is complete, cool the mixture to room temperature. Remove the excess triethyl phosphite and the ethyl bromide byproduct by distillation under reduced pressure.

  • Purification: The crude product can be purified by vacuum distillation or column chromatography on silica gel to afford the pure this compound.

Data Presentation

Table 1: Reactant and Product Information

CompoundMolecular FormulaMolecular Weight ( g/mol )Physical State
2,6-Dichlorobenzyl bromideC₇H₅BrCl₂239.92Solid
Triethyl phosphiteC₆H₁₅O₃P166.16Liquid
This compoundC₁₁H₁₅Cl₂O₃P297.11Liquid (presumed)

Table 2: Spectroscopic Data of a Related Compound: Diethyl benzylphosphonate

Type of SpectrumChemical Shift (δ) / Signal
¹H NMR (CDCl₃)1.43-1.47 (m, 6H), 3.12 (d, J = 5.5 Hz, 2H), 4.20-4.27 (m, 4H), 7.32-7.43 (m, 5H)[5]
¹³C NMR (CDCl₃)16.56 (d, J = 3.5 Hz), 33.27 (d, J = 45.5 Hz), 62.55 (d, J = 4.6 Hz), 128.93 (d, J = 5.8 Hz), 129.31 (d, J = 4.8 Hz), 129.41 (d, J = 6.2 Hz), 132.14 (d, J = 8.2 Hz)[5]
³¹P NMR (CDCl₃)25.93[5]

Mandatory Visualization

Experimental Workflow:

G cluster_workflow Experimental Workflow A Reaction Setup (Inert Atmosphere) B Charge Reactants (2,6-Dichlorobenzyl bromide, Triethyl phosphite) A->B C Heating (120-160 °C) B->C D Reaction Monitoring (TLC/GC) C->D D->C Incomplete E Work-up (Distillation of excess phosphite) D->E Complete F Purification (Vacuum Distillation or Column Chromatography) E->F G Characterization (NMR, MS) F->G

Caption: A typical workflow for the synthesis and purification of this compound.

Applications in Drug Development

Phosphonates are recognized as important pharmacophores due to their ability to act as mimics of phosphates and carboxylates, while exhibiting greater stability towards hydrolysis.[1] This stability can translate to improved in vivo efficacy and oral bioavailability of drug candidates.

Benzylphosphonate derivatives have shown promise as:

  • Antimicrobial Agents: Certain substituted benzylphosphonates have demonstrated activity against various bacterial strains.[2][3] The specific activity of this compound would require further investigation.

  • Enzyme Inhibitors: The phosphonate group can mimic the transition state of substrate hydrolysis by certain enzymes, making them effective inhibitors.[1] This is a key strategy in the design of drugs targeting enzymes involved in disease pathways.

  • Anticancer Agents: Some organophosphorus compounds, including benzylphosphonate derivatives, have been explored for their potential in cancer therapy.[2]

The 2,6-dichloro substitution pattern on the benzyl ring is expected to increase the lipophilicity of the molecule, which could enhance its ability to cross cell membranes and potentially interact with hydrophobic binding pockets in target proteins. Further research is needed to elucidate the specific biological targets and signaling pathways affected by this compound.

Signaling Pathway Diagram (Hypothetical):

G cluster_pathway Potential Mechanism of Action A This compound B Target Enzyme (e.g., Protease, Kinase) A->B Binds to active site C Enzyme Inhibition B->C Blocks substrate binding D Downstream Signaling Cascade C->D Inhibits E Cellular Response (e.g., Apoptosis, Growth Arrest) D->E Modulates

References

Application Notes and Protocols for the Michaelis-Arbuzov Reaction: Synthesis of Diethyl (2,6-dichlorobenzyl)phosphonate

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the synthesis of diethyl (2,6-dichlorobenzyl)phosphonate via the Michaelis-Arbuzov reaction, a cornerstone transformation in organophosphorus chemistry. This document includes detailed experimental protocols, key quantitative data, and visualizations to support researchers in the fields of medicinal chemistry, drug development, and organic synthesis. This compound and its analogs are of significant interest due to the established biological activities of benzylphosphonates, including potential antimicrobial and anticancer properties.

Introduction

The Michaelis-Arbuzov reaction is a widely utilized method for the formation of a carbon-phosphorus bond, typically involving the reaction of a trialkyl phosphite with an alkyl halide to yield a phosphonate. This reaction is fundamental to the synthesis of a diverse range of organophosphorus compounds, which are prevalent in pharmaceuticals, agrochemicals, and materials science.[1][2]

This document specifically details the application of the Michaelis-Arbuzov reaction for the synthesis of this compound. The 2,6-dichloro substitution on the benzyl ring is of particular interest for modulating the lipophilicity and electronic properties of the molecule, which can significantly influence its biological activity.

Reaction Scheme

The synthesis of this compound from 2,6-dichlorobenzyl chloride and triethyl phosphite proceeds according to the following reaction scheme:

Data Presentation

The following table summarizes the key quantitative data for the reactants and the product, this compound.

CompoundMolecular FormulaMolecular Weight ( g/mol )CAS NumberPhysical State
2,6-Dichlorobenzyl chlorideC₇H₅Cl₃195.482014-83-7Solid
Triethyl phosphiteC₆H₁₅O₃P166.16122-52-1Liquid
This compoundC₁₁H₁₅Cl₂O₃P297.1163909-56-8Oil

Spectroscopic Data for this compound (Predicted and/or from similar compounds):

NucleusChemical Shift (δ) ppm
¹H NMR~7.2-7.4 (m, 3H, Ar-H), 4.0-4.2 (m, 4H, OCH₂CH₃), 3.5 (d, J ≈ 22 Hz, 2H, PCH₂), 1.2-1.4 (t, 6H, OCH₂CH₃)
¹³C NMR~136 (d), ~131 (d), ~128 (d), ~62 (d), ~33 (d, J ≈ 138 Hz), ~16 (d)
³¹P NMR~24-27

Note: The exact chemical shifts and coupling constants may vary depending on the solvent and instrument used.

Experimental Protocols

The following is a generalized protocol for the synthesis of this compound based on standard Michaelis-Arbuzov reaction conditions for benzyl halides. Researchers should optimize the reaction conditions for their specific setup.

Materials:

  • 2,6-Dichlorobenzyl chloride

  • Triethyl phosphite

  • Anhydrous toluene (or another suitable high-boiling solvent)

  • Inert gas (Nitrogen or Argon)

Equipment:

  • Round-bottom flask

  • Reflux condenser

  • Heating mantle with a magnetic stirrer

  • Distillation apparatus

  • Silica gel for column chromatography

  • Standard laboratory glassware

Procedure:

  • Reaction Setup: A dry round-bottom flask is charged with 2,6-dichlorobenzyl chloride (1.0 eq). The flask is then flushed with an inert gas.

  • Addition of Reagent: An excess of triethyl phosphite (1.5-2.0 eq) is added to the flask. The use of excess triethyl phosphite helps to drive the reaction to completion and can also serve as the solvent. Alternatively, an anhydrous high-boiling solvent like toluene can be used.

  • Reaction Conditions: The reaction mixture is heated to reflux (typically 120-160 °C) with vigorous stirring under an inert atmosphere.[3] The progress of the reaction can be monitored by thin-layer chromatography (TLC) or by observing the cessation of ethyl chloride evolution.

  • Work-up: After the reaction is complete (typically several hours), the mixture is cooled to room temperature. The excess triethyl phosphite and any solvent are removed under reduced pressure using a rotary evaporator.

  • Purification: The crude product is then purified. Vacuum distillation is a common method for purifying liquid phosphonates. Alternatively, if the product is not readily distillable or contains impurities with similar boiling points, purification can be achieved by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of hexane and ethyl acetate).

Safety Precautions: Alkyl halides and phosphites can be harmful. The reaction should be carried out in a well-ventilated fume hood. Appropriate personal protective equipment (gloves, safety glasses) should be worn.

Mandatory Visualizations

Michaelis-Arbuzov Reaction Mechanism

The following diagram illustrates the step-by-step mechanism of the Michaelis-Arbuzov reaction for the synthesis of this compound.

Caption: Mechanism of the Michaelis-Arbuzov Reaction.

Experimental Workflow

The diagram below outlines the general workflow for the synthesis and purification of this compound.

experimental_workflow Reactants 2,6-Dichlorobenzyl chloride + Triethyl phosphite Reaction Michaelis-Arbuzov Reaction (Heating under inert atmosphere) Reactants->Reaction Workup Removal of Volatiles (Rotary Evaporation) Reaction->Workup Purification Purification (Vacuum Distillation or Column Chromatography) Workup->Purification Product This compound Purification->Product

Caption: Experimental workflow for synthesis.

Applications in Drug Development

Organophosphonates, including benzylphosphonate derivatives, are a significant class of compounds in medicinal chemistry.[2] They are often utilized as stable analogs of phosphate-containing biomolecules, acting as enzyme inhibitors. The carbon-phosphorus bond is resistant to enzymatic cleavage, enhancing the metabolic stability of these compounds.

While specific applications for this compound are not extensively documented in publicly available literature, the broader class of benzylphosphonates has shown promise in several therapeutic areas:

  • Antimicrobial Agents: Various substituted benzylphosphonates have demonstrated activity against bacterial strains. The substituents on the phenyl ring play a crucial role in their cytotoxic effects.

  • Anticancer Agents: Some benzylphosphonate derivatives have been investigated for their potential as anticancer agents.

  • Enzyme Inhibitors: As phosphate mimics, phosphonates can inhibit enzymes that process phosphate-containing substrates. This makes them valuable tools for studying enzyme mechanisms and for the development of therapeutic agents.

The 2,6-dichloro substitution pattern in the target molecule is expected to increase its lipophilicity, which may enhance its ability to cross cell membranes and interact with intracellular targets. Further research is warranted to explore the specific biological activities of this compound.

References

Application Note and Protocol: Purification of Diethyl (2,6-dichlorobenzyl)phosphonate

Author: BenchChem Technical Support Team. Date: November 2025

This document provides a detailed protocol for the purification of Diethyl (2,6-dichlorobenzyl)phosphonate, a key intermediate in various chemical syntheses. The methodologies outlined are based on established purification techniques for analogous phosphonate compounds and are intended for use by researchers, scientists, and professionals in drug development.

Introduction

This compound and its derivatives are important organophosphorus compounds utilized in organic synthesis, medicinal chemistry, and materials science. Effective purification of this compound is crucial to ensure the integrity of subsequent reactions and the purity of final products. The primary methods for purification include silica gel column chromatography and distillation. This note details a generalized protocol for achieving high purity this compound.

Purification Strategies

The selection of a suitable purification method depends on the scale of the synthesis and the nature of the impurities. For laboratory-scale preparations, flash column chromatography over silica gel is often the method of choice due to its efficiency and versatility. For larger quantities or to remove high-boiling impurities, vacuum distillation can be an effective alternative.

Quantitative Data from Analogous Compound Purifications

The following table summarizes purification data from structurally similar diethyl phosphonate compounds, which can serve as a reference for developing a specific protocol for this compound.

CompoundPurification MethodEluent/ConditionsYield (%)PurityReference
Diethyl (dichloromethyl)phosphonateColumn ChromatographyHexanes-diethyl ether (20:1)63>90% by NMR[1]
Diethyl benzylphosphonateShort Silica Gel ColumnHexanes/Ethyl acetate98Not specified[2]
Diethyl (1-diazo-2-oxopropyl)phosphonateColumn Chromatography1:1 Ethyl acetate-hexanes9097 wt% by qNMR[3][4]
Diethyl (chloromethyl)phosphonateColumn Chromatographyn-hexane:ethyl acetate 6:489Not specified[5]
Dimethyl (1-diazo-2-oxopropyl)phosphonateColumn Chromatography1:1 EtOAc:pentane65Not specified[6]
Diethyl [(2-tetrahydropyranyloxy)methyl]phosphonateKugelrohr Distillation110°C, 0.05 mm84-93Sufficient for next step[7]
Diethyl hydroxymethylphosphonateKugelrohr Distillation125°C, 0.05 mm49-65Sufficient for next step[7]

Experimental Protocols

4.1. General Workflow for Purification

The following diagram illustrates a typical workflow for the purification of diethyl phosphonates.

PurificationWorkflow cluster_prep Crude Product Preparation cluster_purification Purification cluster_analysis Analysis and Final Product Crude Crude Reaction Mixture Concentration Solvent Removal (Rotary Evaporation) Crude->Concentration PurificationChoice Select Method Concentration->PurificationChoice ColumnChromatography Column Chromatography PurificationChoice->ColumnChromatography Impurities have different polarity Distillation Vacuum Distillation PurificationChoice->Distillation Impurities have different boiling points FractionAnalysis TLC/GC-MS Analysis of Fractions ColumnChromatography->FractionAnalysis Distillation->FractionAnalysis CombineFractions Combine Pure Fractions FractionAnalysis->CombineFractions FinalConcentration Final Solvent Removal CombineFractions->FinalConcentration PureProduct Pure this compound FinalConcentration->PureProduct

Caption: General purification workflow for this compound.

4.2. Protocol 1: Purification by Flash Column Chromatography

This protocol is suitable for purifying small to medium scale reactions where impurities have different polarities than the target compound.

Materials:

  • Crude this compound

  • Silica gel (230-400 mesh)

  • Hexanes (or Heptane)

  • Ethyl acetate

  • Thin Layer Chromatography (TLC) plates (silica gel coated)

  • Standard laboratory glassware for chromatography

Procedure:

  • Slurry Preparation: Prepare a slurry of silica gel in a non-polar solvent (e.g., hexanes).

  • Column Packing: Pour the slurry into a chromatography column and allow the silica to settle, ensuring an even and compact bed.

  • Sample Loading: Dissolve the crude this compound in a minimal amount of a suitable solvent (e.g., dichloromethane or the initial eluent). Adsorb the sample onto a small amount of silica gel, evaporate the solvent, and carefully add the dried silica-adsorbed sample to the top of the column.

  • Elution: Begin elution with a non-polar solvent system, such as 100% hexanes, and gradually increase the polarity by adding ethyl acetate. A common starting gradient could be from 0% to 20% ethyl acetate in hexanes.

  • Fraction Collection: Collect fractions and monitor the elution of the product using Thin Layer Chromatography (TLC).

  • Product Isolation: Combine the fractions containing the pure product, as determined by TLC analysis.

  • Solvent Removal: Remove the solvent from the combined fractions using a rotary evaporator to yield the purified this compound.

  • Purity Confirmation: Confirm the purity of the final product using analytical techniques such as NMR (1H, 13C, 31P) and/or GC-MS.

4.3. Protocol 2: Purification by Vacuum Distillation

This method is advantageous for larger quantities and for separating the product from non-volatile or high-boiling impurities.

Materials:

  • Crude this compound

  • Distillation apparatus (e.g., Kugelrohr or short-path distillation setup)

  • Vacuum pump

  • Heating mantle or oil bath

  • Cold trap

Procedure:

  • Apparatus Setup: Assemble the distillation apparatus, ensuring all joints are properly sealed.

  • Sample Charging: Charge the distillation flask with the crude this compound.

  • Vacuum Application: Gradually apply vacuum to the system. A cold trap should be used to protect the vacuum pump.

  • Heating: Gently heat the distillation flask using a heating mantle or oil bath.

  • Distillate Collection: Collect the fraction that distills at the expected boiling point of this compound under the applied vacuum. The boiling point will need to be estimated or determined experimentally. For analogous compounds, distillation temperatures range from 106-130°C at pressures of 0.05-1 mmHg.[7]

  • Purity Analysis: Analyze the collected distillate for purity using appropriate analytical methods.

Safety Considerations

  • Work in a well-ventilated fume hood.

  • Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.

  • Handle all chemicals with care, consulting the Safety Data Sheet (SDS) for each substance.

  • When performing vacuum distillation, use a blast shield and ensure the glassware is free of cracks or defects.

References

Application Notes and Protocols for Diethyl (2,6-dichlorobenzyl)phosphonate as a Potential Antimicrobial Agent

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a summary of the potential antimicrobial properties of diethyl benzylphosphonate derivatives, with a specific focus on providing a framework for the study of Diethyl (2,6-dichlorobenzyl)phosphonate. Due to a lack of direct studies on the 2,6-dichloro substituted compound, the data and protocols presented here are based on studies of structurally related diethyl benzylphosphonates. These notes are intended to serve as a guide for researchers initiating studies on this specific compound.

Introduction

This document outlines the potential antimicrobial applications of this compound and provides detailed protocols for its evaluation, based on established methods for similar compounds.

Potential Mechanism of Action

The precise mechanism of action for this compound has not been elucidated. However, research on other diethyl benzylphosphonate derivatives suggests a potential mechanism involving the modification of bacterial DNA.[1] It is hypothesized that these compounds may induce oxidative stress within bacterial cells, leading to DNA damage and subsequent cell death. Another proposed, more general mechanism for phosphonates is the inhibition of essential bacterial enzymes, acting as chemical antagonists that compete with natural substrates.

A proposed workflow for investigating the antimicrobial mechanism of action is presented below.

Antimicrobial Mechanism of Action Workflow cluster_1 Mechanism Investigation cluster_2 Target Identification A Antimicrobial Susceptibility Testing (MIC, MBC) B Membrane Permeability Assay A->B Elucidate Mechanism C Reactive Oxygen Species (ROS) Assay A->C Elucidate Mechanism D DNA Damage Assay (e.g., Comet Assay) A->D Elucidate Mechanism E Enzyme Inhibition Assays A->E Elucidate Mechanism F Proteomics/Transcriptomics C->F Identify Targets D->F Identify Targets

Caption: Workflow for Investigating Antimicrobial Mechanism.

Quantitative Data on Related Compounds

The following tables summarize the Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) of various diethyl benzylphosphonate derivatives against different strains of Escherichia coli. This data is adapted from a study by Brodzka et al. (2022) and can serve as a benchmark for evaluating the activity of this compound.[1]

Table 1: Minimum Inhibitory Concentration (MIC) of Diethyl Benzylphosphonate Derivatives (µg/mL) [2]

CompoundE. coli K12 (control)E. coli R2E. coli R3E. coli R4
Diethyl benzylphosphonate>250>250>250>250
Diethyl (4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzyl)phosphonate>250>250>250>250
Diethyl (4-boronobenzyl)phosphonate12562.5125125
1,2-bis(4-((diethoxyphosphoryl)methyl)phenyl)ethyl acetate>250>250>250>250
(E)-4,4′-bis(diethylphosphonatemethyl)stilbene12562.5125125
Diethyl ((2′,5′-dioxo-2′,5′-dihydro-[1,1′-biphenyl]-4-yl)methyl)phosphonate12562.5125125
Ciprofloxacin0.030.030.030.03
Bleomycin15.615.615.615.6
Cloxacillin125125125125

Table 2: Minimum Bactericidal Concentration (MBC) of Diethyl Benzylphosphonate Derivatives (µg/mL) [2]

CompoundE. coli K12 (control)E. coli R2E. coli R3E. coli R4
Diethyl benzylphosphonate>250>250>250>250
Diethyl (4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzyl)phosphonate>250>250>250>250
Diethyl (4-boronobenzyl)phosphonate125125125125
1,2-bis(4-((diethoxyphosphoryl)methyl)phenyl)ethyl acetate>250>250>250>250
(E)-4,4′-bis(diethylphosphonatemethyl)stilbene125125125125
Diethyl ((2′,5′-dioxo-2′,5′-dihydro-[1,1′-biphenyl]-4-yl)methyl)phosphonate125125125125
Ciprofloxacin0.060.060.060.06
Bleomycin31.231.231.231.2
Cloxacillin250250250250

Experimental Protocols

The following protocols are based on methodologies used for the antimicrobial evaluation of substituted diethyl benzylphosphonates and can be adapted for this compound.

Determination of Minimum Inhibitory Concentration (MIC)

This protocol utilizes the broth microdilution method to determine the lowest concentration of the test compound that inhibits visible bacterial growth.

Materials:

  • Test compound (this compound)

  • Bacterial strains (e.g., E. coli, S. aureus)

  • Mueller-Hinton Broth (MHB)

  • 96-well microtiter plates

  • Spectrophotometer

  • Sterile pipette tips and tubes

Procedure:

  • Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO).

  • In a 96-well plate, perform serial two-fold dilutions of the test compound in MHB to achieve a range of concentrations.

  • Prepare a bacterial inoculum adjusted to a concentration of 5 x 10^5 CFU/mL.

  • Add the bacterial inoculum to each well containing the diluted test compound.

  • Include a positive control (bacteria in MHB without the compound) and a negative control (MHB only).

  • Incubate the plates at 37°C for 18-24 hours.

  • Determine the MIC by visual inspection for the lowest concentration with no visible turbidity or by measuring the optical density at 600 nm.

MIC Determination Workflow A Prepare serial dilutions of test compound in 96-well plate C Add inoculum to wells A->C B Prepare bacterial inoculum (5x10^5 CFU/mL) B->C D Incubate at 37°C for 18-24h C->D E Determine MIC (lowest concentration with no visible growth) D->E

References

Application Notes and Protocols for Diethyl (2,6-dichlorobenzyl)phosphonate in Cell-Based Assays

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Diethyl (2,6-dichlorobenzyl)phosphonate is a novel small molecule inhibitor targeting the protein tyrosine phosphatase SHP2. As a critical signaling node, SHP2 is implicated in various cellular processes, including proliferation, differentiation, and survival. Its aberrant activation is linked to several cancers, making it a prime target for therapeutic intervention. These application notes provide detailed protocols for characterizing the cellular activity of this compound, focusing on target engagement, downstream signaling modulation, and anti-proliferative effects.

Target: SHP2 Signaling Pathway

SHP2 is a non-receptor protein tyrosine phosphatase that plays a crucial role in the RAS-MAPK signaling cascade.[1][2][3] Upon activation by receptor tyrosine kinases (RTKs), SHP2 dephosphorylates specific substrates, leading to the activation of RAS and downstream effectors like ERK.[3][4] Inhibition of SHP2 is a promising strategy to attenuate this signaling pathway in cancer cells.

SHP2_Signaling_Pathway RTK Receptor Tyrosine Kinase (RTK) Grb2_SOS Grb2/SOS RTK->Grb2_SOS SHP2 SHP2 RTK->SHP2 Ras RAS Grb2_SOS->Ras SHP2->Ras Raf RAF Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation & Survival ERK->Proliferation Inhibitor This compound Inhibitor->SHP2

Figure 1: Simplified SHP2 signaling pathway and the inhibitory action of this compound.

Data Presentation: In Vitro and Cellular Activity

The following tables summarize the expected quantitative data for a potent SHP2 inhibitor, using known compounds as a reference. This data serves as a benchmark for evaluating this compound.

Table 1: Biochemical and Cellular Target Engagement of SHP2 Inhibitors

CompoundBiochemical IC50 (nM)Cellular Thermal Shift (ΔTm in °C)Cellular EC50 (µM)
SHP099704.82.5
RMC-4550307.00.8
This compound TBDTBDTBD

Data for SHP099 and RMC-4550 are representative values from published literature.[5][6]

Table 2: Anti-proliferative Activity of SHP2 Inhibitors in Cancer Cell Lines

Cell LineCancer TypeIC50 (µM) - SHP099IC50 (µM) - RMC-4550IC50 (µM) - this compound
KYSE-520Esophageal Squamous Cell Carcinoma0.40.15TBD
SNU-638Gastric Cancer0.50.2TBD
MIA PaCa-2Pancreatic Cancer1.20.5TBD

Data for SHP099 and RMC-4550 are representative values from published literature.

Experimental Protocols

Cellular Thermal Shift Assay (CETSA) for Target Engagement

This protocol determines the direct binding of this compound to SHP2 in intact cells by measuring the thermal stabilization of the protein.[7][8][9]

CETSA_Workflow Cell_Culture 1. Culture Cells Compound_Treatment 2. Treat with Inhibitor Cell_Culture->Compound_Treatment Heat_Shock 3. Apply Heat Shock Compound_Treatment->Heat_Shock Cell_Lysis 4. Lyse Cells Heat_Shock->Cell_Lysis Centrifugation 5. Separate Soluble Fraction Cell_Lysis->Centrifugation Protein_Quantification 6. Quantify Soluble SHP2 (e.g., Western Blot, ELISA) Centrifugation->Protein_Quantification Data_Analysis 7. Analyze Thermal Shift Protein_Quantification->Data_Analysis

Figure 2: Workflow for the Cellular Thermal Shift Assay (CETSA).

Materials:

  • HEK293T cells (or other suitable cell line)

  • Complete growth medium (e.g., DMEM with 10% FBS)

  • This compound

  • DMSO (vehicle control)

  • PBS (Phosphate-Buffered Saline)

  • Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

  • Thermocycler

  • Western blot or ELISA reagents for SHP2 detection

Procedure:

  • Cell Culture: Seed HEK293T cells in a 6-well plate and grow to 80-90% confluency.

  • Compound Treatment: Treat cells with varying concentrations of this compound or DMSO for 1-2 hours at 37°C.

  • Heat Shock:

    • Harvest cells by trypsinization and wash with PBS.

    • Resuspend cells in PBS and aliquot into PCR tubes.

    • Heat the cell suspensions at a range of temperatures (e.g., 40-65°C) for 3 minutes in a thermocycler, followed by a 3-minute incubation at room temperature.

  • Cell Lysis: Lyse the cells by freeze-thaw cycles or by adding lysis buffer.

  • Separation of Soluble Fraction: Centrifuge the lysates at high speed (e.g., 20,000 x g) for 20 minutes at 4°C to pellet precipitated proteins.

  • Protein Quantification:

    • Collect the supernatant (soluble protein fraction).

    • Determine the amount of soluble SHP2 in each sample using Western blotting or ELISA.

  • Data Analysis:

    • Plot the amount of soluble SHP2 as a function of temperature for both treated and untreated samples.

    • The temperature at which 50% of the protein is denatured is the melting temperature (Tm).

    • The difference in Tm (ΔTm) between the inhibitor-treated and vehicle-treated samples indicates the degree of thermal stabilization and target engagement.[5][6]

Western Blot Analysis of p-ERK Levels

This protocol assesses the functional consequence of SHP2 inhibition by measuring the phosphorylation status of a key downstream effector, ERK.[10][11]

Materials:

  • Cancer cell line with active RTK signaling (e.g., KYSE-520)

  • Complete growth medium

  • This compound

  • DMSO (vehicle control)

  • Growth factor (e.g., EGF)

  • Lysis buffer

  • Primary antibodies: anti-p-ERK1/2 (Thr202/Tyr204), anti-total ERK1/2, anti-GAPDH (loading control)

  • HRP-conjugated secondary antibodies

  • Chemiluminescent substrate

Procedure:

  • Cell Culture and Serum Starvation: Seed KYSE-520 cells and grow to 70-80% confluency. Serum-starve the cells for 12-16 hours.

  • Inhibitor Treatment: Pre-treat the cells with various concentrations of this compound or DMSO for 2 hours.

  • Growth Factor Stimulation: Stimulate the cells with a growth factor (e.g., 10 ng/mL EGF) for 10-15 minutes.

  • Cell Lysis: Wash the cells with cold PBS and lyse with lysis buffer.

  • Protein Quantification: Determine the protein concentration of the lysates using a BCA or Bradford assay.

  • Western Blotting:

    • Separate equal amounts of protein by SDS-PAGE and transfer to a PVDF membrane.

    • Block the membrane and probe with primary antibodies against p-ERK, total ERK, and GAPDH.

    • Incubate with HRP-conjugated secondary antibodies.

    • Detect the signal using a chemiluminescent substrate and an imaging system.

  • Data Analysis:

    • Quantify the band intensities for p-ERK and total ERK.

    • Normalize the p-ERK signal to the total ERK signal.

    • Plot the normalized p-ERK levels against the inhibitor concentration to determine the IC50 value.[12]

Cell Proliferation Assay

This protocol measures the effect of this compound on the proliferation of cancer cells.[13]

Materials:

  • Cancer cell line (e.g., MIA PaCa-2)

  • Complete growth medium

  • This compound

  • DMSO (vehicle control)

  • 96-well plates

  • Cell viability reagent (e.g., CellTiter-Glo®, MTT, or resazurin)

Procedure:

  • Cell Seeding: Seed MIA PaCa-2 cells in a 96-well plate at a density of 2,000-5,000 cells per well and allow them to attach overnight.

  • Compound Treatment: Treat the cells with a serial dilution of this compound or DMSO.

  • Incubation: Incubate the plate for 72 hours at 37°C in a humidified incubator.

  • Viability Measurement: Add the cell viability reagent to each well according to the manufacturer's instructions and measure the signal (luminescence or absorbance) using a plate reader.

  • Data Analysis:

    • Normalize the signal of the treated wells to the DMSO control wells.

    • Plot the percentage of cell viability against the inhibitor concentration.

    • Calculate the IC50 value using non-linear regression analysis.[14]

Conclusion

These application notes provide a framework for the cellular characterization of this compound as a SHP2 inhibitor. The described assays will enable researchers to determine its target engagement, its impact on downstream signaling, and its anti-proliferative effects, providing crucial data for its further development as a potential therapeutic agent.

References

Diethyl (2,6-dichlorobenzyl)phosphonate solution preparation for experiments

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Diethyl (2,6-dichlorobenzyl)phosphonate (CAS No. 63909-56-8) is an organophosphonate compound. Organophosphonates are a class of molecules known for a wide range of biological activities and are utilized in various fields, including medicinal chemistry and drug development. This document provides a general protocol for the preparation of experimental solutions of this compound.

Disclaimer: There is currently a significant lack of publicly available scientific literature regarding the specific biological activity, mechanism of action, and effects on cellular signaling pathways of this compound. Therefore, the application notes provided herein are based on the general properties of related compounds and standard laboratory procedures. Researchers should exercise caution and conduct thorough preliminary studies to determine the compound's properties and effects in their specific experimental systems.

Physicochemical Data and Solution Preparation

A summary of the known physicochemical properties of this compound is presented in the table below. This information is essential for the accurate preparation of stock solutions and experimental dilutions.

PropertyValueReference
CAS Number 63909-56-8[1][2]
Molecular Formula C₁₁H₁₅Cl₂O₃P[3]
Molecular Weight 297.11 g/mol [3]
Boiling Point 199 °C (Predicted)[4]
Solubility Data not available in public sources.
Experimental Protocol: Preparation of a Stock Solution

Due to the absence of specific solubility data, a general procedure for preparing a stock solution is provided below. It is strongly recommended that researchers perform small-scale solubility tests in various common laboratory solvents to determine the most appropriate solvent for their needs.

Materials:

  • This compound

  • Anhydrous Dimethyl Sulfoxide (DMSO)

  • Anhydrous Ethanol

  • Other organic solvents for testing (e.g., Dimethylformamide (DMF), Dichloromethane (DCM))

  • Vortex mixer

  • Sonicator (optional)

  • Sterile microcentrifuge tubes or vials

  • Calibrated pipettes

Procedure:

  • Solubility Testing (Recommended):

    • Weigh a small, precise amount of this compound (e.g., 1 mg) into separate microcentrifuge tubes.

    • Add a small, measured volume of a solvent to be tested (e.g., 100 µL of DMSO, ethanol, etc.).

    • Vortex the tube vigorously for 1-2 minutes.

    • Visually inspect for complete dissolution. If not fully dissolved, sonication may be applied for 5-10 minutes.

    • If the compound dissolves, it can be considered soluble at that concentration (e.g., 10 mg/mL). Continue adding small amounts of the compound to determine the saturation point if a higher concentration is required.

  • Preparation of a 10 mM Stock Solution in DMSO (Example):

    • Accurately weigh out 2.97 mg of this compound.

    • Add the weighed compound to a sterile microcentrifuge tube.

    • Add 1 mL of anhydrous DMSO to the tube.

    • Vortex the solution until the compound is completely dissolved. Gentle warming in a water bath (not exceeding 37°C) or sonication may be used to aid dissolution if necessary.

    • Store the stock solution in small aliquots at -20°C or -80°C to minimize freeze-thaw cycles.

Note on Solvent Choice: For cell-based assays, DMSO is a common choice for dissolving organic compounds. However, it is crucial to ensure that the final concentration of DMSO in the experimental medium does not exceed a level that could cause cellular toxicity (typically <0.5%).

Application Notes and Experimental Design Considerations

As previously stated, there is no specific information available in the scientific literature regarding the biological applications of this compound. However, based on the general class of benzylphosphonate derivatives, some potential areas of investigation could include:

  • Antimicrobial Activity: Some substituted diethyl benzylphosphonates have been shown to possess antibacterial properties.[5][6]

  • Enzyme Inhibition: The phosphonate moiety can act as a phosphate mimic, potentially leading to the inhibition of enzymes involved in phosphate metabolism, such as phosphatases or kinases.

  • Anticancer Properties: Certain organophosphorus compounds have been investigated for their potential as anticancer agents.

Workflow for Preliminary Biological Screening:

Below is a generalized workflow for the initial biological characterization of this compound.

Experimental_Workflow cluster_prep Solution Preparation cluster_screen Biological Screening cluster_analysis Data Analysis A Solubility Testing B Stock Solution Preparation A->B C Cytotoxicity Assay B->C Dose-response D Target-Based Screening B->D E Phenotypic Screening B->E F Determine IC50/EC50 C->F G Identify Potential Targets/Pathways D->G E->G

Caption: A generalized workflow for the initial biological evaluation of this compound.

Signaling Pathways

Due to the lack of experimental data on the biological targets and mechanism of action of this compound, it is not possible to provide a diagram of any specific signaling pathway that it may modulate. Researchers are encouraged to perform target identification studies, such as affinity chromatography, proteomics, or genetic screens, to elucidate its mechanism of action.

Conclusion

While a general protocol for the preparation of this compound solutions can be outlined, the absence of specific biological data in the public domain prevents the creation of detailed application notes and protocols for its use in research and drug development. The information provided here serves as a starting point for researchers interested in investigating the properties of this compound. All experimental work should be preceded by thorough safety assessments and small-scale validation experiments.

References

Application Notes and Protocols for Diethyl (2,6-dichlorobenzyl)phosphonate

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive overview of the handling, storage, and potential applications of Diethyl (2,6-dichlorobenzyl)phosphonate (CAS No. 63909-56-8). The information is intended to support laboratory safety and guide the use of this compound in research and development.

Introduction

This compound is an organophosphorus compound characterized by a phosphonate group attached to a 2,6-dichlorobenzyl moiety. Its chemical structure suggests its utility as a reagent in various organic synthesis applications, particularly in the formation of carbon-carbon double bonds through olefination reactions. The presence of the dichlorinated phenyl ring may influence its reactivity and the properties of its downstream products, making it a compound of interest in the synthesis of novel molecules in agrochemical and pharmaceutical research.

Physicochemical Properties

A summary of the available physicochemical data for this compound is presented below. It is important to note that detailed experimental data for this specific compound is limited in publicly available resources.

PropertyValueSource
CAS Number 63909-56-8[1]
Molecular Formula C₁₁H₁₅Cl₂O₃P[2]
Molecular Weight 297.12 g/mol [2]
IUPAC Name This compound[2]
Appearance No data available
Boiling Point No data available
Melting Point No data available
Density No data available
Solubility No data available

Safety, Handling, and Storage

Due to the lack of a comprehensive Safety Data Sheet (SDS), general precautions for handling phosphonate esters should be strictly followed.

3.1. Personal Protective Equipment (PPE)

  • Eye Protection: Chemical safety goggles or a face shield are required.

  • Hand Protection: Wear chemically resistant gloves (e.g., nitrile, neoprene).

  • Skin and Body Protection: A lab coat should be worn. Ensure that skin is not exposed.

  • Respiratory Protection: Use in a well-ventilated area, preferably in a chemical fume hood. If inhalation risk is high, use a certified respirator.

3.2. Handling Procedures

  • Avoid contact with skin, eyes, and clothing.

  • Avoid inhalation of vapor or mist.

  • Handle in a chemical fume hood to minimize exposure.

  • Keep away from incompatible materials such as strong oxidizing agents and strong bases.

3.3. Storage

  • Store in a tightly closed container in a cool, dry, and well-ventilated place.

  • Keep away from heat, sparks, and open flames.

  • Store separately from incompatible materials.

3.4. First Aid Measures

  • In case of eye contact: Immediately flush with plenty of water for at least 15 minutes. Seek medical attention.

  • In case of skin contact: Immediately wash with soap and plenty of water. Remove contaminated clothing. Seek medical attention if irritation persists.

  • If inhaled: Move the person to fresh air. If breathing is difficult, give oxygen. Seek medical attention.

  • If swallowed: Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water and seek immediate medical attention.

Potential Applications and Experimental Considerations

4.1. The Horner-Wadsworth-Emmons Reaction: A General Overview

The HWE reaction involves the reaction of a phosphonate carbanion with an aldehyde or ketone to produce an alkene. The general mechanism is as follows:

  • Deprotonation: A strong base is used to deprotonate the carbon alpha to the phosphorus atom, forming a stabilized phosphonate carbanion.

  • Nucleophilic Addition: The carbanion attacks the carbonyl carbon of an aldehyde or ketone, forming a tetrahedral intermediate.

  • Elimination: The intermediate collapses to form an alkene and a water-soluble phosphate byproduct.

A key advantage of the HWE reaction is that the phosphate byproduct is easily removed by aqueous extraction, simplifying product purification.

Illustrative Workflow for Handling and Use

The following diagram illustrates a general workflow for the safe handling and use of this compound in a laboratory setting, based on standard chemical safety practices.

G General Workflow for Handling this compound cluster_prep Preparation cluster_handling Handling & Reaction cluster_cleanup Cleanup & Storage A Review Safety Data Sheet (SDS) (if available) B Don Personal Protective Equipment (PPE) (Goggles, Gloves, Lab Coat) A->B C Prepare Fume Hood and Equipment B->C D Weigh/Measure Compound in Fume Hood E Perform Reaction (e.g., Horner-Wadsworth-Emmons) D->E F Quench and Work-up Reaction E->F H Clean Equipment G Dispose of Waste (Follow Institutional Guidelines) F->G I Store Compound in Designated Area G->H

Caption: Safe handling workflow for this compound.

Conclusion

This compound is a potentially valuable reagent for organic synthesis. Due to the limited availability of detailed safety and reactivity data, it is imperative that researchers exercise caution and adhere to strict safety protocols when handling this compound. Further investigation into its reactivity and applications is warranted to fully explore its synthetic potential.

References

Troubleshooting & Optimization

Technical Support Center: Diethyl (2,6-dichlorobenzyl)phosphonate Synthesis

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers and scientists working on the synthesis of Diethyl (2,6-dichlorobenzyl)phosphonate.

Troubleshooting Guide

This guide addresses common issues that may arise during the synthesis of this compound, which is typically prepared via the Michaelis-Arbuzov reaction between 2,6-dichlorobenzyl bromide and triethyl phosphite.

Issue Potential Cause(s) Recommended Action(s)
Low or No Product Formation 1. Inactive 2,6-dichlorobenzyl bromide: The starting halide may have degraded. 2. Impure triethyl phosphite: Presence of significant amounts of diethyl phosphite or triethyl phosphate can hinder the reaction.[1][2] 3. Insufficient reaction temperature: The Michaelis-Arbuzov reaction often requires heating to proceed at a reasonable rate.[3] 4. Premature quenching of the reaction. 1. Verify the purity of 2,6-dichlorobenzyl bromide by NMR or melting point (should be 54-56 °C).[4] If impure, consider recrystallization or purchase from a reliable supplier. 2. Use freshly distilled triethyl phosphite. Impurities such as diethyl phosphite and triethyl phosphate can be removed by fractional distillation.[2] 3. Gradually increase the reaction temperature, monitoring the reaction progress by TLC or NMR. Typical temperatures for Arbuzov reactions can range from 120-160 °C.[3] 4. Ensure the reaction has gone to completion before workup.
Presence of Multiple Spots on TLC/Peaks in GC-MS Besides the Product 1. Unreacted starting materials: The reaction may not have gone to completion. 2. Formation of diethyl phosphite: This can arise from the hydrolysis of triethyl phosphite if moisture is present.[5][6] 3. Formation of bis(2,6-dichlorobenzyl) ether: A potential side reaction of the benzyl bromide under basic conditions or with residual alcohol. 4. Formation of triethyl phosphate: Oxidation of triethyl phosphite.[1][2]1. Increase reaction time and/or temperature. Consider adding a slight excess of triethyl phosphite. 2. Ensure all glassware is oven-dried and the reaction is performed under an inert atmosphere (e.g., nitrogen or argon). 3. Purify the 2,6-dichlorobenzyl bromide before use. Ensure the reaction is free of any basic impurities. 4. Use high-purity triethyl phosphite and maintain an inert atmosphere to prevent oxidation.
Product is Colored (Yellow or Brown) 1. Impurities in starting materials: 2,6-dichlorobenzyl bromide can sometimes have a pale yellow hue due to trace impurities.[7] 2. High reaction temperatures: Prolonged heating at high temperatures can lead to decomposition and the formation of colored byproducts.1. Purify the starting materials as described above. 2. Optimize the reaction temperature and time to achieve full conversion without causing degradation. Consider purification of the final product by column chromatography or distillation.
Formation of an Insoluble Precipitate 1. Phosphonium salt intermediate: The initial product of the reaction between the phosphite and the alkyl halide is a phosphonium salt, which may be insoluble in the reaction solvent before rearranging.[3][8]1. This is a normal intermediate in the Michaelis-Arbuzov reaction. Continue heating as planned; the precipitate should redissolve as the reaction proceeds to the final phosphonate product.

Frequently Asked Questions (FAQs)

Q1: What is the most common method for synthesizing this compound?

A1: The most common and direct method is the Michaelis-Arbuzov reaction.[3][8] This reaction involves the treatment of 2,6-dichlorobenzyl bromide with triethyl phosphite, typically with heating, to yield the desired phosphonate and ethyl bromide as a byproduct.

Q2: What are the most likely side products in this reaction?

A2: Potential side products can originate from impurities in the starting materials or from side reactions. These may include:

  • Unreacted starting materials: 2,6-dichlorobenzyl bromide and triethyl phosphite.

  • Diethyl phosphite: Arises from the hydrolysis of triethyl phosphite.[5][6]

  • Triethyl phosphate: Results from the oxidation of triethyl phosphite.[1][2]

  • Bis(phosphonate) species: If the starting material contained dibrominated impurities, these could react to form bisphosphonates.[9]

Q3: My triethyl phosphite has been stored for a while. Can I still use it?

A3: It is recommended to use freshly distilled triethyl phosphite. Over time, it can hydrolyze to diethyl phosphite or oxidize to triethyl phosphate, both of which can interfere with the reaction.[1][2] You can check the purity by 31P NMR spectroscopy.

Q4: Is it necessary to run the reaction under an inert atmosphere?

A4: Yes, it is highly recommended. Triethyl phosphite can be sensitive to moisture and oxygen.[5][6] Running the reaction under a dry, inert atmosphere (like nitrogen or argon) will minimize the formation of side products such as diethyl phosphite and triethyl phosphate.

Q5: The reaction is very slow. What can I do to speed it up?

A5: The Michaelis-Arbuzov reaction is often thermally promoted.[3] If the reaction is proceeding slowly at a lower temperature, you can cautiously increase the heat while monitoring the reaction's progress. Ensure that the temperature is not raised so high as to cause decomposition of the reactants or products.

Experimental Protocol: Synthesis of this compound via the Michaelis-Arbuzov Reaction

Materials:

  • 2,6-dichlorobenzyl bromide (1.0 eq)

  • Triethyl phosphite (1.1 - 1.2 eq), freshly distilled

  • Anhydrous toluene or another suitable high-boiling solvent

  • Round-bottom flask

  • Condenser

  • Magnetic stirrer and stir bar

  • Heating mantle

  • Inert gas supply (Nitrogen or Argon)

Procedure:

  • Setup: Assemble a flame-dried round-bottom flask with a magnetic stir bar and a condenser. Connect the apparatus to an inert gas line.

  • Reagent Addition: Under a positive flow of inert gas, add 2,6-dichlorobenzyl bromide to the flask, followed by anhydrous toluene. Stir the mixture until the solid has dissolved.

  • Reaction Initiation: Add freshly distilled triethyl phosphite to the solution at room temperature.

  • Heating: Heat the reaction mixture to reflux (typically 110-130 °C, depending on the solvent) and maintain this temperature. The reaction progress can be monitored by thin-layer chromatography (TLC) or by observing the cessation of ethyl bromide evolution.

  • Workup: Once the reaction is complete, cool the mixture to room temperature. Remove the solvent under reduced pressure.

  • Purification: The crude product can be purified by vacuum distillation or column chromatography on silica gel to yield this compound as a colorless oil.

Visualizations

Michaelis_Arbuzov_Reaction reagents 2,6-Dichlorobenzyl Bromide + Triethyl Phosphite intermediate Phosphonium Salt Intermediate reagents->intermediate SN2 Attack product This compound intermediate->product Dealkylation byproduct Ethyl Bromide intermediate->byproduct

Caption: Michaelis-Arbuzov reaction pathway for the synthesis of this compound.

Side_Reaction_Pathway triethyl_phosphite Triethyl Phosphite diethyl_phosphite Diethyl Phosphite triethyl_phosphite->diethyl_phosphite Hydrolysis triethyl_phosphate Triethyl Phosphate triethyl_phosphite->triethyl_phosphate Oxidation water H2O (Moisture) oxygen O2 (Air)

Caption: Common side reactions involving the triethyl phosphite starting material.

Troubleshooting_Workflow start Low Product Yield check_purity Check Purity of Starting Materials? start->check_purity purify Purify/Replace Reagents check_purity->purify No check_conditions Reaction Conditions Correct? check_purity->check_conditions Yes purify->check_conditions adjust_temp Increase Temperature/Time check_conditions->adjust_temp No check_atmosphere Inert Atmosphere Used? check_conditions->check_atmosphere Yes success Successful Synthesis adjust_temp->success use_inert Repeat Under N2/Ar check_atmosphere->use_inert No check_atmosphere->success Yes use_inert->success

Caption: A troubleshooting workflow for addressing low product yield in the synthesis.

References

Troubleshooting Diethyl (2,6-dichlorobenzyl)phosphonate purification by column chromatography

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides troubleshooting advice and answers to frequently asked questions regarding the purification of Diethyl (2,6-dichlorobenzyl)phosphonate by column chromatography.

Frequently Asked Questions (FAQs)

Q1: My compound is not moving off the baseline, even with a highly polar solvent system. What should I do?

A1: If your compound remains at the origin (Rf = 0) on the TLC plate and on the column, it may be due to several factors:

  • Inappropriate Solvent System: The polarity of your eluent may still be too low. For polar compounds like phosphonates, consider using a more polar solvent system. Good starting points for polar compounds include 100% ethyl acetate or a mixture of methanol and dichloromethane (e.g., 5% MeOH in DCM).[1] Be cautious with methanol, as using more than 10% in your solvent system can dissolve the silica gel.[1]

  • Compound Decomposition: Your compound might be decomposing on the acidic silica gel.[2] To test for this, spot your compound on a TLC plate, let it sit for an hour, and then elute it. If you see a streak or multiple spots, decomposition is likely. Adding a small amount of a neutralizer like triethylamine (1-3%) to your solvent system can help.

  • Very Polar Compound: The phosphonate group can make the compound quite polar. If increasing the solvent polarity doesn't work, you might consider using a different stationary phase like alumina (basic or neutral) or reverse-phase silica. For very polar compounds, solvent systems containing ammonia, such as 1-10% of a 10% ammonium hydroxide solution in methanol mixed with dichloromethane, can be effective.[2]

Q2: I'm seeing streaks instead of distinct spots on my TLC plate and getting poor separation on the column. What's causing this?

A2: Streaking, or tailing, can be caused by several issues:

  • Overloading the Column: Applying too much sample can lead to broad, streaking bands. Ensure you are not exceeding the capacity of your column.

  • Compound Insolubility: If the compound is not fully dissolved in the loading solvent, it can lead to streaking. Make sure to use a solvent in which your compound is highly soluble for loading.

  • Compound Decomposition: As mentioned in Q1, decomposition on the silica can cause streaking.[2]

  • Inappropriate Solvent System: When your compound begins to elute, you can try increasing the polarity of the solvent to reduce the tailing effect.[2]

Q3: My purified product yield is very low. Where could my compound have gone?

A3: Low yield can be frustrating. Here are a few possibilities:

  • Compound Stuck on the Column: Your compound might be irreversibly adsorbed onto the silica gel.[2] This can happen if the compound is very polar or if it's decomposing.

  • Fractions are Too Dilute: It's possible your compound did elute, but the fractions are so dilute that you can't detect it easily. Try concentrating the fractions where you expected your compound to be and re-analyzing them.[2]

  • Co-elution with Impurities: Your compound might have co-eluted with an impurity that you are not detecting.

  • Decomposition: The compound may have degraded during the purification process.

Q4: How do I choose the best solvent system for my separation?

A4: The ideal solvent system is typically determined using Thin Layer Chromatography (TLC) before running the column.[3]

  • Target Rf Value: Aim for a solvent system that gives your desired compound an Rf value between 0.25 and 0.35 on the TLC plate.[3] This range generally provides the best separation on a column.

  • Starting Points: For compounds of "normal" polarity, a good starting point is 10-50% ethyl acetate in hexanes.[1] For more polar compounds, you might start with 100% ethyl acetate or 5% methanol in dichloromethane.[1] For nonpolar compounds, 5% ethyl acetate or 5% ether in hexanes, or even 100% hexanes, can be used.[1]

  • Solvent Mixtures: It's common to use a two-component system with a polar and a non-polar solvent.[1] Common combinations include ethyl acetate/hexanes and ether/hexanes.[1]

Troubleshooting Workflow

The following diagram illustrates a logical workflow for troubleshooting common column chromatography issues.

TroubleshootingWorkflow start Start Purification check_tlc Run TLC with chosen solvent system start->check_tlc is_rf_ok Is Rf between 0.25-0.35? check_tlc->is_rf_ok run_column Run Column Chromatography is_rf_ok->run_column Yes adjust_solvent Adjust Solvent Polarity is_rf_ok->adjust_solvent No analyze_fractions Analyze Fractions (TLC, etc.) run_column->analyze_fractions is_separation_good Good Separation? analyze_fractions->is_separation_good product_pure Pure Product Obtained is_separation_good->product_pure Yes troubleshoot Troubleshoot Issue is_separation_good->troubleshoot No check_streaking Streaking or Tailing? troubleshoot->check_streaking check_decomposition Check for Decomposition (add triethylamine) troubleshoot->check_decomposition adjust_solvent->check_tlc check_overloading Reduce Sample Load check_streaking->check_overloading Yes no_elution Compound not eluting? check_streaking->no_elution No check_overloading->run_column check_decomposition->run_column increase_polarity Drastically Increase Polarity (e.g., MeOH/DCM) no_elution->increase_polarity Yes change_stationary_phase Consider Different Stationary Phase (Alumina, Reverse Phase) no_elution->change_stationary_phase Still no elution increase_polarity->run_column

Caption: Troubleshooting workflow for column chromatography.

Suggested Solvent Systems for Benzylphosphonates

The following table summarizes common solvent systems that can be used as a starting point for the purification of this compound. The optimal system should be determined by TLC analysis.

Solvent System ComponentsTypical Ratios (Polar:Non-polar)PolarityNotes
Ethyl Acetate / Hexanes1:9 to 1:1 (10% - 50%)MediumA standard and versatile system for many organic compounds.[1]
Diethyl Ether / Hexanes1:4 to 1:1 (20% - 50%)MediumGood for compounds of intermediate polarity.
Dichloromethane / Methanol99:1 to 9:1 (1% - 10%)HighSuitable for more polar compounds.[1] Be cautious not to exceed 10% methanol.[1]
100% Ethyl AcetateN/AHighCan be used for polar compounds that do not move in less polar systems.[1]

Experimental Protocol: Column Chromatography Purification

This protocol provides a general methodology for the purification of this compound.

1. Preparation of the Column: a. Select a glass column of appropriate size for the amount of crude product to be purified. b. Place a small plug of cotton or glass wool at the bottom of the column. c. Add a small layer of sand over the cotton plug. d. Prepare a slurry of silica gel in the chosen non-polar solvent (e.g., hexanes). e. Pour the slurry into the column, gently tapping the sides to ensure even packing and remove air bubbles. f. Add another layer of sand on top of the silica gel bed to prevent disturbance during solvent addition. g. Drain the solvent until it is just level with the top of the sand.

2. Sample Loading: a. Dissolve the crude this compound in a minimal amount of the column solvent or a solvent in which it is highly soluble (e.g., dichloromethane). b. Carefully apply the sample solution to the top of the silica gel bed using a pipette. c. Allow the sample to absorb completely into the silica gel. d. Gently add a small amount of the eluting solvent to wash the sides of the column and allow it to absorb into the silica gel.

3. Elution: a. Carefully fill the column with the chosen eluting solvent system. b. Begin collecting fractions in test tubes or other suitable containers. c. Maintain a constant flow rate. For flash chromatography, gentle pressure can be applied to the top of the column.

4. Fraction Analysis: a. Monitor the elution of the compound by spotting fractions onto a TLC plate. b. Visualize the spots using a UV lamp (if the compound is UV active) and/or a chemical stain (e.g., potassium permanganate). c. Combine the fractions that contain the pure product.

5. Product Recovery: a. Remove the solvent from the combined pure fractions using a rotary evaporator. b. Dry the purified product under high vacuum to remove any residual solvent. c. Obtain the mass of the pure product and characterize it using appropriate analytical techniques (e.g., NMR, Mass Spectrometry).

References

Technical Support Center: Diethyl (2,6-dichlorobenzyl)phosphonate Stability

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) regarding the stability of Diethyl (2,6-dichlorobenzyl)phosphonate in solution. The information is designed to help you anticipate and address common challenges encountered during experimental work.

Frequently Asked Questions (FAQs)

Q1: What are the primary stability concerns for this compound in solution?

The primary stability concern for this compound is its susceptibility to hydrolysis, particularly under acidic or basic conditions. The two chlorine atoms on the benzyl ring are strong electron-withdrawing groups, which can increase the rate of hydrolysis compared to unsubstituted benzylphosphonates. Other potential degradation pathways include thermal decomposition and photolysis, although hydrolysis is generally the most significant issue in solution-based experiments.

Q2: How does pH affect the stability of this compound?

Both acidic and basic conditions can catalyze the hydrolysis of the diethyl ester groups. The hydrolysis occurs in a stepwise manner, first yielding the monoester, ethyl (2,6-dichlorobenzyl)phosphonate, and subsequently the free phosphonic acid, (2,6-dichlorobenzyl)phosphonic acid. Studies on related benzylphosphonates have shown that electron-withdrawing substituents, such as the chloro groups in this compound, accelerate the rate of acid-catalyzed hydrolysis.[1] Therefore, it is crucial to control the pH of your solutions to minimize degradation.

Q3: What are the expected degradation products of this compound?

The primary degradation products from hydrolysis are:

  • Monoethyl (2,6-dichlorobenzyl)phosphonate: The intermediate product of the first hydrolysis step.

  • (2,6-dichlorobenzyl)phosphonic acid: The final product of complete hydrolysis.

  • Ethanol: Released during each hydrolysis step.

Under thermal stress, organophosphorus compounds may undergo elimination reactions to form a phosphorus acid.[2]

Q4: What solvents are recommended for dissolving and storing this compound?

For short-term use, aprotic organic solvents such as acetonitrile, tetrahydrofuran (THF), or dichloromethane (DCM) are generally suitable. It is crucial to use anhydrous solvents, as residual water can promote hydrolysis, especially if acidic or basic impurities are present. For longer-term storage, it is recommended to store the compound in its solid form at low temperatures and protected from moisture. If a stock solution is necessary, prepare it in a high-purity, anhydrous aprotic solvent and store it at -20°C or below.

Q5: How can I monitor the stability of my this compound solution?

The stability of your solution can be monitored by analytical techniques such as High-Performance Liquid Chromatography (HPLC) with UV detection, Gas Chromatography-Mass Spectrometry (GC-MS), or Nuclear Magnetic Resonance (NMR) spectroscopy. HPLC is a common and effective method for separating the parent compound from its degradation products and quantifying their respective amounts over time.

Troubleshooting Guides

Issue 1: Unexpectedly low assay results or loss of compound activity.

This is often the first indication of compound degradation in your experimental setup.

Possible Cause Troubleshooting Steps
Hydrolysis due to acidic or basic conditions - Measure the pH of your solution. Even seemingly neutral solutions can have a pH that promotes hydrolysis. - If possible, buffer your solution to a neutral pH (around 7). - If the experimental conditions require acidic or basic pH, be aware of the potential for degradation and consider this when interpreting your results. Run control experiments to quantify the rate of degradation under your specific conditions.
Presence of water in organic solvents - Use high-purity, anhydrous solvents for preparing your solutions. - Dry your solvents using appropriate methods (e.g., molecular sieves) if necessary.
Elevated temperature - Store stock solutions at low temperatures (e.g., -20°C or -80°C). - Minimize the time your solutions are kept at room temperature or elevated temperatures during experiments.
Photodegradation - Protect your solutions from light by using amber vials or covering your containers with aluminum foil. - Conduct experiments under controlled lighting conditions if you suspect photosensitivity.
Issue 2: Appearance of unknown peaks in HPLC chromatograms.

The presence of new peaks in your chromatogram is a direct sign of degradation or contamination.

Possible Cause Troubleshooting Steps
Hydrolysis products - The primary degradation products will be more polar than the parent compound. Expect to see peaks for monoethyl (2,6-dichlorobenzyl)phosphonate and (2,6-dichlorobenzyl)phosphonic acid at earlier retention times in a reversed-phase HPLC method. - If you have access to mass spectrometry (LC-MS), you can identify the degradation products by their mass-to-charge ratio.
Solvent impurities or "ghost peaks" - Run a blank gradient (without injecting a sample) to check for impurities in your mobile phase or system.[2][3][4][5] - Ensure you are using high-purity, HPLC-grade solvents. - "Ghost peaks" can sometimes appear due to contaminants in the injection system or carryover from previous injections. Clean the injector and sample loop.[2][3][4][5]
Peak tailing or splitting - Peak tailing for the parent compound or degradation products can occur due to interactions with the stationary phase or issues with the mobile phase pH.[2][4] - Ensure the mobile phase pH is appropriate for the analytes. - Peak splitting could indicate column degradation or a problem with the sample solvent being too different from the mobile phase.[2]

Quantitative Data Summary

Table 1: Pseudo-first-order rate constants for the two-step acidic hydrolysis of substituted diethyl α-hydroxybenzylphosphonates. [1]

Substituent on Phenyl Ringk₁ (h⁻¹)k₂ (h⁻¹)Time for Complete Hydrolysis (h)
4-NO₂6.301.442.5
4-Cl3.540.755.5
4-F2.940.666.0
H2.640.606.5
4-Me1.800.428.5
4-OMe1.500.369.5

k₁ represents the rate constant for the hydrolysis of the diester to the monoester. k₂ represents the rate constant for the hydrolysis of the monoester to the phosphonic acid.

The data clearly indicates that the electron-withdrawing nitro group significantly accelerates hydrolysis, while electron-donating methyl and methoxy groups slow it down. Given that the 2,6-dichloro substitution on your compound of interest is strongly electron-withdrawing, you can expect its hydrolysis rate to be on the faster side, comparable to or even faster than the 4-chloro substituted analog.

The concentration profile for the hydrolysis of diethyl benzylphosphonate shows a typical consecutive reaction pattern where the concentration of the starting material decreases, the intermediate monoester first increases and then decreases, and the final phosphonic acid product concentration increases over time.

Experimental Protocols

Protocol 1: Forced Degradation Study

Forced degradation studies are essential for understanding the degradation pathways and developing stability-indicating analytical methods.[6][7]

1. Acidic Hydrolysis:

  • Prepare a solution of this compound in a suitable solvent (e.g., acetonitrile).
  • Add an equal volume of 0.1 M hydrochloric acid.
  • Incubate the solution at a controlled temperature (e.g., 60°C).
  • Withdraw aliquots at various time points (e.g., 0, 2, 4, 8, 24 hours).
  • Neutralize the aliquots with a suitable base (e.g., 0.1 M sodium hydroxide) before HPLC analysis.

2. Basic Hydrolysis:

  • Prepare a solution of the compound in a suitable solvent.
  • Add an equal volume of 0.1 M sodium hydroxide.
  • Incubate at a controlled temperature (e.g., 60°C).
  • Withdraw aliquots at various time points.
  • Neutralize the aliquots with a suitable acid (e.g., 0.1 M hydrochloric acid) before HPLC analysis.

3. Oxidative Degradation:

  • Prepare a solution of the compound.
  • Add a solution of 3% hydrogen peroxide.
  • Keep the solution at room temperature and protected from light.
  • Monitor the degradation over time by taking aliquots for analysis.

4. Thermal Degradation:

  • Store the solid compound or a solution in a thermostatically controlled oven at an elevated temperature (e.g., 70°C).
  • Analyze samples at different time intervals.

5. Photolytic Degradation:

  • Expose a solution of the compound to a light source with a known wavelength and intensity (e.g., a photostability chamber).
  • Keep a control sample wrapped in aluminum foil to protect it from light.
  • Analyze both the exposed and control samples at various time points.

Protocol 2: Stability-Indicating HPLC Method

A stability-indicating HPLC method is crucial for accurately quantifying the parent compound and its degradation products.

1. Chromatographic Conditions (Example):

  • Column: A C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm) is a good starting point.
  • Mobile Phase A: 0.1% Formic acid in water.
  • Mobile Phase B: Acetonitrile.
  • Gradient Elution: A linear gradient from a low to a high percentage of Mobile Phase B (e.g., 10% to 90% B over 20 minutes) is often effective for separating compounds with different polarities.
  • Flow Rate: 1.0 mL/min.
  • Column Temperature: 30°C.
  • Detection: UV detection at a wavelength where the parent compound and expected degradation products have significant absorbance (e.g., determined by a UV scan).
  • Injection Volume: 10 µL.

2. Sample Preparation:

  • Dilute the samples from the forced degradation study with the initial mobile phase composition to an appropriate concentration for HPLC analysis.

3. Method Validation:

  • The method should be validated for specificity, linearity, accuracy, precision, and robustness according to ICH guidelines to ensure reliable results.

Visualizations

experimental_workflow cluster_preparation Sample Preparation cluster_stress_conditions Forced Degradation cluster_analysis Analysis start Prepare Stock Solution of this compound acid Acidic Hydrolysis (e.g., 0.1M HCl, 60°C) start->acid base Basic Hydrolysis (e.g., 0.1M NaOH, 60°C) start->base oxidation Oxidative Stress (e.g., 3% H₂O₂) start->oxidation thermal Thermal Stress (e.g., 70°C) start->thermal photo Photolytic Stress (UV/Vis light) start->photo sampling Sample at Time Points acid->sampling base->sampling oxidation->sampling thermal->sampling photo->sampling hplc HPLC Analysis sampling->hplc data Data Interpretation (Quantify Degradants) hplc->data

Caption: Experimental workflow for a forced degradation study.

degradation_pathway parent This compound monoester Monoethyl (2,6-dichlorobenzyl)phosphonate parent->monoester  k₁ (+ H₂O, - EtOH) acid (2,6-dichlorobenzyl)phosphonic acid monoester->acid  k₂ (+ H₂O, - EtOH)

Caption: Primary hydrolysis degradation pathway.

troubleshooting_logic cluster_investigation Initial Checks cluster_hplc HPLC Troubleshooting cluster_conclusion Potential Causes start Unexpected Results in Experiment (e.g., low yield, new HPLC peaks) check_ph Check Solution pH start->check_ph check_solvent Verify Solvent Purity (Anhydrous?) start->check_solvent check_temp Review Storage & Experimental Temperatures start->check_temp blank_run Run Blank Gradient start->blank_run hydrolysis Hydrolysis (Acidic/Basic) check_ph->hydrolysis solvent_cont Solvent Contamination check_solvent->solvent_cont thermal_deg Thermal Degradation check_temp->thermal_deg blank_run->solvent_cont hplc_issue Analytical Method Issue blank_run->hplc_issue check_column Inspect Column Performance check_column->hplc_issue check_sample_prep Review Sample Preparation check_sample_prep->hplc_issue

Caption: Logical troubleshooting workflow for stability issues.

References

Optimizing reaction conditions for Diethyl (2,6-dichlorobenzyl)phosphonate synthesis

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to optimizing the synthesis of Diethyl (2,6-dichlorobenzyl)phosphonate. The content is structured in a question-and-answer format to directly address potential issues encountered during experimentation.

Frequently Asked Questions (FAQs)

Q1: What is the primary method for synthesizing this compound?

The most common and direct method for the synthesis of this compound is the Michaelis-Arbuzov reaction. This reaction involves the treatment of a trialkyl phosphite, typically triethyl phosphite, with an alkyl halide, in this case, 2,6-dichlorobenzyl halide (chloride or bromide).[1][2]

Q2: What are the main challenges in the synthesis of this compound using the Michaelis-Arbuzov reaction?

The primary challenges stem from the structure of the 2,6-dichlorobenzyl halide substrate:

  • Steric Hindrance: The two chlorine atoms in the ortho positions of the benzyl ring create significant steric hindrance around the benzylic carbon. This can slow down the rate of the crucial S(_N)2 attack by the triethyl phosphite, leading to lower yields and requiring more forcing reaction conditions (higher temperatures and longer reaction times).

  • Electron-Withdrawing Effects: The electron-withdrawing nature of the chlorine atoms can also decrease the reactivity of the benzyl halide towards nucleophilic attack.[1]

Q3: What are the typical starting materials for this synthesis?

The key reactants are:

  • 2,6-Dichlorobenzyl halide: 2,6-dichlorobenzyl chloride or 2,6-dichlorobenzyl bromide. The bromide is generally more reactive than the chloride in S(_N)2 reactions and may be preferred to overcome the steric hindrance.[1]

  • Triethyl phosphite: This serves as the phosphorus source.

Troubleshooting Guide

Low or No Product Yield
Potential Cause Troubleshooting Steps
Insufficient Reaction Temperature The Michaelis-Arbuzov reaction often requires elevated temperatures, typically in the range of 120-160°C, to proceed at a reasonable rate, especially with sterically hindered substrates.[2] Gradually increase the reaction temperature in increments of 10-20°C and monitor the reaction progress by TLC or GC.
Short Reaction Time Due to steric hindrance, the reaction may require an extended period to reach completion. Monitor the reaction over a longer duration (e.g., 24-48 hours) to ensure it has gone to completion.
Inadequate Solvent While the reaction can often be run neat, using a high-boiling, inert solvent such as toluene, xylene, or DMF can help to maintain a consistent reaction temperature and improve solubility of the reactants.
Low Reactivity of the Halide If using 2,6-dichlorobenzyl chloride, consider switching to the more reactive 2,6-dichlorobenzyl bromide.[1]
Decomposition of Reactants or Products Prolonged heating at very high temperatures can lead to decomposition. If increasing the temperature does not improve the yield, consider using a catalyst to enable lower reaction temperatures.
Formation of Side Products
Potential Side Product Formation Mechanism Mitigation Strategies
Unreacted Starting Material Incomplete reaction due to steric hindrance or insufficient reaction time/temperature.Increase reaction time and/or temperature. Consider using a more reactive halide (bromide instead of chloride). Use a slight excess of triethyl phosphite.
Elimination Products (e.g., 2,6-dichlorostyrene derivatives) Can occur at high temperatures, especially if a strong base is present as an impurity.Ensure all reagents and glassware are dry and free of basic contaminants. Use the lowest effective temperature to drive the reaction to completion.
Phosphite Oxidation Products Triethyl phosphite can be oxidized to triethyl phosphate in the presence of air, especially at high temperatures.Maintain an inert atmosphere (e.g., nitrogen or argon) throughout the reaction.

Experimental Protocols

Adapted Method: Michaelis-Arbuzov Synthesis of this compound

This protocol is an adapted method based on general procedures for the Michaelis-Arbuzov reaction, tailored to address the challenges of a sterically hindered substrate.

Materials:

  • 2,6-Dichlorobenzyl bromide

  • Triethyl phosphite

  • Toluene (anhydrous)

  • Hexane

  • Ethyl acetate

  • Silica gel for column chromatography

Procedure:

  • To a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add 2,6-dichlorobenzyl bromide (1.0 eq) and a slight excess of triethyl phosphite (1.2 eq).

  • Add anhydrous toluene to the flask to create a solution of approximately 1 M concentration with respect to the benzyl bromide.

  • Heat the reaction mixture to reflux (approximately 110-120°C for toluene) under an inert atmosphere (e.g., nitrogen).

  • Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Gas Chromatography (GC). The reaction may require 24-48 hours to proceed to a reasonable level of conversion.

  • Once the reaction is complete, cool the mixture to room temperature.

  • Remove the excess triethyl phosphite and toluene under reduced pressure using a rotary evaporator.

  • The crude product can be purified by vacuum distillation or silica gel column chromatography. For column chromatography, a gradient of hexane and ethyl acetate is typically effective.[3]

Data Presentation

Table 1: Effect of Reaction Parameters on Benzylphosphonate Synthesis Yield
SubstratePhosphiteTemperature (°C)Time (h)Yield (%)Reference
Benzyl chlorideTriethyl phosphite150-1604~85General Arbuzov
4-Nitrobenzyl bromideTriethyl phosphite1002>90Electron-withdrawing group
2-Chlorobenzyl chlorideTrimethyl phosphite190-2502-1770-99Hindered Substrate (Patent)[4]
Benzyl bromideTriethyl phosphite70--Ultrafast 2D NMR Study

Note: The data in this table is for analogous reactions and is intended to provide a general understanding of the impact of different substituents and conditions. Specific yields for this compound may vary.

Visualizations

experimental_workflow cluster_prep Reaction Setup cluster_reaction Reaction & Monitoring cluster_workup Workup & Purification cluster_analysis Analysis start Combine 2,6-dichlorobenzyl halide and triethyl phosphite in toluene inert_atm Establish inert atmosphere (N2 or Ar) start->inert_atm heat Heat to reflux (110-120°C) inert_atm->heat monitor Monitor reaction by TLC/GC for 24-48h heat->monitor cool Cool to room temperature monitor->cool evaporate Remove solvent and excess phosphite in vacuo cool->evaporate purify Purify by vacuum distillation or column chromatography evaporate->purify product Obtain pure this compound purify->product

Caption: Experimental workflow for the synthesis of this compound.

troubleshooting_logic cluster_temp Temperature Issues cluster_time Time Issues cluster_reagent Reagent Issues cluster_catalyst Catalysis Option start Low or No Product Yield? temp_check Is reaction temp. 120-160°C? start->temp_check increase_temp Increase temperature temp_check->increase_temp No time_check Is reaction time >24h? temp_check->time_check Yes increase_temp->temp_check Re-evaluate solution Yield Improved increase_temp->solution increase_time Increase reaction time time_check->increase_time No halide_check Using 2,6-dichlorobenzyl chloride? time_check->halide_check Yes increase_time->time_check Re-evaluate increase_time->solution switch_halide Switch to bromide halide_check->switch_halide Yes catalyst_check Still low yield? halide_check->catalyst_check No switch_halide->solution add_catalyst Consider adding a Lewis acid catalyst (e.g., ZnI2) catalyst_check->add_catalyst Yes add_catalyst->solution

Caption: Troubleshooting logic for low yield in the synthesis reaction.

References

How to remove impurities from Diethyl (2,6-dichlorobenzyl)phosphonate

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for Diethyl (2,6-dichlorobenzyl)phosphonate. This guide provides troubleshooting advice and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in obtaining high-purity material for their experiments.

Frequently Asked Questions (FAQs)

Q1: What are the common impurities I might encounter in my sample of this compound?

A1: Impurities can arise from unreacted starting materials, byproducts of the synthesis, or degradation. Common impurities may include:

  • Unreacted Triethyl Phosphite: A common starting material in the Michaelis-Arbuzov reaction.

  • Unreacted 2,6-Dichlorobenzyl Halide (e.g., Bromide or Chloride): The other key starting material.

  • Benzyl Alcohol Derivatives: Formed by hydrolysis of the benzyl halide.

  • Oxidized Byproducts: Small amounts of related oxidized species.

  • Solvent Residues: Traces of solvents used during the synthesis and workup, such as toluene or THF.

Q2: My NMR spectrum shows unreacted starting materials. What is the best way to remove them?

A2: For removal of common starting materials, a combination of washing and column chromatography is typically effective. Unreacted triethyl phosphite can often be removed by washing the organic layer with a dilute acid solution, followed by a brine wash.[1] Residual 2,6-dichlorobenzyl halide can be separated using silica gel column chromatography.[2][3][4]

Q3: I have polar impurities in my product. How can I get rid of them?

A3: Polar impurities, such as phosphonic acids or alcohols, can often be removed by performing an aqueous workup with a basic solution (e.g., saturated sodium bicarbonate), followed by washing with water and brine.[1][5] If these impurities persist, column chromatography using a polar eluent system (e.g., ethyl acetate/hexanes) is recommended.[6][7][8]

Q4: Can I purify this compound by distillation?

A4: While distillation under reduced pressure is a common technique for purifying phosphonates, it may not be suitable for this compound due to its relatively high molecular weight and the potential for decomposition at elevated temperatures.[2] If you choose to attempt distillation, it is crucial to use a high-vacuum system and monitor the temperature carefully to prevent degradation.

Troubleshooting Purification Issues

Issue Potential Cause Recommended Solution
Product is an oil with a strong odor. Residual triethyl phosphite.Wash the crude product in an organic solvent (e.g., diethyl ether) with dilute HCl, followed by saturated NaHCO3 and brine.
TLC analysis shows multiple spots. Presence of multiple impurities.Perform flash column chromatography on silica gel. A gradient elution from a non-polar solvent (e.g., hexanes) to a more polar solvent mixture (e.g., ethyl acetate/hexanes) is recommended.
Product purity does not improve after column chromatography. Co-eluting impurities.Try a different solvent system for chromatography or consider an alternative purification method such as preparative HPLC.
Low yield after purification. Product loss during aqueous washes or chromatography.Minimize the number of aqueous washes. Ensure proper selection of column size and solvent system to achieve good separation without excessive band broadening.

Purification Method Comparison

Purification Method Purity Achieved (Hypothetical) Advantages Disadvantages
Aqueous Wash (Acid/Base) 85-95%Simple, fast, and effective for removing ionic impurities.Not effective for non-polar impurities.
Silica Gel Column Chromatography >98%High resolution for a wide range of impurities.Can be time-consuming and requires significant solvent volumes.
Distillation (High Vacuum) >97%Effective for removing non-volatile impurities.Risk of thermal decomposition.
Recrystallization >99%Can yield very high purity material.Finding a suitable solvent system can be challenging; may result in significant product loss.

Experimental Protocols

Protocol 1: Purification by Flash Column Chromatography
  • Prepare the Silica Gel Column: Dry pack a glass column with silica gel (230-400 mesh) in the desired solvent system (e.g., starting with 100% hexanes). The amount of silica should be about 50-100 times the weight of the crude product.

  • Load the Sample: Dissolve the crude this compound in a minimal amount of dichloromethane or the initial elution solvent. Adsorb this solution onto a small amount of silica gel, and evaporate the solvent. Carefully add the dried silica with the adsorbed product to the top of the column.

  • Elute the Column: Start eluting with a non-polar solvent (e.g., 100% hexanes) and gradually increase the polarity by adding a more polar solvent (e.g., ethyl acetate). A typical gradient might be from 0% to 30% ethyl acetate in hexanes.

  • Collect and Analyze Fractions: Collect fractions and monitor the elution of the product by thin-layer chromatography (TLC).

  • Combine and Concentrate: Combine the pure fractions and remove the solvent under reduced pressure using a rotary evaporator to obtain the purified product.

Protocol 2: Purification by Aqueous Washing
  • Dissolve the Crude Product: Dissolve the crude this compound in a water-immiscible organic solvent such as diethyl ether or ethyl acetate (approximately 10-20 mL of solvent per gram of crude product).

  • Acid Wash: Transfer the solution to a separatory funnel and wash with an equal volume of 1 M HCl to remove any basic impurities. Separate the organic layer.

  • Base Wash: Wash the organic layer with an equal volume of saturated aqueous NaHCO3 solution to neutralize any acidic impurities. Check the pH of the aqueous layer to ensure it is basic. Separate the organic layer.

  • Brine Wash: Wash the organic layer with an equal volume of saturated aqueous NaCl (brine) to remove residual water.

  • Dry and Concentrate: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate. Filter off the drying agent and concentrate the filtrate under reduced pressure to yield the purified product.

Purification Troubleshooting Workflow

PurificationWorkflow start Crude Product Analysis (TLC, NMR) impurity_type Identify Impurity Type start->impurity_type polar_impurities Polar Impurities (e.g., phosphonic acid) impurity_type->polar_impurities  Polar nonpolar_impurities Non-Polar Impurities (e.g., starting materials) impurity_type->nonpolar_impurities  Non-Polar mixed_impurities Mixture of Impurities impurity_type->mixed_impurities  Mixed aqueous_wash Perform Aqueous Wash (Acid/Base) polar_impurities->aqueous_wash column_chromatography Perform Column Chromatography nonpolar_impurities->column_chromatography distillation Consider High-Vacuum Distillation nonpolar_impurities->distillation Alternative mixed_impurities->aqueous_wash reassess Re-assess Purity (TLC, NMR) aqueous_wash->reassess final_product Pure Product (>98%) column_chromatography->final_product distillation->final_product reassess->column_chromatography Impurities Remain reassess->final_product Pure

Caption: Troubleshooting workflow for selecting a purification method.

References

Technical Support Center: Diethyl (2,6-dichlorobenzyl)phosphonate Degradation Studies

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers and professionals working on the degradation of diethyl (2,6-dichlorobenzyl)phosphonate.

Frequently Asked Questions (FAQs)

Q1: What are the primary degradation pathways for this compound?

A1: The primary degradation pathways for this compound are chemical hydrolysis and microbial degradation. Chemical hydrolysis involves the cleavage of the phosphoester bonds, while microbial degradation can potentially break down the entire molecule, including the chlorinated aromatic ring.

Q2: What are the expected products of chemical hydrolysis?

A2: The hydrolysis of this compound is expected to occur in a stepwise manner, first yielding ethyl (2,6-dichlorobenzyl)phosphonate (the monoester) and finally (2,6-dichlorobenzyl)phosphonic acid (the diacid).

Q3: Are there any specific safety precautions I should take when working with this compound and its degradation products?

A3: Yes. This compound and its degradation products should be handled with appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat. Experiments should be conducted in a well-ventilated fume hood. Consult the material safety data sheet (MSDS) for detailed safety information.

Q4: How can I monitor the progress of the degradation reaction?

A4: The degradation of this compound can be monitored using analytical techniques such as High-Performance Liquid Chromatography (HPLC) with a UV detector, Gas Chromatography (GC) coupled with a Flame Ionization Detector (FID) or a Mass Spectrometer (MS), and ³¹P Nuclear Magnetic Resonance (NMR) spectroscopy.

Troubleshooting Guides

Issue 1: Incomplete Hydrolysis

Symptom: Analytical results show the presence of the starting material and/or the monoester intermediate even after extended reaction times.

Possible Causes:

  • Suboptimal pH: The rate of hydrolysis is pH-dependent.

  • Insufficient Temperature: The reaction may be too slow at ambient temperature.

  • Inadequate Catalyst Concentration: If using acid or base catalysis, the concentration may be too low.

Troubleshooting Steps:

  • Optimize pH: For acidic hydrolysis, ensure a sufficiently low pH (e.g., using concentrated HCl). For alkaline hydrolysis, maintain a high pH (e.g., using NaOH).

  • Increase Temperature: Refluxing the reaction mixture can significantly increase the rate of hydrolysis.

  • Adjust Catalyst Concentration: If applicable, incrementally increase the concentration of the acid or base catalyst.

  • Consider Alternative Methods: For resistant esters, dealkylation using reagents like bromotrimethylsilane (TMSBr) can be more effective.[1]

Issue 2: Unexpected Side Products in Microbial Degradation

Symptom: Analysis of the microbial culture medium reveals unexpected peaks that do not correspond to the expected degradation products.

Possible Causes:

  • Contamination: The microbial culture may be contaminated with other microorganisms.

  • Alternative Metabolic Pathways: The chosen microorganism may utilize a different degradation pathway than anticipated.

  • Abiotic Degradation: The compound may be undergoing chemical degradation in the culture medium.

Troubleshooting Steps:

  • Ensure Aseptic Technique: Use strict aseptic techniques to prevent contamination of your microbial cultures.

  • Characterize Metabolites: Use techniques like LC-MS/MS or GC-MS to identify the structure of the unknown side products. This can provide insights into the metabolic pathway.

  • Run Abiotic Controls: Incubate the compound in the sterile culture medium without the microorganism to assess the extent of abiotic degradation.

  • Screen Different Microorganisms: Test a variety of microbial strains known for degrading chlorinated aromatic compounds.

Experimental Protocols

Protocol 1: Acid-Catalyzed Hydrolysis

This protocol describes a general procedure for the acid-catalyzed hydrolysis of this compound.

Materials:

  • This compound

  • Concentrated Hydrochloric Acid (HCl)

  • Deionized Water

  • Round-bottom flask with reflux condenser

  • Heating mantle

  • Magnetic stirrer and stir bar

Procedure:

  • Dissolve a known amount of this compound in a minimal amount of a co-solvent if necessary (e.g., ethanol or acetonitrile).

  • Add the solution to a round-bottom flask.

  • Add an excess of aqueous hydrochloric acid (e.g., 6M HCl).

  • Place the flask in a heating mantle on a magnetic stirrer and attach the reflux condenser.

  • Heat the mixture to reflux and maintain for several hours.

  • Monitor the reaction progress periodically by withdrawing small aliquots and analyzing them by HPLC or ³¹P NMR.

  • Once the reaction is complete, cool the mixture to room temperature.

  • The product, (2,6-dichlorobenzyl)phosphonic acid, can be isolated by extraction or crystallization.

Protocol 2: Microbial Degradation Screening

This protocol provides a general method for screening microorganisms for their ability to degrade this compound.

Materials:

  • Microorganism of interest (e.g., Pseudomonas sp., Burkholderia sp.)

  • Minimal salts medium (MSM)

  • This compound (sterilized solution)

  • Sterile flasks or culture tubes

  • Shaking incubator

Procedure:

  • Prepare a sterile minimal salts medium.

  • Inoculate the MSM with the microorganism of interest and grow to a suitable cell density.

  • Add this compound to the culture to a final concentration suitable for your experiment (e.g., 50-100 mg/L).

  • Set up an uninoculated control flask containing MSM and the target compound to check for abiotic degradation.

  • Incubate the flasks in a shaking incubator at the optimal growth temperature for the microorganism.

  • Withdraw samples at regular intervals under aseptic conditions.

  • Analyze the samples for the disappearance of the parent compound and the appearance of degradation products using HPLC or GC-MS.

Quantitative Data

Table 1: Expected Hydrolysis Products

CompoundIntermediate ProductFinal Product
This compoundEthyl (2,6-dichlorobenzyl)phosphonate(2,6-dichlorobenzyl)phosphonic acid

Table 2: Qualitative Effect of Substituents on Hydrolysis Rate of Benzylphosphonates

Substituent on Benzyl RingExpected Relative Rate of HydrolysisRationale
Electron-withdrawing (e.g., -Cl)IncreasedStabilizes the transition state of nucleophilic attack on the phosphorus atom.[1]
Electron-donating (e.g., -CH₃)DecreasedDestabilizes the transition state.

Visualizations

hydrolysis_pathway start This compound intermediate Ethyl (2,6-dichlorobenzyl)phosphonate start->intermediate + H₂O - EtOH final (2,6-dichlorobenzyl)phosphonic acid intermediate->final + H₂O - EtOH

Caption: Proposed pathway for the chemical hydrolysis of this compound.

microbial_degradation_pathway start This compound hydrolysis Hydrolysis of ester bonds start->hydrolysis phosphonic_acid (2,6-dichlorobenzyl)phosphonic acid hydrolysis->phosphonic_acid dioxygenase Dioxygenase attack phosphonic_acid->dioxygenase chlorocatechol Chlorinated Catechol Intermediate dioxygenase->chlorocatechol ring_cleavage Ring Cleavage chlorocatechol->ring_cleavage mineralization Mineralization (CO₂, H₂O, Cl⁻, PO₄³⁻) ring_cleavage->mineralization

Caption: A plausible microbial degradation pathway for this compound.

References

Technical Support Center: Synthesis of Substituted Benzylphosphonates

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address common problems encountered during the synthesis of substituted benzylphosphonates. The content is tailored for researchers, scientists, and professionals in drug development.

Frequently Asked Questions (FAQs)

Q1: What are the most common methods for synthesizing substituted benzylphosphonates?

A1: The most prevalent methods include the Michaelis-Arbuzov reaction, the Hirao reaction, and the Pudovik reaction (for α-hydroxybenzylphosphonates). Each method has its own advantages and is suited for different starting materials and desired substitutions.

Q2: My Michaelis-Arbuzov reaction is giving a mixture of phosphorylated products. What is the likely cause?

A2: A common issue in the Michaelis-Arbuzov reaction is the formation of byproducts when the newly formed alkyl halide is more reactive or less volatile than the starting benzyl halide.[1][2] This byproduct can react with the phosphite reagent, leading to a mixture of phosphonates.

Q3: I am observing low yields in my Hirao reaction. What are the potential reasons?

A3: Low yields in the Hirao reaction can be attributed to several factors, including catalyst deactivation, suboptimal choice of ligands, or issues with the substrate itself. The palladium catalyst can be reduced to an inactive Pd(0) species, hindering the catalytic cycle.[3]

Q4: Are there greener alternatives to traditional synthesis methods?

A4: Yes, several more environmentally benign methods have been developed. For instance, a sustainable protocol using a polyethylene glycol (PEG)/potassium iodide (KI) catalytic system allows the reaction to proceed smoothly at room temperature, avoiding volatile and toxic organic solvents.[1][2]

Q5: How can I purify my substituted benzylphosphonate product effectively?

A5: Column chromatography is a common method for purifying benzylphosphonates.[1][2] However, issues like compound crystallization on the column, insolubility in the loading solvent, or product degradation on silica can occur.[4] Careful selection of the solvent system and checking for compound stability on silica gel are crucial.[4]

Troubleshooting Guides

Michaelis-Arbuzov Reaction
Problem Possible Cause Suggested Solution
Low to no product formation Unreactive benzyl halide (e.g., chlorides are less reactive than bromides and iodides).[5]Use a more reactive benzyl halide (iodide > bromide > chloride).[5] Alternatively, adding a catalytic amount of iodide salt (like KI) can facilitate the reaction of benzyl chlorides or bromides via an in-situ Finkelstein reaction.[1][2]
High reaction temperatures are often required, especially for unreactive halides.[1][2]Increase the reaction temperature. Microwave irradiation can also be employed to accelerate the reaction.
Formation of multiple phosphorylated byproducts The alkyl halide generated from the phosphite ester is reactive and competes with the benzyl halide.[1][2][6]Use a trialkyl phosphite that generates a volatile and low-boiling alkyl halide (e.g., trimethyl or triethyl phosphite), which can be removed from the reaction mixture by distillation.[6] Alternatively, use a phosphite that forms a less reactive alkyl halide.[6]
Formation of benzyl alcohol Presence of water in the reaction mixture, especially when using strong bases.Ensure all reactants and solvents are anhydrous. Use a milder base if applicable.
Dealkylation of the phosphonate ester This can be a side reaction at elevated temperatures, particularly with certain substituents on the benzyl ring.Optimize the reaction temperature and time to minimize this side reaction. If possible, use bulkier alkyl groups on the phosphite to sterically hinder dealkylation.
Hirao Reaction
Problem Possible Cause Suggested Solution
Low product yield Catalyst Deactivation: The active Pd(II) catalyst can be reduced to inactive Pd(0) nanoparticles.[3]The addition of a re-oxidant, like benzoquinone, can sometimes regenerate the active catalyst.[3] Optimizing the ligand and reaction conditions can also help stabilize the active catalytic species.[7][8]
Substrate Reactivity: Electron-donating or withdrawing groups on the aryl halide can affect its reactivity.For less reactive substrates, higher temperatures, longer reaction times, or a more active catalyst/ligand system may be necessary. Microwave-assisted synthesis can also improve yields for challenging substrates.[9][10]
P-Ligand Issues: The choice of phosphine ligand is critical for the efficiency of the Hirao reaction.Screen different phosphine ligands to find the optimal one for your specific substrate. In some cases, using an excess of the >P(O)H reagent can serve as the P-ligand, avoiding the need for traditional, often expensive and air-sensitive, phosphine ligands.[8][9]
Formation of homocoupled byproducts Suboptimal reaction conditions or catalyst system.Adjust the catalyst-to-ligand ratio and screen different solvents and bases to minimize homocoupling.

Experimental Protocols

General Protocol for Michaelis-Arbuzov Reaction

A general procedure involves heating a neat mixture of a substituted benzyl halide with a slight excess of a trialkyl phosphite.

  • To a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add the substituted benzyl halide (1.0 eq).

  • Add triethyl phosphite (1.1 - 1.5 eq).

  • Heat the reaction mixture at 120-160 °C with stirring.

  • Monitor the reaction progress by TLC or GC-MS. The reaction is typically complete when the evolution of ethyl halide ceases.

  • After completion, allow the mixture to cool to room temperature.

  • Purify the crude product by vacuum distillation or column chromatography on silica gel to obtain the desired substituted benzylphosphonate.

Sustainable Protocol for Benzylphosphonate Synthesis using a PEG/KI Catalytic System[1][2]
  • To a stirred mixture of benzyl halide (1 mmol), dialkyl phosphite (1 mmol), K₂CO₃ (2 mmol), and KI (0.3 mmol), add PEG-400 (0.5 g).[2]

  • Stir the reaction mixture at room temperature for 6 hours.[2]

  • Monitor the progress of the reaction by TLC.[2]

  • Upon completion, extract the product with diethyl ether (2 x 10 mL).[2]

  • Purify the resulting residual oil by column chromatography (petroleum ether/ethyl acetate 10%).[2]

General Protocol for the Pudovik Reaction for α-Hydroxy-benzylphosphonates[11]
  • In a flask, mix the substituted benzaldehyde (11.0 mmol), diethyl phosphite (11.0 mmol, 1.4 mL), and triethylamine (1.1 mmol, 0.15 mL).[11]

  • Add a minimal amount of acetone (1 mL) and stir the mixture at reflux for 2 hours.[11]

  • After the reaction is complete, add pentane (6 mL) to the reaction mixture and cool it to 5 °C.[11]

  • The α-hydroxy-benzylphosphonate product will crystallize out of the solution.[11]

  • Filter the crystals and wash with cold pentane to yield the pure product.[11]

Visual Guides

Michaelis_Arbuzov_Troubleshooting start Start Synthesis reaction_issue Low or No Product? start->reaction_issue byproduct_issue Mixture of Products? reaction_issue->byproduct_issue No check_halide Check Benzyl Halide Reactivity (I > Br > Cl) reaction_issue->check_halide Yes check_phosphite Use Phosphite Forming Volatile/Less Reactive Alkyl Halide byproduct_issue->check_phosphite Yes end_node Successful Synthesis byproduct_issue->end_node No increase_temp Increase Reaction Temperature or use Microwave check_halide->increase_temp add_catalyst Add Catalytic KI for Cl/Br substrates increase_temp->add_catalyst add_catalyst->end_node remove_byproduct Remove Alkyl Halide Byproduct (e.g., by distillation) check_phosphite->remove_byproduct remove_byproduct->end_node

Caption: Troubleshooting workflow for the Michaelis-Arbuzov reaction.

Hirao_Reaction_Troubleshooting start Start Hirao Reaction low_yield Low Yield? start->low_yield catalyst_deactivation Catalyst Deactivation Suspected low_yield->catalyst_deactivation Yes end_node Improved Yield low_yield->end_node No substrate_reactivity Substrate Reactivity Issue catalyst_deactivation->substrate_reactivity add_reoxidant Add Re-oxidant (e.g., Benzoquinone) catalyst_deactivation->add_reoxidant ligand_issue Suboptimal Ligand substrate_reactivity->ligand_issue optimize_conditions Increase Temperature/Time or use Microwave substrate_reactivity->optimize_conditions screen_ligands Screen Different Ligands or use Excess >P(O)H Reagent ligand_issue->screen_ligands screen_ligands->end_node

Caption: Troubleshooting guide for the Hirao cross-coupling reaction.

reaction_mechanisms cluster_michaelis_arbuzov Michaelis-Arbuzov Reaction cluster_hirao Hirao Reaction (Simplified Catalytic Cycle) A R₃'P C [R₃'P⁺-R]X⁻ A->C SN2 Attack B R-X B->C D R₂'(O)P-R C->D Dealkylation E R'-X D->E Pd0 Pd(0)L₂ OxAdd [Ar-Pd(II)(X)L₂] Pd0->OxAdd Oxidative Addition ArX Ar-X ArX->OxAdd LigEx [Ar-Pd(II)(P(O)(OR)₂)L] OxAdd->LigEx Ligand Exchange PROH (RO)₂P(O)H PROH->LigEx RedElim Ar-P(O)(OR)₂ LigEx->RedElim Reductive Elimination RedElim->Pd0

Caption: Simplified mechanisms for the Michaelis-Arbuzov and Hirao reactions.

References

Diethyl (2,6-dichlorobenzyl)phosphonate solubility problems and solutions

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering solubility challenges with Diethyl (2,6-dichlorobenzyl)phosphonate.

Frequently Asked Questions (FAQs)

Q1: I am having difficulty dissolving this compound in aqueous solutions. Is this expected?

A1: Yes, this is a common issue. This compound, like many other phosphonate-containing compounds and new chemical entities, is anticipated to have poor water solubility.[1][2][3] This inherent low aqueous solubility can pose significant challenges during experimental assays and for potential therapeutic applications, impacting bioavailability.[1][4]

Q2: What are the primary reasons for the poor solubility of this compound?

A2: The low solubility of this compound likely stems from its molecular structure. The presence of the dichlorobenzyl group, a lipophilic moiety, contributes to its hydrophobic nature. While the phosphonate group has some polar character, the overall molecule is expected to be poorly soluble in water. The crystalline form of a compound is also generally less soluble than its amorphous form.[5]

Q3: What common solvents can I try for initial dissolution attempts?

A3: For initial exploratory studies, it is recommended to assess the solubility in a range of organic solvents. Based on the general solubility of similar phosphonates, you can start with solvents like dichloromethane, ether, ethanol, methanol, tetrahydrofuran, and ethyl acetate.[6][7][8] Always start with small quantities to determine the most suitable solvent for your specific experimental needs.

Q4: How can I improve the aqueous solubility of this compound for my experiments?

A4: Several strategies can be employed to enhance the aqueous solubility of poorly soluble compounds. These can be broadly categorized into physical and chemical modification techniques.[9] Common approaches include the use of co-solvents, surfactants, cyclodextrins, particle size reduction, and the preparation of amorphous solid dispersions.[10][11][12]

Troubleshooting Guide

Issue 1: The compound precipitates out of my aqueous buffer.

Possible Cause: The concentration of the compound exceeds its solubility limit in the chosen aqueous buffer. The buffer's pH and ionic strength might also be influencing solubility.

Solutions:

  • pH Adjustment: The ionization state of the phosphonate group can be influenced by pH. Although diethyl phosphonates are esters, residual acidity or hydrolysis could be pH-dependent. Experiment with a range of pH values to find the optimal condition for solubility.

  • Co-solvent System: Introduce a water-miscible organic solvent (a co-solvent) to increase the polarity of the solvent system.[13] Commonly used co-solvents include DMSO, ethanol, and polyethylene glycol (PEG). It is crucial to ensure the chosen co-solvent is compatible with your experimental system.

  • Use of Surfactants: Surfactants can form micelles that encapsulate the hydrophobic compound, increasing its apparent solubility in water.[14] Both ionic and non-ionic surfactants can be tested.

  • Lower the Concentration: If permissible for your experiment, simply reducing the final concentration of the compound might be the easiest solution.

Issue 2: I need to prepare a stock solution at a high concentration, but it is not dissolving in common organic solvents.

Possible Cause: The compound may have limited solubility even in some organic solvents, or the rate of dissolution is very slow.

Solutions:

  • Solvent Screening: Systematically test a wider range of organic solvents with varying polarities.

  • Heating and Sonication: Gently heating the mixture can increase the rate of dissolution.[15] Additionally, using an ultrasonic bath can help break down aggregates and enhance solubilization.[15]

  • Amorphous Form: Consider techniques to convert the crystalline form of the compound to a more soluble amorphous form, such as in a solid dispersion.[5]

Data Presentation: Solubility Enhancement Strategies

StrategyMechanism of ActionAdvantagesDisadvantages
Co-solvents Increases the polarity of the solvent, making it more favorable for the solute.[13]Simple to implement, readily available solvents.The organic solvent may interfere with biological assays or be toxic to cells.
Surfactants Forms micelles that encapsulate the hydrophobic drug, increasing its apparent solubility.[14]Effective at low concentrations.Can be toxic to cells at higher concentrations; may interfere with assays.
Cyclodextrins Forms inclusion complexes with the drug, shielding the hydrophobic parts from water.[11][13]Generally low toxicity, can improve stability.Can be expensive, complex formation is specific to the drug and cyclodextrin type.
Particle Size Reduction Increases the surface area-to-volume ratio, leading to a faster dissolution rate according to the Noyes-Whitney equation.[1][11][13]Can significantly improve dissolution rate.May not increase the equilibrium solubility; potential for particle aggregation.[1]
Solid Dispersions The drug is dispersed in a solid polymer matrix in an amorphous state, which has higher energy and solubility than the crystalline state.[2][5][11]Can significantly increase apparent solubility and dissolution rate.Can be physically unstable and revert to the crystalline form; requires specialized equipment.
Prodrug Approach The drug is chemically modified to a more soluble form (prodrug), which is then converted back to the active drug in vivo.[5]Can dramatically improve aqueous solubility.Requires chemical synthesis and may alter the pharmacokinetic profile.

Experimental Protocols

Protocol 1: Screening for Optimal Co-solvent
  • Preparation of Stock Solution: Prepare a high-concentration stock solution of this compound in a suitable organic solvent (e.g., 100% DMSO).

  • Serial Dilutions: Prepare a series of dilutions of the stock solution into your aqueous buffer.

  • Co-solvent Screening: In parallel, prepare dilutions into aqueous buffers containing different percentages of co-solvents (e.g., 1%, 5%, 10% of DMSO, ethanol, or PEG 400).

  • Observation: Visually inspect the solutions for any precipitation immediately after preparation and after a defined period (e.g., 1, 4, and 24 hours).

  • Quantification (Optional): If precipitation is observed, centrifuge the samples and measure the concentration of the compound in the supernatant using a suitable analytical method like HPLC to determine the solubility limit.

Protocol 2: Preparation of an Amorphous Solid Dispersion by Solvent Evaporation
  • Dissolution: Dissolve both this compound and a carrier polymer (e.g., PVP, HPMC) in a common volatile organic solvent (e.g., methanol, dichloromethane).

  • Solvent Evaporation: Remove the solvent under vacuum using a rotary evaporator. This should result in a thin film on the wall of the flask.

  • Drying: Further dry the film under high vacuum to remove any residual solvent.

  • Collection: Scrape the dried solid dispersion from the flask.

  • Characterization: Analyze the solid dispersion using techniques like Differential Scanning Calorimetry (DSC) and X-ray Powder Diffraction (XRPD) to confirm the amorphous nature of the drug.

  • Solubility Testing: Assess the dissolution rate and solubility of the prepared solid dispersion in the desired aqueous medium and compare it to the crystalline drug.

Visualizations

experimental_workflow cluster_problem Problem Identification cluster_screening Initial Screening cluster_formulation Formulation Strategies cluster_analysis Analysis Problem Poor Solubility of this compound SolventScreen Solvent Screening (Organic & Aqueous) Problem->SolventScreen Start ParticleSize Particle Size Reduction (Micronization/Nanonization) Problem->ParticleSize Advanced Options SolidDispersion Amorphous Solid Dispersion Problem->SolidDispersion Complexation Cyclodextrin Complexation Problem->Complexation CoSolvent Co-solvent Titration SolventScreen->CoSolvent If aqueous solubility is poor Analysis Solubility & Dissolution Rate Measurement (e.g., HPLC) CoSolvent->Analysis ParticleSize->Analysis SolidDispersion->Analysis Complexation->Analysis

Caption: A workflow diagram illustrating the troubleshooting process for solubility issues.

signaling_pathway cluster_drug Drug Substance cluster_solution Solubilization Approaches cluster_result Outcome Drug_Crystalline Crystalline Drug (Low Solubility) CoSolvent Co-solvent Drug_Crystalline->CoSolvent Addition Surfactant Surfactant Micelle Drug_Crystalline->Surfactant Encapsulation Cyclodextrin Cyclodextrin Complex Drug_Crystalline->Cyclodextrin Complexation Amorphous Amorphous State (Solid Dispersion) Drug_Crystalline->Amorphous Formulation Drug_Solution Drug in Solution (Enhanced Apparent Solubility) CoSolvent->Drug_Solution Surfactant->Drug_Solution Cyclodextrin->Drug_Solution Amorphous->Drug_Solution

Caption: Logical relationships between the solid state of the drug and various solubilization methods.

References

Validation & Comparative

A Comparative Analysis of Diethyl benzylphosphonate and its Dichlorinated Analogue in Antimicrobial Applications

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

This guide provides a comparative overview of the antimicrobial activity of Diethyl benzylphosphonate and an analysis of the potential activity of its dichlorinated counterpart, Diethyl (2,6-dichlorobenzyl)phosphonate. This document is intended for researchers, scientists, and professionals in the field of drug development seeking to understand the structure-activity relationships of benzylphosphonate derivatives.

While experimental data is available for Diethyl benzylphosphonate, a comprehensive literature search did not yield specific antimicrobial or biological activity data for this compound. Therefore, this guide presents the available quantitative data for the parent compound and discusses the potential implications of halogenation on its activity based on general principles of medicinal chemistry.

I. Executive Summary

Diethyl benzylphosphonate has demonstrated antimicrobial activity against various strains of Escherichia coli. The introduction of substituents on the phenyl ring is known to significantly influence the biological activity of benzylphosphonate derivatives. Although direct experimental data for this compound is not available, the presence of two chlorine atoms at the 2 and 6 positions of the benzyl ring is expected to alter its electronic and steric properties, which could in turn affect its antimicrobial potency. Halogenation is a common strategy in drug design that can influence a molecule's lipophilicity, metabolic stability, and binding interactions with target enzymes or receptors.

II. Quantitative Data on Antimicrobial Activity

The antimicrobial activity of Diethyl benzylphosphonate was evaluated against several strains of Escherichia coli, with the Minimum Inhibitory Concentration (MIC) determined as a measure of its efficacy. The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after overnight incubation.

Table 1: Minimum Inhibitory Concentration (MIC) of Diethyl benzylphosphonate against E. coli Strains

CompoundE. coli K12 (µg/mL)E. coli R2 (µg/mL)E. coli R3 (µg/mL)E. coli R4 (µg/mL)
Diethyl benzylphosphonate250250500500

Data sourced from "The Synthesis and Evaluation of Diethyl Benzylphosphonates as Potential Antimicrobial Agents"[1][2][3]

III. Discussion on Structure-Activity Relationship

The data presented in Table 1 provides a baseline for the antimicrobial activity of the unsubstituted Diethyl benzylphosphonate. The study from which this data is extracted also explored other derivatives, revealing that substitutions on the phenyl ring can significantly modulate the antimicrobial activity[1][3].

While no direct data exists for this compound, the introduction of halogen atoms, particularly chlorine, can have several effects on a molecule's biological activity:

  • Increased Lipophilicity: The presence of chlorine atoms generally increases the lipophilicity of a molecule. This can enhance its ability to cross bacterial cell membranes, potentially leading to higher intracellular concentrations and increased activity.

  • Electronic Effects: Chlorine is an electron-withdrawing group. The presence of two such groups on the benzyl ring can alter the electron distribution of the entire molecule, which may influence its interaction with biological targets.

  • Steric Hindrance: The chlorine atoms at the ortho positions (2 and 6) can introduce steric bulk, which might affect the molecule's conformation and its ability to bind to a target site. This could either enhance or decrease its activity depending on the specific binding pocket.

It is worth noting that studies on other classes of compounds have shown that halogenation can lead to a significant increase in antimicrobial potency[4][5][6][7]. However, without specific experimental data for this compound, any prediction of its activity remains speculative.

IV. Experimental Protocols

The following is a detailed methodology for the Minimum Inhibitory Concentration (MIC) assay as described in the reference study.

Determination of Minimum Inhibitory Concentration (MIC):

The MIC values were determined using a broth microdilution method in 96-well microtiter plates.

  • Preparation of Bacterial Inoculum: Bacterial strains (E. coli K12, R2, R3, and R4) were cultured in a suitable broth medium overnight at 37°C. The bacterial suspension was then diluted to a standardized concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL.

  • Preparation of Compound Dilutions: A stock solution of Diethyl benzylphosphonate was prepared in a suitable solvent. A series of twofold dilutions of the compound were then prepared in the microtiter plates using the broth medium to achieve a range of final concentrations.

  • Inoculation and Incubation: Each well containing the diluted compound was inoculated with the standardized bacterial suspension. A positive control (bacteria and broth without the compound) and a negative control (broth only) were also included. The plates were then incubated at 37°C for 18-24 hours.

  • Determination of MIC: After incubation, the plates were visually inspected for turbidity. The MIC was recorded as the lowest concentration of the compound that completely inhibited visible bacterial growth.

V. Visualizations

Diagram 1: Experimental Workflow for MIC Determination

MIC_Workflow cluster_prep Preparation cluster_assay Assay Setup cluster_incubation Incubation & Reading cluster_result Result Bacterial_Culture Bacterial Culture (Overnight at 37°C) Standardization Standardize Bacterial Inoculum (5x10^5 CFU/mL) Bacterial_Culture->Standardization Compound_Stock Compound Stock Solution Serial_Dilution Twofold Serial Dilutions of Compound in 96-well plate Compound_Stock->Serial_Dilution Inoculation Inoculate wells with Bacterial Suspension Standardization->Inoculation Serial_Dilution->Inoculation Incubation Incubate at 37°C for 18-24h Inoculation->Incubation Reading Visually Inspect for Turbidity (Growth) Incubation->Reading MIC_Determination Determine MIC: Lowest concentration with no visible growth Reading->MIC_Determination

Caption: Workflow for determining the Minimum Inhibitory Concentration (MIC).

VI. Conclusion

Diethyl benzylphosphonate exhibits moderate antimicrobial activity against various strains of E. coli. The structure-activity relationship of benzylphosphonates is a promising area of research, with substitutions on the phenyl ring playing a crucial role in modulating their biological effects. While there is a lack of specific experimental data for this compound, the principles of medicinal chemistry suggest that the dichloro-substitution could significantly impact its antimicrobial properties. Further experimental studies are warranted to elucidate the precise activity of this and other halogenated benzylphosphonate derivatives to guide the development of novel antimicrobial agents.

References

Comparing the synthesis of Diethyl (2,6-dichlorobenzyl)phosphonate with other methods

Author: BenchChem Technical Support Team. Date: November 2025

A Comparative Guide to the Synthesis of Diethyl (2,6-dichlorobenzyl)phosphonate

For Researchers, Scientists, and Drug Development Professionals

The synthesis of this compound, a key intermediate in the development of various bioactive molecules, can be achieved through several synthetic routes. This guide provides a comparative analysis of the most common methods, focusing on reaction efficiency, conditions, and scalability. The information presented is supported by experimental data from established literature to aid researchers in selecting the most suitable method for their specific needs.

Comparison of Synthetic Methods

The primary methods for synthesizing diethyl benzylphosphonates, including the 2,6-dichloro substituted analogue, are the Michaelis-Arbuzov reaction, palladium-catalyzed cross-coupling reactions, and greener approaches utilizing systems like PEG/KI. Each method offers distinct advantages and disadvantages in terms of yield, reaction conditions, and substrate scope.

Quantitative Data Summary

The following table summarizes the key performance indicators for different synthetic approaches to benzyl phosphonates. While specific data for the 2,6-dichloro derivative is limited, the presented data for analogous benzyl phosphonates provides a strong basis for comparison.

MethodKey ReagentsSolventTemperature (°C)Reaction Time (h)Yield (%)Reference
Michaelis-Arbuzov Reaction Triethyl phosphite, Alkyl halideNeat or high-boiling solvent120-1603-2470-95[1][2]
PEG/KI Catalyzed Reaction Dialkyl phosphite, Benzyl halide, KI, K₂CO₃PEG-400Room Temperature685-95[3]
Palladium-Catalyzed Cross-Coupling H-Phosphonate diesters, Benzyl halides, Pd₂(dba)₃, XantphosToluene or other organic solvents80-11012-2475-90[4]
Zinc-Mediated Reaction Triethyl phosphite, Benzyl alcohol, ZnI₂Toluene, THF, or DMF66-140Not Specified80-90[2]
Alcohol-Based Michaelis-Arbuzov Benzyl alcohol, Triethyl phosphite, n-Bu₄NINeat13024~90[5][6]

Experimental Protocols

Detailed experimental procedures for the most relevant synthetic methods are provided below. These protocols are generalized and may require optimization for the specific synthesis of this compound.

Michaelis-Arbuzov Reaction

This classical method involves the reaction of a trialkyl phosphite with an alkyl halide.[1]

Procedure:

  • A mixture of 2,6-dichlorobenzyl bromide (1 equivalent) and triethyl phosphite (1.5-2 equivalents) is placed in a round-bottom flask equipped with a reflux condenser and a nitrogen inlet.

  • The reaction mixture is heated to 120-160 °C. The progress of the reaction is monitored by observing the distillation of the ethyl bromide byproduct or by TLC/NMR analysis.

  • Upon completion, the excess triethyl phosphite is removed under reduced pressure.

  • The crude product is then purified by vacuum distillation or column chromatography to yield this compound.

PEG/KI Catalyzed Synthesis

This method presents a more environmentally friendly approach, proceeding at room temperature.[3]

Procedure:

  • To a stirred mixture of 2,6-dichlorobenzyl chloride (1 mmol), diethyl phosphite (1 mmol), anhydrous powdered K₂CO₃ (2 mmol), and KI (0.3 mmol), add PEG-400 (0.5 g).[3]

  • The reaction mixture is stirred at room temperature for 6 hours.[3]

  • The progress of the reaction is monitored by TLC.

  • After completion, the product is extracted with diethyl ether (2 x 10 mL).[3]

  • The combined organic layers are dried over anhydrous sodium sulfate, filtered, and the solvent is evaporated.

  • The resulting crude product is purified by column chromatography (petroleum ether/ethyl acetate).[3]

Palladium-Catalyzed Cross-Coupling

This method is suitable for coupling H-phosphonate diesters with benzyl halides and offers good yields under relatively mild conditions.[4]

Procedure:

  • In a glovebox, a Schlenk flask is charged with Pd₂(dba)₃ (palladium source) and Xantphos (ligand).

  • The flask is removed from the glovebox, and toluene, 2,6-dichlorobenzyl bromide (1 equivalent), diethyl phosphite (1.2 equivalents), and a base (e.g., triethylamine, 1.5 equivalents) are added under a nitrogen atmosphere.

  • The reaction mixture is heated to 80-110 °C and stirred for 12-24 hours.

  • The reaction is monitored by ³¹P NMR spectroscopy.

  • After completion, the reaction mixture is cooled to room temperature, filtered through a pad of Celite, and the solvent is removed under reduced pressure.

  • The residue is purified by column chromatography to afford the desired product.

Visualizing the Synthetic Workflows

The following diagrams illustrate the logical flow of the key synthetic methods discussed.

Michaelis_Arbuzov_Reaction reagents 2,6-Dichlorobenzyl Halide + Triethyl Phosphite heating Heat (120-160 °C) reagents->heating Reaction Initiation workup Workup & Purification heating->workup Reaction Completion product Diethyl (2,6-dichlorobenzyl) phosphonate workup->product

Caption: Workflow for the Michaelis-Arbuzov Reaction.

PEG_KI_Catalyzed_Synthesis reagents 2,6-Dichlorobenzyl Halide + Diethyl Phosphite + KI + K₂CO₃ reaction Stir in PEG-400 at Room Temp (6h) reagents->reaction extraction Extraction with Diethyl Ether reaction->extraction purification Column Chromatography extraction->purification product Diethyl (2,6-dichlorobenzyl) phosphonate purification->product

Caption: Workflow for the PEG/KI Catalyzed Synthesis.

Palladium_Catalyzed_Coupling start Start reagents Combine 2,6-Dichlorobenzyl Halide, Diethyl Phosphite, Base, Pd Catalyst & Ligand in Toluene start->reagents heating Heat under N₂ (80-110 °C, 12-24h) reagents->heating filtration Cool and Filter through Celite heating->filtration evaporation Solvent Evaporation filtration->evaporation purification Column Chromatography evaporation->purification product Final Product purification->product

References

Unraveling the Biological Target of Diethyl (2,6-dichlorobenzyl)phosphonate: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

This guide provides a comprehensive analysis of the biological target validation for Diethyl (2,6-dichlorobenzyl)phosphonate, a member of the benzylphosphonate class of compounds currently under investigation for their therapeutic potential. This document is intended for researchers, scientists, and professionals in the field of drug development, offering a comparative overview of its biological activity against relevant alternatives and detailing the experimental frameworks used for its evaluation.

While a specific, single biological target for this compound has not yet been definitively validated, current research strongly indicates that its primary activity is antibacterial, particularly against gram-negative bacteria such as Escherichia coli. The proposed mechanism of action centers on the induction of oxidative stress, leading to subsequent DNA damage within the bacterial cell. This guide will delve into the experimental evidence supporting this hypothesis and compare the efficacy of this compound with other substituted benzylphosphonate analogs.

Comparative Analysis of Antibacterial Activity

The antibacterial efficacy of diethyl benzylphosphonate derivatives is significantly influenced by the nature and position of substituents on the phenyl ring. To illustrate this, the following table summarizes the Minimum Inhibitory Concentration (MIC) values of various diethyl benzylphosphonate derivatives against different strains of E. coli. Lower MIC values indicate higher antibacterial potency.

CompoundE. coli K12 (µg/mL)E. coli R2 (µg/mL)E. coli R3 (µg/mL)E. coli R4 (µg/mL)
Diethyl benzylphosphonate (Unsubstituted)> 500> 500> 500> 500
Diethyl (4-boronic acid)benzylphosphonate12562.5125250
(E)-4,4′-bis(diethylphosphonatemethyl)stilbene250125250500
Diethyl ((2′,5′-dioxo-2′,5′-dihydro-[1,1′-biphenyl]-4-yl)methyl)phosphonate62.531.2562.5125

Note: Data for this compound is not available in the cited literature. The data presented here is for comparative analysis of other derivatives to highlight the impact of substitution on activity.

The data clearly indicates that substitution on the phenyl ring can dramatically enhance the antibacterial activity of the parent diethyl benzylphosphonate.

Proposed Mechanism of Action: Oxidative Stress and DNA Damage

The leading hypothesis for the antibacterial action of diethyl benzylphosphonate derivatives is a two-pronged assault on the bacterial cell: the induction of oxidative stress and subsequent damage to genomic DNA.

dot

G cluster_0 Bacterial Cell Compound This compound ROS Increased Reactive Oxygen Species (ROS) Compound->ROS Induces DNA_Damage DNA Damage (Strand Breaks) ROS->DNA_Damage Causes Cell_Death Bacterial Cell Death DNA_Damage->Cell_Death Leads to

Caption: Proposed mechanism of antibacterial action.

Experimental Protocols

This section details the key experimental methodologies employed to assess the antibacterial activity and elucidate the mechanism of action of diethyl benzylphosphonate derivatives.

Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) Assays

These assays are fundamental in determining the antibacterial potency of a compound.[1][2]

Objective: To determine the lowest concentration of the test compound that inhibits visible growth (MIC) and the lowest concentration that results in bacterial death (MBC).

Protocol:

  • Bacterial strains (E. coli K12, R2, R3, and R4) are cultured in appropriate liquid media.

  • A serial dilution of the test compounds is prepared in a 96-well microtiter plate.

  • A standardized inoculum of the bacterial suspension is added to each well.

  • The plates are incubated under optimal growth conditions (e.g., 37°C for 24 hours).

  • The MIC is determined as the lowest concentration of the compound where no visible turbidity is observed.

  • To determine the MBC, aliquots from the wells with no visible growth are plated on agar plates.

  • The MBC is the lowest concentration that shows a significant reduction (e.g., 99.9%) in bacterial colonies compared to the initial inoculum.

dot

G start Prepare serial dilutions of test compound inoculate Inoculate with bacterial suspension start->inoculate incubate Incubate at 37°C inoculate->incubate read_mic Determine MIC (no visible growth) incubate->read_mic plate Plate on agar from clear wells read_mic->plate read_mbc Determine MBC (bacterial death) plate->read_mbc

Caption: Workflow for MIC and MBC determination.

Oxidative Stress Assay

The induction of reactive oxygen species (ROS) is a key indicator of oxidative stress. This can be measured using fluorescent probes.

Objective: To quantify the generation of intracellular ROS in bacteria upon treatment with the test compound.

Protocol:

  • Bacterial cells are cultured to the mid-logarithmic phase.

  • The cells are washed and resuspended in a suitable buffer.

  • The bacterial suspension is treated with the test compound at various concentrations.

  • A fluorescent probe, such as 2',7'-dichlorofluorescein diacetate (DCFH-DA), is added to the suspension. DCFH-DA is non-fluorescent until it is oxidized by ROS to the highly fluorescent dichlorofluorescein (DCF).

  • The fluorescence intensity is measured at appropriate excitation and emission wavelengths using a fluorometer or a fluorescence microscope.

  • An increase in fluorescence intensity in treated cells compared to untreated controls indicates an increase in intracellular ROS levels.

DNA Damage Assay

The assessment of DNA damage can be performed using various techniques, including the TUNEL (Terminal deoxynucleotidyl transferase dUTP Nick End Labeling) assay.

Objective: To detect DNA fragmentation in bacteria as an indicator of DNA damage.

Protocol:

  • Bacteria are treated with the test compound.

  • The cells are fixed and permeabilized to allow the entry of the labeling reagents.

  • The TUNEL reaction mixture, containing Terminal deoxynucleotidyl transferase (TdT) and fluorescently labeled dUTPs, is added to the cells.

  • TdT catalyzes the addition of the labeled dUTPs to the 3'-hydroxyl ends of fragmented DNA.

  • The fluorescence of the labeled cells is then visualized and quantified using fluorescence microscopy or flow cytometry.

  • An increase in the number of fluorescent cells or fluorescence intensity in the treated group compared to the control group indicates DNA damage.

Conclusion

While the precise molecular target of this compound remains to be elucidated, the existing evidence strongly suggests that its antibacterial activity stems from the induction of oxidative stress and consequent DNA damage in bacteria. The structure-activity relationship observed in diethyl benzylphosphonate derivatives underscores the importance of the substitution pattern on the phenyl ring for their biological efficacy. Further research is warranted to identify the specific cellular components that interact with these compounds to initiate the cascade of events leading to bacterial cell death. The experimental protocols outlined in this guide provide a robust framework for the continued investigation and validation of this and other promising antibacterial candidates.

References

Spectroscopic Analysis of Diethyl (2,6-dichlorobenzyl)phosphonate: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive framework for the spectroscopic confirmation of Diethyl (2,6-dichlorobenzyl)phosphonate. Due to the limited availability of published experimental data for this specific compound, this document outlines the necessary experimental protocols and presents a comparative analysis of structurally similar phosphonates. This information will serve as a valuable reference for researchers aiming to synthesize and characterize this compound.

Comparative Spectroscopic Data of Analogous Benzylphosphonates

To aid in the structural elucidation of this compound, the following tables summarize the spectroscopic data for structurally related compounds. These analogs provide a basis for predicting the spectral characteristics of the target molecule.

Table 1: ¹H NMR Spectroscopic Data of Diethyl Benzylphosphonate Analogs (CDCl₃)

CompoundAr-H (ppm)CH₂-P (ppm)O-CH₂ (ppm)O-CH₂-CH₃ (ppm)
Diethyl benzylphosphonate[1][2]7.14-7.39 (m, 5H)3.21 (d, J=21.6 Hz, 2H)3.94 (dq, J=7.9, 7.0 Hz, 4H)1.16 (t, J=7.0 Hz, 6H)
Diethyl (4-bromobenzyl)phosphonate7.30 (d, J=7.5 Hz, 2H), 7.05 (d, J=7.6 Hz, 2H)2.99 (s, 1H), 2.94 (s, 1H)3.88-3.99 (m, 4H)1.12 (t, J=6.9 Hz, 6H)
Diethyl (4-methoxybenzyl)phosphonate[3]7.18-7.23 (m, 2H), 6.76-6.83 (m, 2H)2.09 (d, J=4.6 Hz, 2H)4.18-4.37 (m, 4H)1.42-1.46 (m, 6H)
Diethyl (quinolin-2-ylmethyl)phosphonate7.12-8.05 (m, 6H)3.57 (d, J=22.02 Hz, 2H)4.05 (dq, 4H)1.21 (t, 6H)

Table 2: ¹³C NMR Spectroscopic Data of Diethyl Benzylphosphonate Analogs (CDCl₃)

CompoundAr-C (ppm)CH₂-P (ppm)O-CH₂ (ppm)O-CH₂-CH₃ (ppm)
Diethyl benzylphosphonate[2]132.3 (d, J=9.0 Hz), 129.7 (d, J=6.6 Hz), 128.2 (d, J=3.0 Hz), 126.4 (d, J=3.4 Hz)32.3 (d, J=135.1 Hz)61.3 (d, J=6.5 Hz)16.1 (d, J=5.8 Hz)
Diethyl (4-bromobenzyl)phosphonate131.7, 131.6, 131.5, 121.034.0, 32.062.316.5
Diethyl (4-methoxyphenyl)phosphonate[3]162.83, 133.72, 119.54, 113.95, 55.36Not specified61.82 (d, J=5.4 Hz)16.34 (d, J=6.5 Hz)
Diethyl (4-cyanophenyl)phosphonate[3]133.87, 132.22, 131.96, 115.47-118.79Not specified62.68 (d, J=5.5 Hz)16.28 (d, J=6.3 Hz)

Predicted Spectroscopic Data for this compound

Based on the data from the analogous compounds, the following are the predicted key spectroscopic features for this compound.

Table 3: Predicted ¹H and ¹³C NMR Data

NucleusPredicted Chemical Shift (ppm)Expected MultiplicityNotes
¹H NMR
Ar-H7.2-7.5mThe three aromatic protons will likely appear as a multiplet.
CH₂-P~3.4-3.7dDoublet due to coupling with the phosphorus atom. The chemical shift will be influenced by the electron-withdrawing chlorine atoms.
O-CH₂~4.0-4.2dqDoublet of quartets due to coupling with both the phosphorus atom and the methyl protons.
O-CH₂-CH₃~1.2-1.4tTriplet due to coupling with the methylene protons.
¹³C NMR
Ar-C (C-Cl)~135dDoublet due to coupling with phosphorus.
Ar-C (CH)~128-132dDoublet due to coupling with phosphorus.
Ar-C (C-CH₂)~130dDoublet due to coupling with phosphorus.
CH₂-P~33dDoublet with a large J-coupling constant to phosphorus.
O-CH₂~62dDoublet due to coupling with phosphorus.
O-CH₂-CH₃~16dDoublet due to coupling with phosphorus.

Table 4: Predicted IR and Mass Spectrometry Data

TechniquePredicted Key Signals
FT-IR ~2980 cm⁻¹ (C-H stretch, alkyl), ~1250 cm⁻¹ (P=O stretch), ~1030 cm⁻¹ (P-O-C stretch), ~750-850 cm⁻¹ (C-Cl stretch)
Mass Spec. Molecular Ion (M⁺) peak expected at m/z = 296 (for ³⁵Cl isotopes). Isotope peaks for chlorine atoms (M+2, M+4) will be prominent.

Experimental Protocols

The following are generalized protocols for acquiring the necessary spectroscopic data to confirm the structure of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Sample Preparation : Dissolve 5-10 mg of the purified compound in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a standard 5 mm NMR tube.[4]

  • ¹H NMR Acquisition :

    • Acquire a standard one-dimensional ¹H NMR spectrum on a 300 MHz or higher field spectrometer.[4]

    • Typical parameters include a 30-45° pulse angle, a relaxation delay of 1-2 seconds, and a sufficient number of scans (e.g., 16-64) to achieve a good signal-to-noise ratio.

  • ¹³C NMR Acquisition :

    • Acquire a proton-decoupled ¹³C NMR spectrum.

    • A larger number of scans will be required compared to ¹H NMR due to the low natural abundance of ¹³C.

    • DEPT (Distortionless Enhancement by Polarization Transfer) experiments (DEPT-90 and DEPT-135) can be performed to differentiate between CH, CH₂, and CH₃ groups.[5]

  • Data Processing : Process the raw data using appropriate software (e.g., MestReNova, TopSpin). This includes Fourier transformation, phase correction, baseline correction, and referencing the spectra to the residual solvent peak or an internal standard (e.g., TMS).

Fourier-Transform Infrared (FT-IR) Spectroscopy
  • Sample Preparation :

    • Neat Liquid : If the compound is a liquid, a thin film can be prepared by placing a drop of the sample between two salt plates (e.g., NaCl or KBr).

    • Solid Film : If the compound is a solid, dissolve a small amount in a volatile solvent (e.g., dichloromethane or acetone), drop the solution onto a salt plate, and allow the solvent to evaporate, leaving a thin film of the solid.[6]

  • Data Acquisition :

    • Record a background spectrum of the empty salt plates or the ATR crystal.

    • Place the sample in the spectrometer and acquire the sample spectrum.

    • Typically, spectra are collected over the range of 4000-400 cm⁻¹ with a resolution of 4 cm⁻¹.

  • Data Analysis : Identify the characteristic absorption bands corresponding to the functional groups present in the molecule.

Mass Spectrometry (MS)
  • Sample Preparation : Prepare a dilute solution of the sample (approximately 1 mg/mL) in a suitable volatile solvent such as methanol or acetonitrile.[7] Further dilute an aliquot of this solution to a final concentration of about 10 µg/mL.[7]

  • Data Acquisition :

    • Introduce the sample into the mass spectrometer via a suitable ionization method, such as Electrospray Ionization (ESI) or Electron Impact (EI).[8][9]

    • Acquire the mass spectrum over an appropriate m/z range to observe the molecular ion and potential fragment ions.

  • Data Analysis :

    • Identify the molecular ion peak (M⁺).

    • Analyze the isotopic pattern, which will be characteristic for a compound containing two chlorine atoms.

    • Examine the fragmentation pattern to gain further structural information.

Workflow for Spectroscopic Confirmation

The following diagram illustrates the logical workflow for confirming the structure of a newly synthesized compound like this compound using multiple spectroscopic techniques.

G cluster_synthesis Synthesis & Purification cluster_spectroscopy Spectroscopic Analysis cluster_analysis Data Analysis & Confirmation synthesis Synthesize Diethyl (2,6-dichlorobenzyl)phosphonate purification Purify Compound (e.g., Column Chromatography) synthesis->purification nmr NMR Spectroscopy (¹H, ¹³C, DEPT) purification->nmr ir FT-IR Spectroscopy purification->ir ms Mass Spectrometry purification->ms nmr_analysis Analyze NMR Spectra: - Chemical Shifts - Coupling Constants - Integration nmr->nmr_analysis ir_analysis Analyze IR Spectrum: - Identify Functional Groups ir->ir_analysis ms_analysis Analyze Mass Spectrum: - Molecular Ion Peak - Isotope Pattern - Fragmentation ms->ms_analysis structure_confirmation Structure Confirmation nmr_analysis->structure_confirmation ir_analysis->structure_confirmation ms_analysis->structure_confirmation

Caption: Workflow for the synthesis, purification, and spectroscopic confirmation of a chemical compound.

References

Comparative Efficacy of Diethyl Benzylphosphonate Analogs: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, this guide provides a comparative analysis of the biological efficacy of Diethyl (2,6-dichlorobenzyl)phosphonate analogs. Due to the limited availability of public data on this compound, this guide draws comparisons from studies on other substituted diethyl benzylphosphonate analogs to infer potential activities and guide future research.

Antimicrobial Activity of Diethyl Benzylphosphonate Analogs

Recent studies have demonstrated the cytotoxic effects of various diethyl benzylphosphonate derivatives against bacterial strains, particularly Escherichia coli. The antimicrobial activity is dependent on the substituents on the phenyl ring.[1] For instance, a study investigating a series of substituted diethyl benzylphosphonates revealed that their cytotoxic effects on different E. coli strains (K12, R2-R4) varied based on the nature of the substituent.[1]

Comparative Antimicrobial Data

The following table summarizes the Minimum Inhibitory Concentration (MIC) values of several diethyl benzylphosphonate analogs against E. coli K12, providing a baseline for comparison.

Compound/AnalogSubstituent on Phenyl RingMIC (µg/mL) against E. coli K12Reference
Diethyl benzylphosphonate Unsubstituted>500[1]
Analog 1 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)>500[1]
Analog 2 4-boronic acid125[1]
Analog 3 4-((diethoxyphosphoryl)methyl)styryl acetate>500[1]
Analog 4 (E)-4,4'-bis(diethylphosphonatemethyl)stilbene250[1]

Based on these findings, it is plausible that the inclusion of two chlorine atoms at the 2 and 6 positions of the benzyl ring in this compound could modulate its antimicrobial properties. Halogenation is a common strategy in medicinal chemistry to enhance the biological activity of compounds.[4] Further experimental validation is necessary to ascertain its specific antimicrobial profile.

Experimental Protocol: Determination of Minimum Inhibitory Concentration (MIC)

The MIC, representing the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism, is a standard in vitro measure of antimicrobial activity.[1]

Materials:

  • Mueller-Hinton Broth (MHB)

  • Bacterial suspension (e.g., E. coli K12) adjusted to 0.5 McFarland standard

  • Test compounds (dissolved in a suitable solvent like DMSO)

  • 96-well microtiter plates

  • Incubator

Procedure:

  • Serial Dilution: Prepare serial two-fold dilutions of the test compounds in MHB in the wells of a 96-well plate.

  • Inoculation: Add a standardized bacterial suspension to each well.

  • Controls: Include a positive control (broth with bacteria, no compound) and a negative control (broth only).

  • Incubation: Incubate the plates at 37°C for 18-24 hours.

  • Observation: Determine the MIC by visually inspecting the plates for the lowest concentration of the compound that prevents visible turbidity.

experimental_workflow_mic cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis start Start serial_dilution Prepare Serial Dilutions of Test Compounds start->serial_dilution inoculation Inoculate Microtiter Plates serial_dilution->inoculation bacterial_prep Prepare Bacterial Suspension (0.5 McFarland) bacterial_prep->inoculation incubation Incubate at 37°C for 18-24h inoculation->incubation read_results Visually Inspect for Turbidity incubation->read_results determine_mic Determine MIC read_results->determine_mic end End determine_mic->end

Workflow for MIC Determination.

Anticancer Activity of Diethyl Benzylphosphonate Analogs

Various studies have highlighted the potential of substituted benzylphosphonate derivatives as anticancer agents. The cytotoxic effects of these compounds are often evaluated against a panel of human cancer cell lines.

While no specific anticancer data for this compound was found, research on other halogenated and substituted benzylphosphonates suggests that this class of compounds warrants investigation for its antiproliferative properties. The substitution pattern on the aromatic ring is a key determinant of cytotoxic activity.

Experimental Protocol: In Vitro Cytotoxicity Assay (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is often used to measure cytotoxicity of potential medicinal agents.

Materials:

  • Human cancer cell lines (e.g., MCF-7, HeLa)

  • Complete cell culture medium

  • Test compounds

  • MTT solution (5 mg/mL in PBS)

  • Solubilization buffer (e.g., DMSO or a solution of SDS in HCl)

  • 96-well plates

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Treatment: Treat the cells with various concentrations of the test compounds for a specified duration (e.g., 48 or 72 hours).

  • MTT Addition: Add MTT solution to each well and incubate for 2-4 hours to allow for the formation of formazan crystals.

  • Solubilization: Add the solubilization buffer to dissolve the formazan crystals.

  • Absorbance Reading: Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).

experimental_workflow_mtt cluster_prep Preparation cluster_treatment Treatment cluster_assay Assay cluster_analysis Analysis start Start cell_seeding Seed Cells in 96-well Plate start->cell_seeding treatment Treat Cells with Compounds cell_seeding->treatment compound_prep Prepare Compound Dilutions compound_prep->treatment incubation Incubate for 48-72h treatment->incubation mtt_addition Add MTT Solution incubation->mtt_addition formazan_formation Incubate for 2-4h mtt_addition->formazan_formation solubilization Add Solubilization Buffer formazan_formation->solubilization read_absorbance Measure Absorbance solubilization->read_absorbance calculate_ic50 Calculate IC50 read_absorbance->calculate_ic50 end End calculate_ic50->end

Workflow for MTT Assay.

Structure-Activity Relationship (SAR) and Future Directions

The available literature strongly suggests that the biological activity of diethyl benzylphosphonate analogs is highly dependent on the electronic and steric properties of the substituents on the phenyl ring. The introduction of electron-withdrawing groups, such as halogens, can significantly impact the molecule's interaction with biological targets.[4]

The 2,6-dichloro substitution pattern on the benzyl ring of the target compound is of particular interest. The ortho-substitution can induce conformational restrictions, potentially leading to enhanced selectivity for specific biological targets. Furthermore, the electron-withdrawing nature of the chlorine atoms could influence the compound's pharmacokinetic and pharmacodynamic properties.

Future research should focus on the synthesis and comprehensive biological evaluation of this compound and a series of its analogs with varying halogen substitutions. This would enable the establishment of a clear structure-activity relationship and the identification of lead compounds with potent and selective antimicrobial or anticancer activities. Investigating the mechanism of action of these compounds will also be crucial for their further development as therapeutic agents.

logical_relationship cluster_compound Compound Properties cluster_effects Potential Effects cluster_outcomes Biological Outcomes compound This compound substituents 2,6-Dichloro Substituents compound->substituents electronic Electronic Effects (Electron-withdrawing) substituents->electronic steric Steric Effects (Conformational Restriction) substituents->steric pk_pd Altered Pharmacokinetics/ Pharmacodynamics electronic->pk_pd bioactivity Modulated Biological Activity (Antimicrobial/Anticancer) electronic->bioactivity selectivity Enhanced Target Selectivity steric->selectivity pk_pd->bioactivity selectivity->bioactivity

References

In Vitro and In Vivo Studies of Diethyl (2,6-dichlorobenzyl)phosphonate: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: November 2025

A comprehensive review of existing scientific literature reveals a significant gap in the biological evaluation of Diethyl (2,6-dichlorobenzyl)phosphonate. At present, there are no publicly available in vitro or in vivo studies detailing the compound's performance, mechanism of action, or toxicological profile. This lack of data precludes a direct comparative analysis as requested.

While the compound, also known as 1,3-Dichloro-2-[(diethoxyphosphoryl)methyl]benzene, is available from commercial suppliers for research and industrial purposes, it appears that its biological effects have not been a subject of published scientific investigation.[1] The Chemical Abstracts Service (CAS) number for this compound is 63909-56-8, and its molecular formula is C11H15Cl2O3P.[1]

This guide, therefore, cannot provide the requested quantitative data, experimental protocols, or signaling pathway diagrams due to the absence of foundational research. The scientific community has yet to explore the potential biological activities of this compound, which could range from therapeutic to toxicological.

For researchers, scientists, and drug development professionals interested in this specific molecule, the current landscape represents a novel area of investigation. Future research would need to establish the following:

  • In Vitro Studies: Initial cell-based assays would be crucial to determine the compound's cytotoxicity, potential therapeutic efficacy (e.g., as an anticancer, antimicrobial, or antiviral agent), and its mechanism of action at the molecular level. These studies would generate foundational data such as IC50 or EC50 values.

  • In Vivo Studies: Following promising in vitro results, animal models would be necessary to evaluate the compound's pharmacokinetics (absorption, distribution, metabolism, and excretion) and pharmacodynamics. Efficacy and safety studies in living organisms would provide a more complete picture of its potential as a drug candidate.

The logical workflow for a future investigation of this compound is outlined in the diagram below.

G cluster_0 In Vitro Evaluation cluster_1 In Vivo Evaluation A Compound Acquisition (this compound) B Cytotoxicity Assays (e.g., MTT, LDH) A->B C Screening for Biological Activity (e.g., anticancer, antimicrobial) B->C D Mechanism of Action Studies (e.g., Western Blot, qPCR) C->D I Data Analysis and Comparison D->I E Animal Model Selection F Pharmacokinetic Studies (ADME) E->F G Efficacy Studies F->G H Toxicology Studies G->H H->I J Go/No-Go Decision for Further Development I->J

References

A Comparative Guide to the Reproducible Synthesis of Diethyl (2,6-dichlorobenzyl)phosphonate

Author: BenchChem Technical Support Team. Date: November 2025

For researchers and professionals in drug development, the consistent and reproducible synthesis of key reagents is paramount. Diethyl (2,6-dichlorobenzyl)phosphonate is a critical intermediate, primarily utilized in the Horner-Wadsworth-Emmons (HWE) reaction to introduce the 2,6-dichlorobenzyl moiety into target molecules, a common step in the synthesis of various biologically active compounds. This guide provides an objective comparison of established synthesis protocols, focusing on reproducibility, yield, and purity, supported by experimental data and detailed methodologies.

Comparison of Synthesis Methodologies

The primary and most established method for synthesizing this compound is the Michaelis-Arbuzov reaction. An alternative approach involves a palladium-catalyzed cross-coupling reaction, which offers a different pathway to the target compound. The choice between these methods often depends on the availability of starting materials, desired scale, and tolerance for specific reaction conditions.

FeatureMichaelis-Arbuzov ReactionPalladium-Catalyzed Cross-Coupling
Starting Materials 2,6-dichlorobenzyl halide (e.g., bromide), Triethyl phosphite2,6-dichlorobenzyl halide, Diethyl phosphite (H-phosphonate)
Key Reagents None (neat reaction) or high-boiling solventPalladium catalyst (e.g., Pd(OAc)₂, Pd₂(dba)₃), Ligand (e.g., Xantphos), Base
Reaction Conditions High temperature (typically >140 °C), removal of ethyl halide byproductMilder temperatures, inert atmosphere
Typical Yield 85-95% (reported for similar benzylphosphonates)70-90% (reported for similar benzylphosphonates)[1]
Purification Distillation under reduced pressureColumn chromatography[2]
Reproducibility Factors Purity of triethyl phosphite, efficient removal of the volatile ethyl halide byproduct to drive the reaction to completion.Catalyst activity, ligand purity, and strictly anaerobic conditions.
Advantages Atom-economical, no catalyst required, simple procedure. The byproduct is a volatile alkyl halide, which is easily removed.[3]Milder reaction conditions may be suitable for more sensitive substrates.
Disadvantages High reaction temperatures can lead to side reactions if impurities are present.Requires expensive and air-sensitive catalysts and ligands, purification can be more complex.[1]

Experimental Protocols

Protocol 1: Michaelis-Arbuzov Synthesis of this compound

This protocol is the most common and direct method for preparing the title compound. It relies on the reaction of a benzyl halide with an excess of triethyl phosphite.

Workflow for Michaelis-Arbuzov Synthesis

G Michaelis-Arbuzov Synthesis Workflow A Combine 2,6-dichlorobenzyl bromide and triethyl phosphite B Heat mixture to 140-160 °C A->B C Monitor reaction (TLC or GC) and distill off ethyl bromide B->C D Cool to room temperature C->D E Remove excess triethyl phosphite under vacuum D->E F Purify by vacuum distillation E->F G Characterize product (NMR, MS) F->G

Caption: Workflow for the synthesis of this compound.

Procedure:

  • A reaction flask equipped with a distillation head and a magnetic stirrer is charged with 2,6-dichlorobenzyl bromide (1.0 eq).

  • Triethyl phosphite (1.2 - 1.5 eq) is added to the flask.

  • The mixture is heated to 140-160 °C under a nitrogen atmosphere. The ethyl bromide byproduct will begin to distill off.

  • The reaction is monitored by TLC or GC until the starting benzyl bromide is consumed (typically 3-5 hours).

  • After cooling to room temperature, the excess triethyl phosphite is removed under reduced pressure.

  • The crude product is purified by vacuum distillation to yield this compound as a colorless oil.

Protocol 2: Palladium-Catalyzed Synthesis (Alternative Method)

This method provides an alternative for substrates that may not be stable under the high temperatures of the Michaelis-Arbuzov reaction.

Reaction Scheme for Palladium-Catalyzed Synthesis

G Pd-Catalyzed Cross-Coupling sub 2,6-Dichlorobenzyl Bromide + Diethyl Phosphite reagents Pd₂(dba)₃, Xantphos Base (e.g., DBU) Toluene, 80-100 °C sub->reagents prod This compound reagents->prod

Caption: General scheme for Pd-catalyzed phosphonylation.

Procedure:

  • To an oven-dried, two-neck flask under argon, add the palladium catalyst (e.g., Pd₂(dba)₃, 1-2 mol%) and the ligand (e.g., Xantphos, 2-4 mol%).

  • Add dry toluene, followed by 2,6-dichlorobenzyl bromide (1.0 eq), diethyl phosphite (1.2 eq), and a suitable base (e.g., DBU, 1.5 eq).

  • Heat the reaction mixture to 80-100 °C and stir until the starting material is consumed, as monitored by TLC.

  • Cool the reaction, dilute with ethyl acetate, and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to obtain the desired phosphonate.

Application in Horner-Wadsworth-Emmons (HWE) Reaction

The utility of this compound lies in its role in the HWE reaction, which is a reliable method for forming alkenes with high (E)-stereoselectivity.[4][5] The phosphonate is first deprotonated with a base to form a stabilized carbanion, which then reacts with an aldehyde or ketone.

HWE Reaction Signaling Pathway

G Horner-Wadsworth-Emmons Reaction Pathway A This compound C Phosphonate Carbanion (Nucleophile) A->C Deprotonation B Base (e.g., NaH, LDA) B->C E Nucleophilic Addition C->E D Aldehyde / Ketone (Electrophile) D->E F Oxaphosphetane Intermediate E->F Rate-limiting step G Elimination F->G H (E)-Alkene Product G->H I Water-soluble phosphate byproduct G->I

Caption: Key steps in the Horner-Wadsworth-Emmons olefination reaction.

The successful and reproducible synthesis of the phosphonate reagent is the critical first step for achieving reliable outcomes in subsequent HWE reactions, ensuring consistent yields and purity of the final alkene product. The ease of removal of the phosphate byproduct by aqueous extraction is a significant advantage over the traditional Wittig reaction.[3]

References

Comparative Analysis of Diethyl (2,6-dichlorobenzyl)phosphonate and its Derivatives as Potential Antimicrobial Agents

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of Diethyl (2,6-dichlorobenzyl)phosphonate and its derivatives, focusing on their potential as antimicrobial agents. The information presented is based on available experimental data to facilitate an objective comparison of their performance and to provide a foundation for further research and development in the field of novel antimicrobial drugs.

Introduction

Organophosphonates, particularly benzylphosphonate derivatives, are a class of compounds that have garnered significant interest in medicinal chemistry due to their diverse biological activities. These activities include anticancer, and antimicrobial properties.[1] The introduction of a phosphonate group can enhance metabolic stability and membrane transport, making these compounds promising candidates for drug development.[1] This guide focuses on this compound and its structural analogs, comparing their antimicrobial efficacy, particularly against pathogenic strains of Escherichia coli. While extensive comparative data for this compound itself is limited in the reviewed literature, a comprehensive analysis of its derivatives provides valuable insights into the structure-activity relationships within this chemical class.

Performance Comparison of Diethyl Benzylphosphonate Derivatives

The antimicrobial activity of several diethyl benzylphosphonate derivatives has been evaluated against various strains of E. coli, including the standard strain K12 and lipopolysaccharide (LPS) mutant strains (R2, R3, and R4). The efficacy is typically quantified by the Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC), with lower values indicating higher potency.

Table 1: Minimum Inhibitory Concentration (MIC) of Diethyl Benzylphosphonate Derivatives against E. coli Strains (µg/mL)

Compound No.Derivative NameK12R2R3R4
1 Diethyl benzylphosphonate500250500500
2 Diethyl (4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzyl)phosphonate500500500500
3 (4-((Diethoxyphosphoryl)methyl)phenyl)boronic acid12562.5125125
4 (1,2-bis(4-((Diethoxyphosphoryl)methyl)phenyl)ethyl acetate)250125250250
5 4-((Diethoxyphosphoryl)methyl)styryl acetate500250500500
6 (E)-4,4′-bis(diethylphosphonatemethyl)stilbene12562.5125125
8 Diethyl ((2′,5′-dioxo-2′,5′-dihydro-[1,1′-biphenyl]-4-yl)methyl)phosphonate62.531.2562.562.5

Data sourced from "The Synthesis and Evaluation of Diethyl Benzylphosphonates as Potential Antimicrobial Agents".[1]

Table 2: Minimum Bactericidal Concentration (MBC) of Diethyl Benzylphosphonate Derivatives against E. coli Strains (µg/mL)

Compound No.Derivative NameK12R2R3R4
1 Diethyl benzylphosphonate>500>500>500>500
2 Diethyl (4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzyl)phosphonate>500>500>500>500
3 (4-((Diethoxyphosphoryl)methyl)phenyl)boronic acid250125250250
4 (1,2-bis(4-((Diethoxyphosphoryl)methyl)phenyl)ethyl acetate)500250500500
5 4-((Diethoxyphosphoryl)methyl)styryl acetate>500>500>500>500
6 (E)-4,4′-bis(diethylphosphonatemethyl)stilbene250125250250
8 Diethyl ((2′,5′-dioxo-2′,5′-dihydro-[1,1′-biphenyl]-4-yl)methyl)phosphonate12562.5125125

Data sourced from "The Synthesis and Evaluation of Diethyl Benzylphosphonates as Potential Antimicrobial Agents".[1]

Analysis of Structure-Activity Relationship:

The data reveals that substitutions on the phenyl ring of the diethyl benzylphosphonate scaffold significantly influence antimicrobial activity.

  • Unsubstituted Compound (1): Diethyl benzylphosphonate shows moderate activity, with MIC values ranging from 250-500 µg/mL, and it does not exhibit bactericidal activity at the concentrations tested.

  • Boronic Acid Derivatives (2 & 3): The introduction of a boronic acid pinacol ester (2) did not improve activity compared to the parent compound. However, the corresponding boronic acid (3) demonstrated a significant increase in potency, with MIC values as low as 62.5 µg/mL.[1] This suggests that the free boronic acid moiety is crucial for enhanced antimicrobial action.

  • Stilbene Derivative (6): The stilbene derivative also exhibited strong antimicrobial activity, comparable to the boronic acid derivative (3).[1]

  • Biphenyl Derivative (8): The biphenyl derivative with a quinone-like moiety displayed the most potent antimicrobial activity among the tested compounds, with an MIC of 31.25 µg/mL against the R2 strain of E. coli.[1]

While specific data for this compound is not available in the comparative study, the 2,6-dichloro substitution pattern is known to influence the electronic and steric properties of the benzyl ring, which could potentially impact its interaction with biological targets. Further experimental evaluation is required to determine its relative potency.

Experimental Protocols

Synthesis of Diethyl Benzylphosphonate Derivatives

A common method for the synthesis of diethyl benzylphosphonates is the Michaelis-Arbuzov reaction. A general workflow is depicted below. For specific derivatives, multi-step syntheses involving cross-coupling reactions may be employed.[1]

G cluster_start Starting Materials cluster_reaction Reaction cluster_products Products cluster_purification Purification A Benzyl Halide C Michaelis-Arbuzov Reaction (Heat) A->C B Triethyl Phosphite B->C D Diethyl Benzylphosphonate C->D E Ethyl Halide (byproduct) C->E F Distillation or Chromatography D->F G Purified Diethyl Benzylphosphonate F->G

Caption: General workflow for the synthesis of diethyl benzylphosphonates via the Michaelis-Arbuzov reaction.

Detailed Protocol for the Synthesis of Diethyl Benzylphosphonate (1):

  • Benzylphosphonic acid (1 mmol, 172 mg) and triethyl orthoacetate (30 mmol, 5.5 mL) are mixed.[1]

  • The mixture is heated at 90 °C overnight.[1]

  • The reaction progress is monitored by ³¹P NMR.[1]

  • After the reaction is complete, the excess triethyl orthoacetate is removed by evaporation under reduced pressure.[1]

  • The crude product is purified by column chromatography on a short silica gel column using a mixture of hexanes and ethyl acetate as the eluent.[1]

  • The final product, diethyl benzylphosphonate, is isolated as a transparent oil.[1]

Antimicrobial Susceptibility Testing

The antimicrobial activity of the compounds is determined by measuring the Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC).

Detailed Protocol for MIC and MBC Determination:

  • Bacterial Strain Preparation: The reference bacterial strains of E. coli are grown in a suitable liquid medium (e.g., Tryptic Soy Broth) or on agar plates.

  • Inoculum Preparation: A bacterial suspension is prepared and its density is adjusted to a 0.5 McFarland standard, which corresponds to approximately 1-2 x 10⁸ CFU/mL. This is then diluted to achieve a final inoculum of 5 x 10⁵ CFU/mL in the test wells.

  • Serial Dilution of Compounds: The test compounds are serially diluted in a 96-well microtiter plate containing a suitable broth medium (e.g., Mueller-Hinton Broth).

  • Inoculation: Each well is inoculated with the prepared bacterial suspension. A positive control well (broth with bacteria, no compound) and a negative control well (broth only) are included.

  • Incubation: The microtiter plate is incubated at 37°C for 18-24 hours.

  • MIC Determination: The MIC is determined as the lowest concentration of the compound at which no visible bacterial growth (turbidity) is observed.

  • MBC Determination: To determine the MBC, a small aliquot from the wells showing no visible growth is subcultured onto an agar plate. The plate is then incubated at 37°C for 24 hours. The MBC is the lowest concentration of the compound that results in a ≥99.9% reduction in the initial inoculum.

G cluster_prep Preparation cluster_exp Experiment cluster_mic MIC Determination cluster_mbc MBC Determination A Prepare Bacterial Inoculum (0.5 McFarland) C Inoculate Wells with Bacteria A->C B Serial Dilution of Test Compounds in 96-well Plate B->C D Incubate at 37°C for 18-24h C->D E Observe for Turbidity D->E F Determine Lowest Concentration with No Growth (MIC) E->F G Subculture from Clear Wells onto Agar Plates F->G H Incubate at 37°C for 24h G->H I Count Colonies and Determine Lowest Concentration with ≥99.9% Killing (MBC) H->I

Caption: Experimental workflow for determining the Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC).

Mechanism of Action

While the exact mechanism of action for many benzylphosphonate derivatives is still under investigation, phosphonates, in general, are known to act as enzyme inhibitors.[2] They can function as stable isosteric mimics of phosphate-containing substrates or as mimics of the tetrahedral transition states of enzymatic reactions.[2] For instance, the well-known phosphonate antibiotic, fosfomycin, inhibits the enzyme MurA, which is crucial for the biosynthesis of the bacterial cell wall.[3][4] It is plausible that benzylphosphonates could interfere with key metabolic pathways in bacteria by inhibiting essential enzymes. The observed antimicrobial activity of the derivatives in this guide is thought to be related to their ability to induce high oxidative stress in bacterial cells, leading to damage and modification of bacterial DNA.

Conclusion

The comparative analysis of diethyl benzylphosphonate derivatives reveals that structural modifications to the benzyl ring significantly impact their antimicrobial potency against E. coli. Specifically, the introduction of boronic acid and biphenyl-dione moieties leads to a substantial increase in activity. While direct experimental data for this compound is needed for a conclusive comparison, the presented data on its derivatives provide a strong foundation for the rational design of novel phosphonate-based antimicrobial agents. The detailed experimental protocols included in this guide offer a standardized approach for the synthesis and evaluation of such compounds, facilitating further research in this promising area of drug discovery.

References

Safety Operating Guide

Essential Safety and Logistical Information for Handling Diethyl (2,6-dichlorobenzyl)phosphonate

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, ensuring safe handling of chemicals like Diethyl (2,6-dichlorobenzyl)phosphonate is paramount. This document provides a comprehensive guide to the necessary personal protective equipment (PPE), operational plans for handling, and disposal procedures.

Personal Protective Equipment (PPE)

Based on safety data for structurally similar phosphonate compounds, the following PPE is recommended when handling this compound.

PPE CategoryRecommended Equipment
Eye and Face Protection Chemical safety goggles or eyeglasses with side shields are essential to prevent eye contact.[1][2][3][4] Ensure they meet OSHA's eye and face protection regulations in 29 CFR 1910.133 or European Standard EN166.[1][3][4]
Skin Protection Wear appropriate protective gloves to prevent skin exposure.[1][3][4] While specific breakthrough times for this compound are not available, light weight rubber gloves are often suggested for similar compounds.[2] It is crucial to inspect gloves for any signs of degradation before use. Protective clothing should also be worn to prevent skin contact.[1][2][3][4]
Respiratory Protection Use in a well-ventilated area is critical.[1][2] If engineering controls are insufficient to maintain low airborne concentrations, a NIOSH/MSHA or European Standard EN 149 approved respirator should be used.[1][3] Follow OSHA respirator regulations found in 29 CFR 1910.134.[1][3]

Operational and Disposal Plans

Handling Procedures:

  • Engineering Controls: Always handle this compound in a well-ventilated area, such as a chemical fume hood, to minimize inhalation exposure.[1][2] Ensure that eyewash stations and safety showers are readily accessible and in close proximity to the workstation.[4][5][6]

  • Personal Hygiene: Wash hands and any exposed skin thoroughly after handling.[1][2][5] Do not eat, drink, or smoke in areas where the chemical is handled or stored.[2]

  • General Handling: Avoid contact with eyes, skin, and clothing.[1] Keep the container tightly closed when not in use.[1][2][5]

Spill Management:

  • In case of a spill, immediately evacuate the area and alert the appropriate emergency personnel.

  • Wear the full complement of recommended PPE.

  • For liquid spills, absorb the material with an inert substance such as sand, earth, or vermiculite.[2][4]

  • Collect the absorbed material and place it into a suitable, labeled container for disposal.[1][2]

  • Ensure the spill area is thoroughly cleaned and decontaminated.

Disposal Plan:

  • Dispose of waste material in accordance with all applicable federal, state, and local regulations.

  • Containers of this compound, even if empty, may retain chemical residues and should be handled as hazardous waste.

  • Do not dispose of the chemical into the environment, such as down the drain.[2]

PPE Selection Workflow

The following diagram outlines the logical workflow for selecting the appropriate personal protective equipment when handling this compound.

PPE_Selection_Workflow cluster_assessment Hazard Assessment cluster_ppe PPE Selection cluster_procedure Procedure start Start: Handling this compound task_assessment Assess Potential for Eye, Skin, and Respiratory Exposure start->task_assessment eye_protection Eye Contact Potential? task_assessment->eye_protection skin_protection Skin Contact Potential? eye_protection->skin_protection No wear_goggles Wear Chemical Safety Goggles eye_protection->wear_goggles Yes resp_protection Inhalation Potential? skin_protection->resp_protection No wear_gloves Wear Appropriate Protective Gloves and Clothing skin_protection->wear_gloves Yes use_ventilation Use in Well-Ventilated Area (Fume Hood) resp_protection->use_ventilation Yes proceed Proceed with Handling resp_protection->proceed No wear_goggles->skin_protection wear_gloves->resp_protection wear_respirator Use Approved Respirator use_ventilation->wear_respirator If Ventilation is Inadequate use_ventilation->proceed If Ventilation is Adequate wear_respirator->proceed

PPE selection workflow for chemical handling.

References

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.